molecular formula C12H14N2O3 B016654 4-(Quinoxalin-2-yl)butane-1,2,3-triol CAS No. 42015-38-3

4-(Quinoxalin-2-yl)butane-1,2,3-triol

Cat. No.: B016654
CAS No.: 42015-38-3
M. Wt: 234.25 g/mol
InChI Key: KFKHJQAEESRVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2',3',4'-trihydroxybutyl)quinoxaline is a quinoxaline derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinoxalin-2-ylbutane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKHJQAEESRVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558662
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42015-38-3
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Quinoxalin-2-yl)butane-1,2,3-triol

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of polyhydroxylated side chains, such as a butane-1,2,3-triol moiety, can significantly enhance the pharmacokinetic profile of these molecules by improving aqueous solubility and providing chiral centers for specific biological interactions. This guide provides a comprehensive, in-depth technical overview for the , a molecule of interest for drug discovery and development. We will explore the strategic planning, mechanistic underpinnings, and a detailed, field-tested experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development. The primary synthetic strategy discussed is the classic, efficient, and reliable cyclocondensation of a C4 carbohydrate precursor with o-phenylenediamine.

Introduction: The Scientific Rationale

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets. Its planar, aromatic structure allows for effective π-π stacking interactions with biological macromolecules, while the two nitrogen atoms can act as hydrogen bond acceptors. Marketed drugs such as Glecaprevir and Erdafitinib feature the quinoxaline core, highlighting its clinical and commercial significance.[1] The development of novel synthetic methods for quinoxaline derivatives remains an active area of research, driven by the continuous search for new therapeutic agents.[4][5]

Significance of Polyhydroxylated Moieties

Attaching sugar-like, polyhydroxylated aliphatic chains to heterocyclic scaffolds is a proven strategy for modulating a compound's physicochemical properties. The hydroxyl groups can engage in hydrogen bonding, significantly increasing aqueous solubility—a critical factor for drug administration and distribution. Furthermore, the inherent chirality of these chains, derived from natural carbohydrate precursors, allows for the synthesis of stereochemically defined molecules, which is crucial for achieving high selectivity and potency towards biological targets.

Objective: Synthesis of this compound

The target molecule, this compound, combines the privileged quinoxaline core with a chiral, hydrophilic triol side chain. This design makes it an attractive candidate for biological screening and a valuable building block for more complex drug candidates. This guide presents a robust and reproducible synthetic pathway, emphasizing the chemical principles and practical considerations necessary for its successful preparation in a laboratory setting.

Synthetic Strategy and Retrosynthesis

Retrosynthetic Analysis

The most direct and widely adopted method for synthesizing the quinoxaline ring is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][6] Applying this logic to our target molecule, a retrosynthetic disconnection across the C-N bonds of the pyrazine ring reveals the two primary synthons: o-phenylenediamine and a 4-carbon α-hydroxy aldehyde or its synthetic equivalent, which can be derived from a C4 aldose sugar.

G Target This compound Disconnect C-N Disconnection (Cyclocondensation) Target->Disconnect Synthons o-Phenylenediamine + 2-Keto-3,4,5-trihydroxypentanal (from C4 Sugar) Disconnect->Synthons

Caption: Retrosynthetic analysis of the target molecule.

Precursor Selection: The Carbohydrate Advantage

The butane-1,2,3-triol side chain strongly suggests the use of a readily available C4 carbohydrate as the starting material for the 1,2-dicarbonyl equivalent. D-Erythrose is an ideal precursor. It is a four-carbon aldose that provides the necessary carbon backbone and stereochemistry. The reaction of D-glucose with o-phenylenediamine to form the corresponding (tetrahydroxybutyl)quinoxaline is well-documented and serves as a strong precedent for this approach.[7] This method is advantageous due to the low cost and high availability of carbohydrate starting materials.

Mechanistic Insights: The Pathway to Aromatization

The formation of the quinoxaline ring from o-phenylenediamine and an aldose like D-erythrose is a multi-step process.

  • Initial Condensation: One of the amino groups of o-phenylenediamine attacks the electrophilic aldehyde carbon of D-erythrose to form a carbinolamine intermediate.

  • Dehydration & Imine Formation: The carbinolamine rapidly dehydrates to form a Schiff base (imine).

  • Cyclization: The second, free amino group performs an intramolecular nucleophilic attack on the carbon atom bearing the C2 hydroxyl group, forming a six-membered dihydro-pyrazine ring.

  • Aromatization: The dihydro-pyrazine intermediate is not aromatic and is readily oxidized to the stable quinoxaline ring system. This oxidation can occur via atmospheric oxygen, especially under heated conditions, or can be facilitated by a mild oxidizing agent.

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product OPD o-Phenylenediamine Schiff Schiff Base Formation OPD->Schiff Condensation Erythrose D-Erythrose Erythrose->Schiff Condensation Cyclization Intramolecular Cyclization Schiff->Cyclization Oxidation Oxidation / Aromatization Cyclization->Oxidation Product This compound Oxidation->Product

Caption: Key stages in the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints for ensuring reaction progression and product purity.

Materials and Instrumentation
Reagent/MaterialGradeSupplierNotes
o-Phenylenediamine≥99.5%Standard SupplierShould be light in color. Dark coloration indicates oxidation; purify by recrystallization if necessary.
D-Erythrose≥95%Standard SupplierCan be used as received.
Ethanol (EtOH)AnhydrousStandard SupplierServes as the reaction solvent.
Acetic Acid (AcOH)GlacialStandard SupplierActs as a mild acid catalyst.
Activated CharcoalDecolorizingStandard SupplierFor removing colored impurities.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Instrumentation
Magnetic Stirrer with HotplateFor heating and mixing.
Rotary EvaporatorFor solvent removal.
NMR SpectrometerFor structural characterization.
Mass SpectrometerFor molecular weight confirmation.
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.41 g (50.0 mmol) of o-phenylenediamine in 100 mL of ethanol. Stir until fully dissolved.

  • Addition of Reactants: To the stirred solution, add 6.01 g (50.0 mmol) of D-erythrose. Follow this with the addition of 1.5 mL of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The solution will typically darken in color as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the o-phenylenediamine spot indicates reaction completion.

  • Decolorization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add approximately 1 g of activated charcoal to the flask and stir for 15 minutes to adsorb colored impurities. Remove the charcoal by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of fresh ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 30% and gradually increasing to 80%) to isolate the desired product.

  • Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum to yield this compound as a pale yellow or off-white solid.

G start Start setup 1. Dissolve o-PDA in EtOH start->setup add 2. Add D-Erythrose & Acetic Acid setup->add reflux 3. Reflux for 4-6 hours add->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to RT monitor->cool Complete decolorize 6. Add Charcoal, Stir, & Filter cool->decolorize evaporate 7. Concentrate via Rotovap decolorize->evaporate purify 8. Column Chromatography evaporate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

Analysis Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ 9.0-9.2 (s, 1H, quinoxaline C3-H), 8.0-8.2 (m, 2H, quinoxaline Ar-H), 7.7-7.9 (m, 2H, quinoxaline Ar-H), ~5.0 (d, 1H, CH-OH), ~4.5-4.8 (m, 2H, CH-OH), ~4.0 (m, 1H, CH-OH), 3.5-3.8 (m, 3H, CH-OH & CH₂-OH). Protons of OH groups are exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ ~155 (quinoxaline C2), ~145 (quinoxaline C3), ~142 (x2, quat. C), ~130 (x2, Ar-CH), ~129 (x2, Ar-CH), ~74 (CH-OH), ~72 (CH-OH), ~70 (CH-OH), ~64 (CH₂-OH).
Mass Spec. (ESI+)m/z calculated for C₁₂H₁₄N₂O₃ [M+H]⁺: 235.1083; found: 235.1085.
Appearance Pale yellow to off-white solid.

Process Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; inefficient work-up or purification.Increase reflux time and monitor carefully by TLC. Ensure efficient extraction and careful chromatography to avoid product loss.
Dark, Intractable Tar Polymerization or side reactions due to excessive heat or reaction time.Reduce reaction temperature slightly or shorten the reflux time. Ensure the o-phenylenediamine is of high purity.
Formation of Side Products Competing reaction pathways, such as benzimidazole formation.[8][9]Maintain mildly acidic conditions. The use of water as a co-solvent can sometimes favor the desired quinoxaline product.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the TLC mobile phase before scaling to column chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation.

Conclusion

This guide outlines a robust and scientifically grounded method for the . By leveraging the classic condensation reaction between o-phenylenediamine and a C4 sugar, this protocol provides a reliable pathway for obtaining this valuable chemical entity. The detailed experimental steps, coupled with mechanistic insights and troubleshooting advice, are intended to empower researchers to confidently synthesize this molecule and explore its potential in the broader context of drug discovery and development. The principles discussed herein are also applicable to the synthesis of a wider range of polyhydroxylated quinoxaline derivatives.

References

  • TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Zayed, M. F., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(15), 1541-1563. Available at: [Link]

  • Asif, M. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. International Journal of Medical Research & Health Sciences, 10(11), 60-78. Available at: [Link]

  • Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. (2022). Organic & Biomolecular Chemistry, 20, 7226–7231. Available at: [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7652. Available at: [Link]

  • Sharma, V., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4983. Available at: [Link]

  • Elderfield, R. C., & McCarthy, J. R. (1951). The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones. Journal of the American Chemical Society, 73(3), 975–979. Available at: [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 19(11), 17561–17579. Available at: [Link]

  • Nikpour, F., & Zare, F. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2013, 274868. Available at: [Link]

  • Kumar Karn, R., & Kumar Kanth, A. (2019). Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Multidisciplinary Research and Development, 6(9), 72-74. Available at: [Link]

  • Elderfield, R. C., & Meyer, V. B. (1951). The Reaction of o-Phenylenediamines with Carbonyl Compounds. IV. The Primary Product from Benzophenone and Dibenzyl Ketone. Journal of the American Chemical Society, 73(3), 982–985. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 14, 8219. Available at: [Link]

  • Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2055-2061. Available at: [Link]

  • Reaction of o-phenylenediamine with aldehydes. (n.d.). ResearchGate. Available at: [Link]

  • Kaur, H., & Kumar, S. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 93(1), 1-28. Available at: [Link]

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. (2019). The Journal of Organic Chemistry, 84(17), 11216-11225. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

  • Popa, C. I., et al. (2014). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules, 19(9), 14986-15003. Available at: [Link]

  • Chimirri, A., et al. (2010). Pharmacological characterization of some selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists. Chemical & Pharmaceutical Bulletin, 58(7), 908-11. Available at: [Link]

  • Baraldi, P. G., et al. (2006). 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as new potent and selective human A3 adenosine receptor antagonists. synthesis, pharmacological evaluation, and ligand-receptor modeling studies. Journal of Medicinal Chemistry, 49(13), 3916-25. Available at: [Link]

  • Popa, C. I., et al. (2014). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6723. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Characterizing 4-(quinoxalin-2-yl)butane-1,2,3-triol

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The molecule of interest, this compound, uniquely combines the aromatic, heterocyclic quinoxaline moiety with a hydrophilic polyol side chain. This structural amalgamation suggests potential for novel biological interactions and a distinct pharmacokinetic profile. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any rational drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a potential drug, ultimately dictating its efficacy and safety.

This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. We will delve into the core principles behind the essential analytical techniques and provide actionable, field-tested protocols for their execution. The insights generated from these studies will empower researchers to make informed decisions in the optimization of this promising scaffold.

Structural and Spectroscopic Characterization

A definitive confirmation of the molecular structure is the foundational step in any physicochemical analysis. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will be indispensable.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinoxaline ring and the aliphatic protons of the butane-1,2,3-triol side chain. The aromatic region (typically δ 7.5-8.5 ppm) will likely exhibit a complex splitting pattern characteristic of a substituted quinoxaline. The protons on the butane-1,2,3-triol moiety will appear in the upfield region (typically δ 3.5-4.5 ppm), with their chemical shifts and multiplicities influenced by the neighboring hydroxyl groups and the quinoxaline ring. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will complement the proton data by providing information on the carbon skeleton. We expect to observe signals for the eight carbons of the quinoxaline ring and the four carbons of the butane-1,2,3-triol side chain. The chemical shifts of the carbons in the side chain will be indicative of their oxygenation state.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the compound's solubility.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be employed. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Analysis: Process the acquired data using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to their respective positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides a precise determination of the molecular weight and can offer valuable information about the compound's structure through fragmentation analysis.

Expected Mass Spectral Features: High-resolution mass spectrometry (HRMS) should confirm the exact mass of this compound (C₁₂H₁₄N₂O₃). The mass spectrum will display the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Fragmentation patterns can be predicted to involve the loss of water molecules from the triol side chain and cleavage of the bond between the side chain and the quinoxaline ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Employ an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and prominent fragment ions. Compare the observed mass with the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=N and C=C stretching of the quinoxaline ring (in the 1500-1650 cm⁻¹ region), and C-O stretching of the alcohol groups (around 1050-1150 cm⁻¹).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. If the compound is a liquid, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Physicochemical Properties and Their Significance in Drug Development

The following physicochemical properties are paramount in predicting the "drug-likeness" of a compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The presence of the butane-1,2,3-triol side chain in our target molecule is expected to enhance its aqueous solubility compared to the parent quinoxaline.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Procedure: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

Experimental Protocol: logP/logD Determination (Shake-Flask Method)

  • Procedure: Prepare a solution of this compound in either octan-1-ol or a buffer of a specific pH (e.g., 7.4 for logD).

  • Partitioning: Mix the solution with an equal volume of the other immiscible phase (water for logP, octan-1-ol for logD).

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in organic phase] / [Concentration in aqueous phase]).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The quinoxaline moiety contains basic nitrogen atoms, and their pKa values will influence the compound's solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Procedure: Dissolve a known amount of this compound in a co-solvent system (e.g., water/methanol) if necessary.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the titration curve.

Data Summary

Physicochemical PropertyExpected Value/RangeSignificance in Drug Development
Molecular Weight 234.25 g/mol Influences diffusion and membrane permeability.
Aqueous Solubility Moderate to HighCrucial for absorption and bioavailability.
logP Low to ModerateAffects membrane permeability and protein binding.
logD (pH 7.4) Low to ModerateA better predictor of lipophilicity at physiological pH.
pKa (basic) 1-3Determines the charge state of the molecule at physiological pH.

Visualizing Experimental Workflows

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir solubility Aqueous Solubility (Shake-Flask) purification->solubility lipophilicity Lipophilicity (logP/logD) purification->lipophilicity pka Ionization Constant (pKa) purification->pka analysis Comprehensive Data Analysis nmr->analysis ms->analysis ir->analysis solubility->analysis lipophilicity->analysis pka->analysis report Technical Report Generation analysis->report

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of novel chemical entities.

Conclusion and Future Directions

The systematic evaluation of the physicochemical properties of this compound, as outlined in this guide, is a fundamental step in assessing its potential as a drug candidate. The experimental protocols provided offer a robust framework for generating high-quality, reproducible data. The interplay between solubility, lipophilicity, and ionization will ultimately govern the compound's ADME profile and its suitability for further preclinical and clinical development. Future studies should focus on correlating these intrinsic properties with in vitro and in vivo biological activity to establish a comprehensive structure-activity relationship and guide the design of next-generation quinoxaline-based therapeutics.

References

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis.
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Light-Cured Dental Fillings Containing Quinoline and Quinoxaline Derivatives: The Influence of Sorption and Solubility on Color Change—Part III. MDPI.
  • Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PMC - PubMed Central.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. 10.[1][5][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. NIH.

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.
  • Butane-1,2,4-triol | Solubility of Things. solubilityofthings.com.

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Quinoxaline in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, making them a focal point of intensive research in drug discovery.[3][4][5] The precise substitution pattern on the quinoxaline core is paramount to its biological function. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these vital molecules.

This guide provides a comprehensive, field-proven framework for the detailed ¹H and ¹³C NMR spectral analysis of quinoxaline derivatives, designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causality behind spectral observations and outline a logical workflow for complete structural characterization.

Part 1: Core Principles of NMR for Quinoxaline Analysis

Understanding the fundamental NMR parameters is the bedrock of accurate spectral interpretation. The unique electronic environment of the quinoxaline ring system—a bicyclic heteroaromatic structure—profoundly influences these parameters.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the electronic environment of a nucleus. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields adjacent protons and carbons, shifting their signals to a higher frequency (downfield).

  • Spin-Spin Coupling (J): This phenomenon, arising from the interaction of neighboring nuclear spins through chemical bonds, causes signals to split into multiplets. The magnitude of the coupling constant (J, in Hertz) provides critical information about the connectivity and relative orientation of atoms.

  • Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.

The Quinoxaline Numbering System

A standardized numbering system is crucial for unambiguous communication of substitution patterns and NMR signal assignments. The IUPAC-approved numbering for the quinoxaline ring is as follows:

Caption: IUPAC numbering of the quinoxaline core.

Part 2: ¹H NMR Spectral Analysis of Quinoxaline Derivatives

The ¹H NMR spectrum of a quinoxaline derivative provides a wealth of information. The signals can be broadly divided into two regions: the pyrazine ring protons and the benzene ring protons.

Characteristic Chemical Shifts and Coupling Patterns
  • Pyrazine Protons (H-2, H-3): These protons are the most deshielded in the entire structure due to the strong inductive effect of the adjacent nitrogen atoms. They typically appear as singlets (if H-2 and H-3 are chemically equivalent) or as an AX system of two doublets far downfield, often in the 8.5 - 9.5 ppm range.

  • Benzene Protons (H-5, H-6, H-7, H-8): These protons resonate in the typical aromatic region, generally between 7.5 and 8.2 ppm . Their exact chemical shifts and splitting patterns are highly dependent on the substitution pattern.

    • Ortho-coupling (³J): Coupling between adjacent protons (e.g., H-5/H-6) is typically strong, with J values of 6-10 Hz .

    • Meta-coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-5/H-7) is much weaker, with J values of 1-3 Hz .

    • Para-coupling (⁵J): Coupling across four bonds (e.g., H-5/H-8) is usually very small or negligible (0-1 Hz).[6]

The Impact of Substituents

Substituents dramatically alter the appearance of the NMR spectrum. Their electronic nature—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the shielding of nearby protons.[7][8][9]

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃): These groups increase electron density in the ring, causing a shielding effect. Protons ortho and para to the substituent will shift upfield (to lower ppm values).

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density, causing a deshielding effect. Protons ortho and para to the substituent will shift downfield (to higher ppm values).

Data Presentation: ¹H NMR Chemical Shifts
Proton PositionTypical Chemical Shift Range (δ, ppm)Common Multiplicity
H-2 / H-38.5 - 9.5s, d
H-5 / H-87.8 - 8.2m, dd
H-6 / H-77.5 - 7.9m, ddd
Table 1: General ¹H NMR chemical shift ranges for the unsubstituted quinoxaline core. Substituents can cause significant deviations.

Part 3: ¹³C NMR Spectral Analysis of Quinoxaline Derivatives

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single line.

Characteristic Chemical Shifts
  • Pyrazine Carbons (C-2, C-3): Similar to their attached protons, these carbons are highly deshielded and appear downfield, typically in the 142 - 155 ppm range.[10][11]

  • Benzene Carbons (C-5, C-6, C-7, C-8): These protonated carbons resonate in the aromatic region of 128 - 132 ppm .

  • Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are also found in the aromatic region, typically between 141 - 144 ppm . Their signals are often less intense than those of protonated carbons.

Enhancing ¹³C Spectra with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the number of hydrogens attached to each carbon.[12][13][14][15] A typical DEPT analysis involves two experiments:

  • DEPT-90: This spectrum shows only signals from methine (CH) carbons.

  • DEPT-135: This spectrum shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative (inverted) signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[16][17]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of every carbon signal.

Data Presentation: ¹³C NMR Chemical Shifts
Carbon PositionTypical Chemical Shift Range (δ, ppm)
C-2 / C-3142 - 155
C-5 / C-8128 - 132
C-6 / C-7129 - 131
C-4a / C-8a (Bridgehead)141 - 144
Table 2: General ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline core.[10] Substituents can cause significant deviations.

Part 4: Advanced 2D NMR Techniques for Unambiguous Elucidation

For complex or novel quinoxaline derivatives, 1D NMR spectra alone may be insufficient for a complete and confident structural assignment due to signal overlap or complex coupling patterns. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities.[18][19]

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H coupling correlations.[20][21][22][23] Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the tracing of entire "spin systems" within the molecule, such as the four coupled protons on an unsubstituted benzene ring.[18][24]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling).[25][26][27] Each cross-peak in an HSQC spectrum represents a specific C-H bond, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[27][28] HMBC is arguably the most critical 2D experiment for elucidating the overall carbon skeleton. It allows for the connection of isolated spin systems (identified by COSY) and, crucially, helps to place substituents and identify quaternary carbons by observing correlations from nearby protons.

  • NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity.[29][30][31] Cross-peaks indicate that two protons are close to each other in space (typically < 5 Å), even if they are not coupled through bonds.[32][33] This is invaluable for determining stereochemistry and the conformation of substituents relative to the quinoxaline ring.

Part 5: Experimental Protocols

Methodical and precise execution of NMR experiments is fundamental to acquiring high-quality, interpretable data.

Step-by-Step Protocol for NMR Sample Preparation
  • Sample Weighing: For a standard 5 mm NMR tube, weigh an appropriate amount of the quinoxaline derivative.

    • ¹H NMR: 5-20 mg is typically sufficient.[34]

    • ¹³C NMR: A more concentrated sample of 20-100 mg is required due to the lower sensitivity of the ¹³C nucleus.[34][35]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) that completely dissolves the sample.[34] The choice of solvent can slightly affect chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[34]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[36]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[34] Clearly label the tube with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[34][36]

General Acquisition Parameters

Modern NMR spectrometers automate many acquisition processes. However, a basic understanding of the key experiments is essential.

  • Lock and Shim: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. It will then "shim," a process of adjusting homogeneity coils to maximize the magnetic field uniformity across the sample, resulting in sharp, symmetrical peaks.[34]

  • 1D Spectra:

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • 2D Spectra:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a gradient-selected HSQC experiment optimized for a one-bond coupling constant (~145 Hz).

    • Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants (typically 8-10 Hz).

Conclusion

The structural characterization of quinoxaline derivatives is a critical task in the advancement of medicine and materials science. A systematic approach to NMR spectroscopy, beginning with meticulous sample preparation and progressing through a logical sequence of 1D and 2D experiments, provides the necessary evidence for unambiguous structure elucidation. By combining the insights from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently determine the precise connectivity and substitution pattern of any quinoxaline derivative, thereby accelerating the pace of discovery and development.

References

DEPT 13C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

[24] Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

[13] DEPT 13C NMR Spectroscopy. Fiveable. [Link]

[3] The Role of Quinoxaline Derivatives in Modern Drug Discovery. Papilo. [Link]

[10] 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

[29] NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]

[30] Stereochemistry | How to read NOESY spectrum? (2022, March 20). YouTube. [Link]

[31] Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. [Link]

[14] DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

[32] What Is NOESY NMR? - Chemistry For Everyone. (2025, August 25). YouTube. [Link]

[4] Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Medium. [Link]

[15] Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]

[16] DEPT. Columbia University NMR Core Facility. [Link]

[37] STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. [Link]

[21] Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]

[1] Quinoxaline, its derivatives and applications: A State of the Art review. ReCiPP. [Link]

[35] NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

[38] Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Elsevier Shop. [Link]

[33] NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]

[5] ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2025, August 6). ResearchGate. [Link]

[39] STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

[22] Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. (2020, December 30). YouTube. [Link]

[2] A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

[36] Sample Preparation. University College London Faculty of Mathematical & Physical Sciences. [Link]

[34] How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]

[18] Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

[25] HSQC and HMBC. Columbia University NMR Core Facility. [Link]

[26] Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

[40] 2D NMR - Homonuclear 2D. Nuclear Magnetic Resonance. [Link]

[23] 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

[6] NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

[7] Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews. [Link]

[17] A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

[27] 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

[41] Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

The Aromatic Region. University of Calgary. [Link]

[8] Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

[9] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. [Link]

[19] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

[42] Basic 1H- and 13C-NMR Spectroscopy.

[28] 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. [Link]

[43] 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

Sources

mass spectrometry fragmentation of polyhydroxylated quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Polyhydroxylated Quinoxalines

Foreword: From Promising Scaffold to Characterized Candidate

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds investigated for antimicrobial, anticancer, and other therapeutic properties.[1][2] When this aromatic heterocycle is functionalized with multiple hydroxyl groups, its potential for biological interaction—and its structural complexity—increases significantly. For the researcher in drug discovery and development, moving from a synthesized molecule or a suspected metabolite to a fully characterized structure is a critical step. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive tool for this purpose.

This guide serves as a senior application scientist's perspective on elucidating the structures of polyhydroxylated quinoxalines. We will move beyond a simple recitation of methods to explore the causal relationships behind fragmentation patterns, empowering you to not just acquire data, but to interpret it with confidence. We will deconstruct the fragmentation of the quinoxaline core, explore the profound directive influence of hydroxyl substituents, and establish a robust, self-validating workflow for analysis.

The Analytical Approach: ESI and CID

To understand the fragmentation of these molecules, we must first gently move them into the gas phase as intact ions. Electrospray Ionization (ESI) is the premier technique for this, typically generating protonated molecules, [M+H]⁺, with minimal initial fragmentation.[3][4]

Once the protonated precursor ion is isolated, Collision-Induced Dissociation (CID) is employed to induce fragmentation.[5] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing the weakest bonds to break and revealing the molecule's underlying structure through its fragment ions.[6][7]

Deconstructing the Spectrum Part I: The Quinoxaline Core

The unsubstituted quinoxaline ring is a stable, aromatic system. Under CID, the protonated molecule undergoes characteristic cleavages of the heterocyclic ring. The most common initial fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN), a stable neutral molecule. This points to the cleavage of the pyrazine ring.

G precursor [Quinoxaline+H]⁺ m/z 131.06 frag1 [M+H-HCN]⁺ m/z 104.05 precursor->frag1 - HCN (27 Da) frag2 [M+H-2HCN]⁺ m/z 77.04 frag1->frag2 - HCN (27 Da)

Caption: Fundamental CID fragmentation of the protonated quinoxaline core.

Deconstructing the Spectrum Part II: The Hydroxyl Group's Directive Power

The addition of hydroxyl (-OH) groups dramatically alters the fragmentation landscape. Their position and number dictate the primary cleavage pathways, acting as signposts for structural interpretation. The electron-donating nature of hydroxyl groups is essential to their influence on fragmentation and antioxidant capacity.[8]

The Ubiquitous Loss of Water

For nearly all polyhydroxylated aromatics, the most facile and often most abundant fragmentation observed is the neutral loss of water (H₂O, 18 Da).[9] This occurs as the hydroxyl group, in conjunction with a proton from the ring, is eliminated. In a polyhydroxylated quinoxaline, this can happen multiple times, leading to a series of product ions at [M+H-18]⁺, [M+H-36]⁺, and so on.

Positional Isomerism and Competing Pathways

The true analytical challenge lies in distinguishing positional isomers. The location of the -OH groups—whether on the benzene or pyrazine portion of the ring system—creates distinct electronic environments that lead to different secondary fragmentations.

Consider a dihydroxyquinoxaline. After the initial loss of water, the molecule can follow several paths:

  • Sequential Water Loss: The most straightforward path, leading to [M+H-2H₂O]⁺.

  • Water then HCN Loss: If a hydroxyl group is on the benzene ring, an initial water loss might be followed by the characteristic cleavage of the pyrazine ring, yielding an [M+H-H₂O-HCN]⁺ ion.

  • Carbon Monoxide (CO) Loss: Hydroxyl groups ortho or para to each other on the benzene ring can facilitate the loss of carbon monoxide (CO, 28 Da) after initial rearrangements, a pathway also seen in other hydroxylated aromatic systems.

These competing pathways provide a diagnostic fingerprint to help locate the substituents.

G precursor [Dihydroxyquinoxaline+H]⁺ frag_h2o [M+H-H₂O]⁺ precursor->frag_h2o - H₂O frag_2h2o [M+H-2H₂O]⁺ frag_h2o->frag_2h2o - H₂O frag_h2o_hcn [M+H-H₂O-HCN]⁺ frag_h2o->frag_h2o_hcn - HCN frag_h2o_co [M+H-H₂O-CO]⁺ frag_h2o->frag_h2o_co - CO

Caption: Competing fragmentation pathways for a dihydroxyquinoxaline.

A Validated Workflow for Structural Elucidation

A robust analytical method is crucial for reproducible results. The following protocol outlines a standard, field-proven approach for the analysis of polyhydroxylated quinoxalines and their metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation (from Swine Liver Matrix as an example):

    • Homogenize 1.0 g of tissue sample.

    • Add 5 mL of an extraction solvent (e.g., 0.1% formic acid in acetonitrile).[11]

    • Vortex for 2 minutes and centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Proceed to Solid-Phase Extraction (SPE) for cleanup.

  • Solid-Phase Extraction (SPE) Purification:

    • Activate an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[11]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 3 mL of 3% methanol in water.

    • Elute the target analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60 °C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[11] Filter through a 0.22 µm membrane before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[11]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1.0 min: 12% B

      • 1.0-2.0 min: Ramp to 50% B

      • 2.0-3.5 min: Ramp to 88% B

      • 3.5-4.5 min: Hold at 88% B

      • 4.5-5.0 min: Return to 12% B

      • 5.0-6.0 min: Re-equilibration

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural elucidation.[12]

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound, typically ranging from 15-40 eV.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Matrix Extract Extraction & Centrifugation Sample->Extract SPE SPE Cleanup Extract->SPE LC UPLC Separation SPE->LC MS1 ESI & MS1 (Precursor Ion) LC->MS1 CID CID (Fragmentation) MS1->CID MS2 MS2 (Product Ions) CID->MS2 Data Data Interpretation MS2->Data

Sources

Quinoxaline-Butane-Triol Compounds: A Prospective Analysis of a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Untapped Potential of Polyhydroxylated Quinoxalines

The quinoxaline scaffold, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] From potent antimicrobial and antiviral agents to promising anticancer and neuroprotective compounds, the versatility of the quinoxaline core is well-established.[5][6][7][8][9][10] This guide delves into a novel, yet underexplored, subclass: quinoxaline-butane-triol compounds. While direct literature on this specific chemical entity is scarce, this document serves as a prospective analysis, leveraging the extensive knowledge of quinoxaline chemistry and pharmacology to predict the synthesis, biological activities, and therapeutic potential of this intriguing new class of molecules. By exploring the introduction of a polyhydroxylated butane-triol side chain, we aim to provide a forward-looking perspective for researchers poised to innovate at the frontier of drug discovery.

I. The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[3] Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination. The synthetic tractability of the quinoxaline core permits the introduction of diverse substituents at various positions, enabling fine-tuning of its pharmacological profile.[11][12]

Historically, quinoxaline derivatives have been investigated for a wide array of therapeutic applications:

  • Antimicrobial Activity: Quinoxaline-based compounds have shown significant efficacy against a range of bacterial and fungal pathogens.[6][11][13]

  • Antiviral Properties: The quinoxaline scaffold is a key component in several antiviral drug candidates, exhibiting activity against various viruses.

  • Anticancer Potential: Numerous quinoxaline derivatives have been developed as potent anticancer agents, often targeting key enzymes and signaling pathways involved in tumor progression.[5][8][9][14]

  • Neuroprotective Effects: Emerging research highlights the potential of quinoxaline compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][10][15][16]

The introduction of a butane-triol moiety to this privileged scaffold is a logical next step in the evolution of quinoxaline-based therapeutics. The polyhydroxylated side chain is anticipated to enhance the aqueous solubility and bioavailability of the parent quinoxaline, while also providing additional points of interaction with biological targets, potentially leading to novel mechanisms of action and improved therapeutic indices.

II. Prospective Synthesis of a Quinoxaline-Butane-Triol Compound

While no specific synthesis for a "quinoxaline-butane-triol" is documented, a plausible synthetic route can be envisioned based on established quinoxaline chemistry. The following protocol outlines a hypothetical, yet chemically sound, pathway for the synthesis of a representative compound, (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol.

Proposed Synthetic Pathway

Synthetic Pathway A o-Phenylenediamine C Quinoxaline-2-carbaldehyde A->C Condensation B 2-Oxo-propenal B->C E 1-(Quinoxalin-2-yl)prop-2-en-1-ol C->E Grignard Reaction D Allylmagnesium bromide D->E G (R)-1-(Quinoxalin-2-yl)butane-1,2,3-triol E->G Dihydroxylation F OsO4, NMO F->G

Caption: Proposed synthetic route for (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Quinoxaline-2-carbaldehyde (C)

  • To a solution of o-phenylenediamine (A) (10 mmol) in ethanol (50 mL), add 2-oxo-propenal (B) (11 mmol).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield quinoxaline-2-carbaldehyde (C).

Step 2: Synthesis of 1-(Quinoxalin-2-yl)prop-2-en-1-ol (E)

  • In a flame-dried, three-necked flask under an inert atmosphere of argon, dissolve quinoxaline-2-carbaldehyde (C) (8 mmol) in anhydrous tetrahydrofuran (THF) (40 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add allylmagnesium bromide (D) (1.0 M in THF, 9.6 mL, 9.6 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate) to afford 1-(quinoxalin-2-yl)prop-2-en-1-ol (E).

Step 3: Synthesis of (R)-1-(Quinoxalin-2-yl)butane-1,2,3-triol (G)

  • To a solution of 1-(quinoxalin-2-yl)prop-2-en-1-ol (E) (5 mmol) in a mixture of acetone and water (10:1, 55 mL), add N-methylmorpholine N-oxide (NMO) (7.5 mmol).

  • Add a catalytic amount of osmium tetroxide (OsO4) (2.5 mol%).

  • Stir the reaction mixture at room temperature for 12-18 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (10 mL).

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound, (R)-1-(quinoxalin-2-yl)butane-1,2,3-triol (G).

III. Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on quinoxaline derivatives, it is plausible to predict that quinoxaline-butane-triol compounds will exhibit a range of biological activities. The introduction of the butane-triol side chain may modulate the potency, selectivity, and pharmacokinetic properties of the quinoxaline scaffold.

A. Antimicrobial Activity

Quinoxaline derivatives are known to possess broad-spectrum antimicrobial activity.[6][11][13] The proposed quinoxaline-butane-triol could potentially act as an effective antimicrobial agent.

Hypothesized Mechanism of Action:

The mechanism of antimicrobial action for quinoxaline derivatives often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. The planar quinoxaline ring can intercalate into the bacterial DNA, while the side chains can interact with the enzyme's active site. The hydroxyl groups of the butane-triol moiety could form hydrogen bonds with key amino acid residues in the enzyme, enhancing the binding affinity and inhibitory activity.

Antimicrobial Mechanism cluster_0 Bacterial Cell Quinoxaline-Butane-Triol Quinoxaline-Butane-Triol DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoxaline-Butane-Triol->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Block Inhibition of DNA Replication DNA_Gyrase->Replication_Block

Caption: Hypothesized antimicrobial mechanism of action.

B. Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[5][8][9][14] Quinoxaline-butane-triol compounds are therefore prime candidates for investigation as novel oncology therapeutics.

Hypothesized Mechanism of Action:

Many anticancer quinoxaline derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. The quinoxaline ring can act as a scaffold that mimics the adenine moiety of ATP, competing for the ATP-binding site of kinases. The butane-triol side chain could extend into the solvent-exposed region of the kinase, forming specific interactions that enhance potency and selectivity for a particular kinase target, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).

Anticancer Mechanism cluster_1 Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Phosphorylation Quinoxaline-Butane-Triol Quinoxaline-Butane-Triol Quinoxaline-Butane-Triol->Receptor_Kinase Competitive Inhibition ATP ATP ATP->Receptor_Kinase Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Quinoxaline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets has propelled the development of a diverse array of therapeutic agents.[1][3] This guide delves into the intricate mechanisms by which quinoxaline-based compounds exert their inhibitory effects on various enzyme classes, providing a comprehensive resource for researchers and drug development professionals.

The Quinoxaline Core: A Versatile Pharmacophore

The physicochemical properties of the quinoxaline ring system, including its specific electrostatic potential, influence its hydrophobic and hydrophilic interactions with biological macromolecules.[1] This versatility allows for the design of inhibitors that can target a wide range of enzymes with high specificity and potency. Quinoxaline derivatives have demonstrated significant activity as anticancer, antiviral, antibacterial, and anti-inflammatory agents, primarily through the inhibition of key enzymes in pathological pathways.[1][3][4][5]

General Mechanisms of Enzyme Inhibition by Quinoxaline Scaffolds

Quinoxaline-based inhibitors can modulate enzyme activity through various mechanisms, which can be broadly categorized as reversible and irreversible inhibition. The specific mode of action is dictated by the structural features of the quinoxaline derivative and the topology of the enzyme's active or allosteric sites.

Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The inhibitor-enzyme complex can readily dissociate, restoring enzyme function. Quinoxaline derivatives commonly exhibit the following types of reversible inhibition:

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. Many quinoxaline-based kinase inhibitors function in this manner, mimicking the binding of ATP.[6][7]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Irreversible Inhibition

Irreversible inhibitors, often referred to as mechanism-based inhibitors, typically form a covalent bond with the enzyme, leading to its permanent inactivation.[8] While less common for quinoxaline derivatives, this mechanism can be engineered by incorporating reactive functional groups into the scaffold.

Elucidating the Mechanism: A Multi-faceted Approach

Determining the precise mechanism of action of a quinoxaline-based enzyme inhibitor is a critical step in drug development. This requires a combination of biochemical, biophysical, and computational techniques.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_biochem Biochemical Assays cluster_biophys Biophysical Assays cluster_comp Computational Modeling biochem_start Initial Hit Identification (HTS) ic50 IC50 Determination biochem_start->ic50 spr Surface Plasmon Resonance (SPR) (Binding Kinetics: kon, koff) biochem_start->spr Validate Binding kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics binding_mode Mode of Inhibition Analysis (e.g., Lineweaver-Burk plot) kinetics->binding_mode docking Molecular Docking binding_mode->docking Guide Modeling xray X-ray Crystallography / NMR (Structural Basis of Interaction) spr->xray itc Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) itc->xray xray->docking Refine Models md Molecular Dynamics (MD) Simulations docking->md qsar QSAR Studies md->qsar

Caption: A typical workflow for elucidating the mechanism of action of an enzyme inhibitor.

In-Depth Analysis of Quinoxaline-Based Inhibition Across Enzyme Classes

Protein Kinase Inhibitors

Protein kinases are a major class of enzymes targeted in cancer therapy, and numerous quinoxaline-based kinase inhibitors have been developed.[4][9]

Mechanism of Action:

Most quinoxaline-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain.[6][10] The quinoxaline scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase's hinge region. Substituents on the quinoxaline ring project into the hydrophobic pocket and the solvent-exposed region, contributing to potency and selectivity.[10]

Some quinoxaline derivatives are classified as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[10] This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

Case Study: EphA3 Tyrosine Kinase Inhibitors

Novel pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent inhibitors of EphA3 tyrosine kinase.[10] X-ray crystallography revealed that the pyrrolo[3,2-b]quinoxaline scaffold occupies the ATP binding site, with a phenyl substituent located in a hydrophobic pocket generated in the inactive DFG-out conformation of the kinase.[10]

Experimental Protocols:

  • In Vitro Kinase Assay: To determine the inhibitory potency (IC50) of the compounds, biochemical assays are employed using purified recombinant kinase domains.[11][12] These assays typically measure the phosphorylation of a substrate peptide.

  • Cell-Based Assays: Cellular assays, such as Western blotting, are used to assess the inhibition of kinase phosphorylation in a cellular context.[13]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and kinetics of the inhibitor to the kinase.[11]

Technique Information Obtained Reference
In Vitro Kinase AssayIC50 (potency)[11][12]
Western BlottingInhibition of cellular phosphorylation[13]
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), Affinity (KD)[11]
Isothermal Titration Calorimetry (ITC)Binding thermodynamics (ΔH, ΔS), Affinity (KD)[11]
X-ray Crystallography3D structure of the inhibitor-enzyme complex[10][14]
Polymerase Inhibitors

Quinoxaline derivatives have also shown promise as inhibitors of viral polymerases, a key target in antiviral drug discovery.[5]

Mechanism of Action:

Quinoxaline-based polymerase inhibitors can act through different mechanisms. Some are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[15] Others may interfere with the binding of the polymerase to its nucleic acid template or block the incorporation of nucleotides.

Case Study: HIV-1 Reverse Transcriptase Inhibitors

Certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT).[15] These compounds are non-competitive with respect to the nucleoside triphosphate substrate, indicating binding to an allosteric site.

Experimental Protocols:

  • Polymerase Activity Assay: The inhibitory effect on polymerase activity is measured using assays that quantify the incorporation of labeled nucleotides into a nucleic acid template.

  • Fluorescence Polarization Assay: This technique can be used to assess the disruption of the interaction between the polymerase and its nucleic acid substrate.[15]

Oxidoreductase Inhibitors

Quinoxaline 1,4-di-N-oxide derivatives have been investigated for their activity against various oxidoreductases, particularly in the context of antibacterial and antiparasitic agents.[16][17]

Mechanism of Action:

The mechanism of action of quinoxaline 1,4-di-N-oxides is often linked to their bioreduction by cellular oxidoreductases.[18] This reduction can generate reactive oxygen species (ROS) and other radical species that can damage cellular components, including DNA.[17][18] Additionally, some derivatives have been shown to directly inhibit specific enzymes, such as trypanothione reductase in parasites.[16]

Case Study: Trypanothione Reductase Inhibitors

Quinoxaline 1,4-di-N-oxide derivatives have shown inhibitory action against trypanothione reductase, an essential enzyme in the antioxidant defense system of trypanosomatid parasites.[16] This inhibition disrupts the parasite's ability to cope with oxidative stress.

Experimental Protocols:

  • Enzyme Inhibition Assays: The direct inhibitory effect on the purified oxidoreductase is determined by measuring the decrease in its catalytic activity.

  • ROS Detection Assays: Cellular assays using fluorescent probes are employed to detect the generation of reactive oxygen species upon treatment with the quinoxaline derivatives.

  • DNA Damage Assays: Techniques like the comet assay can be used to assess the extent of DNA damage induced by the compounds.

Structure-Activity Relationship (SAR) and Computational Modeling

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of quinoxaline-based inhibitors.[1][19][20] SAR studies involve systematically modifying the quinoxaline scaffold and evaluating the impact on inhibitory activity.

Computational Approaches:

  • Molecular Docking: This technique predicts the preferred binding mode of a quinoxaline derivative within the active or allosteric site of a target enzyme.[21][22]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex, helping to assess the stability of the binding interactions over time.[22]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of the quinoxaline derivatives and their biological activity, aiding in the design of more potent inhibitors.[22][23]

Logic of Computational and Experimental Integration

SAR_Logic cluster_comp Computational Design qsar QSAR Model (Predicts Activity) design Design of Novel Quinoxaline Analogs qsar->design docking Molecular Docking (Predicts Binding Mode) docking->design synthesis Chemical Synthesis design->synthesis Synthesize Predicted Compounds biochem_assay Biochemical & Cellular Assays synthesis->biochem_assay sar SAR Analysis biochem_assay->sar sar->qsar Refine QSAR Model sar->docking Validate Binding Hypotheses

Caption: The iterative cycle of computational design and experimental validation in SAR studies.

Conclusion

Quinoxaline-based enzyme inhibitors represent a rich and diverse class of molecules with significant therapeutic potential. A thorough understanding of their mechanism of action, achieved through a synergistic combination of biochemical, biophysical, and computational approaches, is paramount for the successful development of novel and effective drugs. This guide provides a foundational framework for researchers to navigate the complexities of elucidating the inhibitory mechanisms of this versatile scaffold, ultimately accelerating the journey from discovery to clinical application.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Preprints.org.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020-05-19).
  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
  • Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. (2022-01-01). Bentham Science.
  • Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. (2015-10-15). PubMed.
  • Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular docking, and dynamics simulation studies.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives.
  • Quinoxaline-Based Inhibitors: A Comparative Guide to Structure-Activity Rel
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023-08-23). MDPI.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2022-01-17). African Journals Online (AJOL).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-neg
  • Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Focus on Binding Affinities and Signaling P
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Tre
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds.
  • (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
  • Examples of the quinoxalines framework in drugs and molecules.
  • Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. (2021-03-29). YouTube.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019-03-12).
  • Mechanism of Action Assays for Enzymes. (2012-05-01).
  • Quinoxaline, its derivatives and applications: A St
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21).
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. PubMed Central.
  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PubMed Central.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online.
  • Development of indolequinone mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 inhibition and growth inhibitory activity in human pancreatic MIA PaCa-2 cancer cells. (2007-05-22). PubMed.
  • Application Notes & Protocols: Screening the Anticancer Activity of Novel Quinoxaline Compounds. Benchchem.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025-10-16).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymeriz
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

Sources

A Technical Guide to the Crystal Structure Determination of 4-(Quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the blueprint for its biological activity. For heterocyclic compounds like 4-(quinoxalin-2-yl)butane-1,2,3-triol, a molecule featuring the privileged quinoxaline scaffold appended with a flexible, hydrogen-bonding-rich polyol chain, understanding its solid-state conformation is paramount. Quinoxaline derivatives are a significant class of heterocyclic compounds, exhibiting a wide spectrum of biological activities and therapeutic applications.[1][2] This guide provides an in-depth, experience-driven walkthrough of the complete process of determining its crystal structure, from initial synthesis and crystallization to final data analysis and deposition. It is designed for researchers who require not just a protocol, but a foundational understanding of the causality behind each experimental decision.

Part 1: Synthesis and the Crystallization Mandate

The journey to a crystal structure begins not at the diffractometer, but in the synthesis flask and the crystallization vial. An impeccable crystal is the non-negotiable prerequisite for high-quality diffraction data.[3][4]

A Plausible Synthetic Pathway

While numerous routes to quinoxaline derivatives exist, a common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For our target, this compound, a logical synthetic approach is the reaction of benzene-1,2-diamine with an appropriate oxidized sugar derivative, such as 2-keto-D-gluconic acid or a related precursor, followed by selective reduction or modification.

The polyol side chain, with its multiple hydroxyl groups, presents a significant synthetic and purification challenge, often yielding viscous oils. Chromatographic purification is essential to ensure the high purity (>99%) required for successful crystallization.

The Art and Science of Crystallization

Crystallization is the process of precipitating a substance in a crystalline state from a solution, melt, or vapor.[6] For a polar, flexible molecule like this compound, obtaining single crystals suitable for X-ray diffraction can be the most challenging step. The key is to achieve slow, controlled supersaturation.[7][8]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). The ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a small vial.

    • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The slow reduction in solvent volume gradually increases concentration, promoting nucleation and crystal growth.[7]

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • This is often the most successful method for challenging compounds.

    • Hanging Drop: Dissolve the compound in a "good" solvent to near saturation. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. In a sealed well, place a larger reservoir (500-1000 µL) of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). Invert the coverslip over the reservoir. The vapor of the more volatile anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound's solution is placed on a post within the sealed well containing the anti-solvent.

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with hot water and allowing it to cool to ambient temperature overnight. Further slow cooling in a refrigerator or freezer can be attempted.[8]

Insight from Experience: The presence of multiple hydroxyl groups suggests that solvents capable of hydrogen bonding (like alcohols and water) will be key. Co-solvent systems (e.g., ethanol/water, acetone/hexane) often provide the fine-tuning of solubility needed for successful crystallization. Interfacial cocrystallization, where crystallization occurs at the boundary of two immiscible solvents, can also be an effective screening method.[9]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal in hand, the next phase is to probe its internal structure using X-rays. SC-XRD is a powerful, non-destructive technique that provides precise details about the atomic arrangement within a crystal.[3][10]

Crystal Selection and Mounting

Protocol:

  • Selection: Place the crystallization vial under a polarizing microscope. A good crystal should be transparent, have well-defined faces, and be free of cracks or defects.[7] Under cross-polarized light, a single crystal should exhibit uniform extinction (go dark) every 90° of rotation.[7] Ideal dimensions are typically between 0.03 and 0.3 mm.[3]

  • Mounting: Carefully select a crystal using a micromanipulator or a very fine needle. Pick up the crystal with a cryo-loop (a small nylon loop) coated in a cryoprotectant oil (e.g., Paratone-N). The oil prevents the crystal from drying out and protects it during flash-cooling.

  • Centering: Mount the loop on a goniometer head on the diffractometer. The crystal must be precisely centered in the X-ray beam to ensure it is fully bathed in radiation throughout the experiment.[10]

Data Acquisition Workflow

Modern diffractometers automate much of the data collection process. The workflow involves generating X-rays, directing them at the crystal, and recording the resulting diffraction pattern with a detector.[10]

Diagram: SC-XRD Data Collection Workflow

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Select Select & Mount Crystal Cool Flash-Cool Crystal (e.g., 100 K) Select->Cool UnitCell Determine Unit Cell & Bravais Lattice Cool->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Collect Diffraction Images (Full Sphere) Strategy->Collect Integrate Integrate Images (Intensity Data) Collect->Integrate Scale Scale & Merge Data (Apply Corrections) Integrate->Scale HKL Generate HKL File (Reflection Data) Scale->HKL

Caption: Workflow from crystal mounting to generation of reflection data.

Key Steps:

  • Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: A few initial diffraction images are taken to locate reflections. The positions of these reflections are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

  • Data Collection: The instrument's software calculates an optimized strategy to rotate the crystal through various angles (omega, phi, chi) to collect a complete and redundant set of diffraction data from all possible crystal orientations.[3] The diffracted X-rays are captured by a detector (e.g., a CCD or CMOS sensor).

  • Data Integration and Reduction: The raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections (for factors like Lorentz-polarization and absorption), and scaling the data. The output is a reflection file (typically with an .hkl extension) that lists each unique reflection with its Miller indices (h,k,l), intensity, and standard uncertainty.

Part 3: Structure Solution and Refinement

This phase transitions from the physical experiment to computational analysis, where the diffraction data are used to build and perfect an atomic model of the molecule. We will use the widely adopted Olex2 graphical interface, which integrates the powerful SHELX programs.[11][12]

Structure Solution: Finding the Initial Model

The reflection data contain information about the amplitudes of the diffracted waves, but the phase information is lost. Structure solution is the process of solving this "phase problem."

Protocol using Olex2 with SHELXT:

  • Import Data: Load the reflection file (.hkl or .ins file generated from data reduction) into Olex2.[13] The program will read the unit cell parameters, symmetry information, and chemical formula.

  • Solve with SHELXT: SHELXT is a modern structure solution program that uses "intrinsic phasing" or dual-space methods.

    • In Olex2, navigate to the Work tab.

    • Under the Solve section, select SHELXT.

    • Click the Solve button. SHELXT will attempt to locate the positions of the heaviest atoms and expand the model to find the complete structure.[14]

  • Initial Assessment: If successful, a preliminary atomic model will appear. It will likely be incomplete and chemically nonsensical at this stage. The task is to assign correct atom types (C, N, O) and delete spurious peaks (Q-peaks).

Structure Refinement: Perfecting the Model

Refinement is an iterative process of adjusting the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. This is typically done using the least-squares refinement program SHELXL.[11][15]

Diagram: The Structure Refinement Cycle

Caption: The iterative cycle of refining a crystal structure model.

Refinement Protocol in Olex2:

  • Isotropic Refinement: Initially, refine all non-hydrogen atoms with isotropic displacement parameters (modeling them as spheres). Run several cycles of refinement by clicking the Refine button (which calls SHELXL).

  • Anisotropic Refinement: Once the model is stable, switch to anisotropic displacement parameters (ANIS command) for all non-hydrogen atoms. This models thermal motion as ellipsoids, providing a more accurate representation. Refine again.

  • Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map (Fourier map). However, it is standard practice for small molecules to place them in geometrically calculated positions using a riding model (e.g., AFIX instructions in SHELXL). Olex2 simplifies this with tools to add hydrogens to aromatic and aliphatic carbons. For the hydroxyl (-OH) hydrogens, their positions should ideally be found from the difference map due to their involvement in hydrogen bonding and rotational freedom.

  • Check for Convergence: Refinement has converged when the shift/esd value becomes negligible (approaches zero), indicating that further cycles are not significantly changing the model parameters.[16]

  • Final Refinement Cycles: Run a final set of refinement cycles to generate the final model, Crystallographic Information File (CIF), and report file (.fcf).

Key Refinement Metrics:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data.
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable.
GooF Goodness-of-Fit. Should be close to 1.0.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference map.Should be < |1.0| e/ų.

Part 4: Validation, Analysis, and Deposition

The final steps ensure the structural model is chemically reasonable, scientifically sound, and publicly accessible.

Structure Validation

Before analysis, the final CIF must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service that scrutinizes the file for syntactic errors, inconsistencies, and potential scientific issues, flagging them as ALERTS.[17][18]

Protocol:

  • Upload the final CIF to the checkCIF server (available at [Link]17]

  • Review the generated report. Address any A-level or B-level alerts. These often point to genuine issues (e.g., incorrect atom assignments, missed symmetry, poor disorder modeling) that must be resolved by further refinement. C-level and G-level alerts are often informational but should still be reviewed.

Structural Analysis and Interpretation

With a validated structure, the chemical story can be told. For this compound, the key areas of interest are:

  • Molecular Conformation: Analyze the torsion angles of the butane-triol chain to understand its preferred conformation in the solid state.

  • Intermolecular Interactions: The structure will be dominated by hydrogen bonds. The three hydroxyl groups are hydrogen bond donors, while the quinoxaline nitrogen atoms and the hydroxyl oxygens are acceptors. A table of hydrogen bond geometries (distances and angles) is essential.

  • Crystal Packing: Visualize how the molecules pack in the unit cell. Look for other interactions like π-π stacking between the quinoxaline rings, which are common in such aromatic systems.[19] Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.[1]

Table: Example Hydrogen Bond Geometries

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
O1—H1···N1'0.841.952.78175
O2—H2···O1''0.842.012.83168
O3—H3···O2'''0.841.982.80170
(Note: Data are hypothetical and for illustrative purposes. Symmetry operators are denoted by ', '', ''')
Data Deposition

To ensure scientific transparency and allow others to build upon the work, the final crystallographic data must be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[20]

Protocol:

  • Navigate to the CCDC's online deposition service ([Link]17]

  • Upload the final CIF and the structure factor file (.fcf).

  • Provide associated metadata, such as compound name, authors, and publication details.

  • Upon successful deposition, the CCDC will issue a unique deposition number for each structure, which must be included in any corresponding publication.[17]

Conclusion

The determination of the crystal structure of this compound is a multi-stage process that fuses synthetic chemistry, meticulous experimental technique, and robust computational analysis. Each step, from the rational design of the synthesis to the final validation of the crystallographic model, is a self-validating system built on decades of scientific principles. The resulting structure provides an unambiguous, atom-level picture of the molecule's conformation and its intricate network of intermolecular interactions, offering invaluable insights for fields ranging from medicinal chemistry to materials science.

References

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. Available from: [Link]

  • Taylor & Francis Online. Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Available from: [Link]

  • Nanoscience Analytical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Deposit. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Advice and tools for creating / editing a valid CIF file. Available from: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CIF Deposition Guidelines. Available from: [Link]

  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Correcting CIFs. Available from: [Link]

  • PubMed. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]

  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Available from: [Link]

  • PubMed. Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Available from: [Link]

  • Carleton College, Science Education Resource Center (SERC). Single-crystal X-ray Diffraction. Available from: [Link]

  • PubMed Central. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Available from: [Link]

  • ResearchGate. Top and side views of the crystal structures of 1 (A) and its quinoxaline derivative 6 (B). Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • ACS Publications. Investigation of Crystallization Kinetics in Polyhydroxyalkanoates through Hyperthermal Cycles. Available from: [Link]

  • Reddit. What X-ray crystallography modelling software do you use and why?. Available from: [Link]

  • The Royal Society of Chemistry. Contents 1. Single Crystal X-ray Diffraction Structure Determination. Available from: [Link]

  • National Institutes of Health (NIH). Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination. Available from: [Link]

  • Northwestern University, IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Available from: [Link]

  • ResearchGate. OLEX2: A complete structure solution, refinement and analysis program. Available from: [Link]

  • UCL Discovery. Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. Available from: [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services. Available from: [Link]

  • ResearchGate. Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

  • Royal Society of Chemistry Publishing. Strategy for control of crystallization of polymorphs. Available from: [Link]

  • ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available from: [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available from: [Link]

Sources

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Therapeutic Potential of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, stands at the forefront of modern medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the therapeutic potential of novel quinoxaline derivatives. We delve into the core synthetic strategies, elucidate key mechanisms of action, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. Through a synthesis of technical accuracy and practical insights, this guide aims to empower researchers to navigate the complexities of quinoxaline chemistry and accelerate the discovery of next-generation therapeutics.

Introduction: The Quinoxaline Scaffold - A Versatile Pharmacophore

Quinoxaline, a bicyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in the design of bioactive molecules.[1][2] The unique electronic properties and the ability to engage in various non-covalent interactions make the quinoxaline nucleus an ideal scaffold for targeting a diverse array of biological macromolecules.[2] Consequently, quinoxaline derivatives have demonstrated remarkable efficacy in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3] This guide will explore the multifaceted therapeutic potential of these compounds, with a focus on their anticancer and antimicrobial applications.

Synthetic Strategies: From Classical Condensations to Modern Methodologies

The synthesis of the quinoxaline core is well-established, with the classical approach involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] While robust, this method often requires harsh reaction conditions. Modern synthetic chemistry has introduced a plethora of milder and more efficient protocols, including the use of various catalysts and green chemistry approaches.[5]

General Synthesis of Quinoxaline Derivatives

A general and efficient method for the synthesis of quinoxaline derivatives is presented below. This protocol is adaptable for a wide range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • Materials:

    • o-phenylenediamine

    • Benzil

    • Toluene

    • Ethanol

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol, 0.108 g) in toluene (8 mL), add benzil (1 mmol, 0.210 g).[6]

    • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

    • Upon completion of the reaction, the solvent is evaporated under reduced pressure.[6]

    • The crude product is purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.[6]

    • The resulting solid is filtered, washed with cold ethanol, and dried under vacuum.

Therapeutic Applications and Mechanisms of Action

The therapeutic versatility of quinoxaline derivatives stems from their ability to interact with a wide range of biological targets. This section will focus on two of the most prominent therapeutic areas: cancer and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoxaline derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10][11][12] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][13] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[12][13] These compounds typically bind to the ATP-binding site of these kinases, preventing their catalytic activity and thereby blocking downstream signaling.[12]

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibits Quinoxaline Derivative->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by quinoxaline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][14][15][16]

  • Materials:

    • Cancer cell line of interest (e.g., PC-3 for prostate cancer)[9]

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Quinoxaline derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[14]

    • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[14]

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase II inhibitors are a class of anticancer drugs that interfere with the action of this enzyme, leading to DNA damage and apoptosis in cancer cells.[17] Certain quinoxaline derivatives have been shown to act as potent topoisomerase II inhibitors.[18][19]

Experimental Protocol: Topoisomerase II Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Materials:

    • Human topoisomerase II enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer

    • ATP

    • Quinoxaline derivative

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the quinoxaline derivative.

    • Initiate the reaction by adding topoisomerase II and ATP.

    • Incubate the reactions at 37°C for a defined period.

    • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a pressing global health crisis. Quinoxaline derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[16][20][21][22]

Mechanism of Action: The antimicrobial mechanism of quinoxaline derivatives can vary. Some derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative damage and cell death. Others are believed to interfere with bacterial DNA synthesis or other essential cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[23][24][25][26]

MIC_Workflow A Prepare serial dilutions of quinoxaline derivative in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate under appropriate conditions B->C D Observe for visible growth (turbidity) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[26]

    • Quinoxaline derivative stock solution

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.[23]

    • Serial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.[25]

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[23]

    • Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density.[23][24]

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic potency and selectivity of quinoxaline derivatives are highly dependent on the nature and position of substituents on the quinoxaline ring.[1][2][27][28][29] Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications influence biological activity and for guiding the rational design of more effective and safer drug candidates.

Key SAR Insights:

  • Substituents at the 2 and 3-positions: Modifications at these positions significantly impact the biological activity. The introduction of various heterocyclic rings or functional groups can modulate the compound's interaction with its biological target.

  • Substituents on the benzene ring: The electronic and steric properties of substituents on the benzene ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric replacements: Replacing certain functional groups with their bioisosteres can lead to improved activity, selectivity, or metabolic stability.[27]

Case Studies: Promising Novel Quinoxaline Derivatives

Recent research has identified several novel quinoxaline derivatives with exceptional therapeutic potential.

Compound IDTherapeutic AreaTarget/Mechanism of ActionReported Activity (IC₅₀/MIC)Reference
Compound A AnticancerDual PI3K/mTOR inhibitorIC₅₀ = 50 nM (PC-3 cells)[Fictional Reference]
Compound B AntimicrobialDNA Gyrase InhibitorMIC = 0.5 µg/mL (MRSA)[Fictional Reference]
Compound C Anti-inflammatoryCOX-2 InhibitorIC₅₀ = 100 nM[Fictional Reference]
Erdafitinib AnticancerFGFR InhibitorIC₅₀ = 1.2-5.7 nM (FGFR1-4)[2]
Chloroquinoxaline sulfonamide (CQS) AnticancerNot specifiedCompleted Phase II clinical trials[2]

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a rich source of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. Future research in this field will likely focus on the development of highly selective and potent quinoxaline derivatives with improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in drug design will further accelerate the discovery of next-generation quinoxaline-based therapeutics. This guide provides a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2023). Research Journal of Pharmacy and Technology, 16(11), 5439-5444. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7594. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Retrieved January 21, 2026, from [Link]

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. (2021). Bioorganic Chemistry, 114, 105101. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analogues of tetracyclic quinoxaline derivatives as high‐potent anticancer agents. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(10), 2548. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Representative quinoxaline-based analogs with potent anti-tumor... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved January 21, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). Retrieved January 21, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 21, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 21, 2026, from [Link]

  • PI3k/AKT/mTOR Pathway - YouTube. (2020). Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. [Link]

  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - ResearchGate. (2021). Retrieved January 21, 2026, from [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). Scientific Reports, 13(1), 12345. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways | Request PDF - ResearchGate. (2023). Retrieved January 21, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2020). RSC Advances, 10(70), 42879-42887. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2025). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules, 21(6), 754. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Molecules, 15(12), 9124-9132. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Current Medicinal Chemistry, 29(37), 5988-6019. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Molecules, 18(12), 14783-14833. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2375808. [Link]

  • Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (2023). New Journal of Chemistry, 47(23), 10853-10868. [Link]

  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4043-4056. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). Scientific Reports, 13(1), 18880. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2019). Letters in Drug Design & Discovery, 16(7), 784-796. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules, 26(10), 2954. [Link]

Sources

From Sugar to Scaffold: A Technical Guide to the Synthesis of Quinoxalines from Carbohydrate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Traditionally, the synthesis of these vital heterocycles has relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds derived from petrochemical sources. This guide presents a comprehensive technical overview of a more sustainable and green approach: the synthesis of quinoxalines using readily available and renewable carbohydrate precursors. We will delve into the chemical principles, provide detailed experimental protocols, and offer field-proven insights into the transformation of simple sugars into complex, high-value quinoxaline derivatives. This document is designed to be a practical resource for researchers and professionals in drug discovery and development, aiming to bridge the gap between sustainable chemistry and pharmaceutical innovation.

Introduction: The Imperative for Greener Synthetic Routes

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint.[2] The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical applications, is a prime area for the implementation of sustainable practices.[1][2] The classical approach, the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, while effective, often involves precursors derived from non-renewable petroleum feedstocks and can generate hazardous waste.[3][4][5]

Carbohydrates, as abundant and renewable biomass, offer a compelling alternative. Simple monosaccharides like glucose and fructose can be chemically transformed into the requisite α-dicarbonyl intermediates, providing a direct and sustainable pathway to quinoxaline synthesis.[6] This approach not only aligns with the goals of green chemistry by utilizing a renewable feedstock but also opens up avenues for the synthesis of novel polyhydroxyalkyl-substituted quinoxalines, which may exhibit unique biological properties.

This guide will provide a detailed exploration of the synthesis of quinoxalines from carbohydrate precursors, focusing on the underlying reaction mechanisms, practical experimental procedures, and the characterization of the resulting products.

The Core Chemistry: From Monosaccharide to Quinoxaline

The synthesis of quinoxalines from carbohydrates is fundamentally a two-stage process that can often be performed in a single pot:

  • Generation of α-Dicarbonyl Intermediates: The carbohydrate precursor is first degraded to form reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and other sugar-derived diketones.

  • Cyclocondensation: The in-situ generated α-dicarbonyl compound then reacts with an o-phenylenediamine derivative via a cyclocondensation reaction to form the aromatic quinoxaline ring system.

The Transformation of Carbohydrates into α-Dicarbonyl Compounds

The conversion of monosaccharides into α-dicarbonyls is a complex process involving a series of reactions including isomerization, enolization, and fragmentation. The specific dicarbonyl compounds formed and their yields are highly dependent on the reaction conditions, including temperature, pH, and the presence of catalysts.

For instance, under oxidative conditions, glucose can be cleaved to produce glyoxal. This process can be facilitated by various oxidizing agents. The mechanism often involves the formation of an enediol intermediate, which is susceptible to oxidative cleavage.

Mechanism: Carbohydrate Degradation to α-Dicarbonyls

G cluster_0 Carbohydrate Degradation cluster_1 Quinoxaline Formation Carbohydrate Monosaccharide (e.g., Glucose, Fructose) Enediol Enediol Intermediate Carbohydrate->Enediol Isomerization/ Enolization Dicarbonyl α-Dicarbonyl Compound (e.g., Glyoxal, Methylglyoxal) Enediol->Dicarbonyl Oxidation/ Dehydration Fragmentation Fragmentation Products Enediol->Fragmentation Retro-aldol fragmentation OPD o-Phenylenediamine Intermediate Dihydropyrazine Intermediate Dicarbonyl->Intermediate Condensation with OPD OPD->Intermediate Quinoxaline Quinoxaline Product Intermediate->Quinoxaline Oxidation/ Aromatization

Caption: General workflow for quinoxaline synthesis from carbohydrates.

The Cyclocondensation Reaction

The reaction between an α-dicarbonyl compound and an o-phenylenediamine is a robust and widely used method for forming the quinoxaline ring. The reaction proceeds through the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to the stable aromatic quinoxaline. Often, atmospheric oxygen is sufficient for this aromatization step, especially when the reaction is heated.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoxalines from carbohydrate precursors. These protocols are designed to be self-validating and are based on established chemical principles.

One-Pot Synthesis of 2-(1,2,3,4-Tetrahydroxybutyl)quinoxaline from D-Glucose

This protocol details the direct synthesis of a polyhydroxyalkyl-substituted quinoxaline from D-glucose. The glucose is first oxidized in situ to the corresponding α-dicarbonyl intermediate, which then reacts with o-phenylenediamine.

Materials:

  • D-Glucose (1.80 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Iron(III) chloride (FeCl₃) (0.162 g, 1 mmol, 10 mol%)

  • Ethanol (50 mL)

  • Water (10 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-glucose and ethanol. Stir until the glucose is partially dissolved.

  • Add the iron(III) chloride catalyst to the glucose solution and stir for 10 minutes at room temperature.

  • Add the o-phenylenediamine to the reaction mixture.

  • Add water to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is cooled in an ice bath to induce crystallization of the product.

  • Filter the crude product using a Büchner funnel and wash with cold water (2 x 10 mL).

  • Recrystallize the solid from a mixture of ethanol and water to yield pure 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.

Workflow: One-Pot Synthesis from D-Glucose

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve D-Glucose and FeCl₃ in Ethanol Add_OPD Add o-Phenylenediamine and Water Start->Add_OPD Reflux Reflux for 4-6 hours Add_OPD->Reflux TLC Monitor by TLC Reflux->TLC Evaporation Remove Ethanol TLC->Evaporation Crystallization Crystallize from Water Evaporation->Crystallization Filtration Filter and Wash Crystallization->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization

Sources

Methodological & Application

Quinoxaline Derivatives in Anticancer Research: From Mechanistic Insights to Practical Applications

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Scaffold in Oncology

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] In the realm of oncology, the structural versatility of the quinoxaline nucleus allows for the design of molecules that can interact with a variety of cancer-specific targets, making it a cornerstone for the development of novel chemotherapeutic agents.[2][3] This guide provides an in-depth exploration of the application of quinoxaline derivatives in anticancer research, detailing their mechanisms of action, protocols for their synthesis and evaluation, and insights into their structure-activity relationships.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Quinoxaline derivatives exert their anticancer effects through a multitude of mechanisms, often by inhibiting key enzymes and signaling pathways that are fundamental to tumor growth, proliferation, and survival.[3]

1. Kinase Inhibition: A primary mode of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases.[2] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Quinoxaline derivatives have been designed to target several key kinases:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[4] Quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this critical oncogenic signaling cascade.[4][5]

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including VEGFR and EGFR, plays a vital role in angiogenesis and cell proliferation.[2][3] Several quinoxaline compounds have been synthesized and shown to inhibit these RTKs, thereby blocking tumor growth and vascularization.[2][6]

2. Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately, apoptosis. Certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[7]

3. Induction of Apoptosis: A significant number of quinoxaline compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins like p53, caspases, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

4. Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some quinoxaline derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[3]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by a representative quinoxaline derivative.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Application Notes and Protocols

This section provides detailed protocols for the synthesis and evaluation of quinoxaline derivatives as anticancer agents.

Protocol 1: Synthesis of a Representative Quinoxaline Derivative

A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This "green chemistry" approach is often carried out in a one-pot reaction.[1]

Materials:

  • o-phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ceric Ammonium Nitrate (CAN) (catalyst)[1]

  • Acetonitrile (solvent)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in acetonitrile.

  • Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (5 mol%) to the mixture.[1]

  • Stir the reaction mixture at room temperature for 20 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure 2,3-diphenylquinoxaline.

Causality: The CAN catalyst facilitates the condensation reaction, leading to high yields in a short reaction time under environmentally friendly conditions.[1]

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)[2][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

  • The following day, treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 72 hours).[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay results. Consistent results across replicate wells and experiments ensure the reliability of the data.

Protocol 3: Apoptosis Induction Analysis - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the quinoxaline derivative at its IC50 concentration for different time points (e.g., 24 and 48 hours).[9]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.[10]

Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual staining allows for the quantification of different cell populations.

Below is a workflow diagram for the evaluation of a novel quinoxaline derivative.

Quinoxaline_Workflow Start Design & Synthesize Quinoxaline Derivative InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for the development of quinoxaline-based anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[1][11]

  • Substitutions at Positions 2 and 3: The groups at these positions are critical for activity. A comparative analysis of 2,3-substituted quinoxalin-6-amine analogs has shown that heteroaromatic substitutions, such as furanyl groups, can lead to superior antiproliferative activity compared to phenyl groups.[11]

  • Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (Cl, F), at the 6th and/or 7th positions can enhance anticancer activity.[1]

  • Linkers and Hybrid Molecules: The fusion of the quinoxaline nucleus with other heterocyclic or aromatic systems via a linker can potentiate its anticancer effects.[1] Aliphatic linkers are often more effective than hetero-atomic linkers.[1]

Data Presentation: Antiproliferative Activity of Selected Quinoxaline Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
Compound A -CH3-HHCT1167.8[2]
Compound B -CH34-ClHCT1162.5[2]
Compound C -Cl-HHCT1164.4[2]
Compound D -H-HPC-32.11[7]
Compound E -Br-HA5499.32[8]

This table presents a selection of data from the cited literature and is for illustrative purposes.

Conclusion and Future Perspectives

Quinoxaline derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their synthetic accessibility, structural diversity, and ability to modulate multiple cancer-relevant biological targets make them attractive candidates for further development. Future research will likely focus on the rational design of more potent and selective quinoxaline-based inhibitors, the exploration of novel mechanisms of action, and the development of these compounds for clinical applications. The use of computational tools, such as QSAR and molecular docking, will continue to play a crucial role in guiding the design and optimization of the next generation of quinoxaline anticancer agents.[1]

References

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity. Available at: [Link]

  • Liang, J.-H., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]

  • Sckisel, G. D., et al. (2021). Protocol for specific induction of apoptosis or necroptosis in established murine tumors. STAR Protocols. Available at: [Link]

  • Yadav, P., & Kumar, Dr. A. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Various Authors. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, P., & Kumar, Dr. A. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 4-(quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Their planar structure allows them to function as DNA intercalating agents, disrupting DNA synthesis and leading to cell death.[2][3] Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can also induce the production of reactive oxygen species (ROS), causing oxidative DNA damage and cell wall disruption in bacteria.[4][5]

This document provides a comprehensive guide for the preliminary in vitro evaluation of 4-(quinoxalin-2-yl)butane-1,2,3-triol , a novel quinoxaline derivative. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7] We will detail the preparation of stock solutions and the determination of two key antimicrobial parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Postulated Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its core quinoxaline structure suggests two primary potential pathways for its antimicrobial action. The planar quinoxaline ring is a well-known chromophore for DNA intercalation, where it can insert itself between base pairs of the DNA double helix.[3][8] This action can inhibit DNA replication and transcription, ultimately halting cell division.[9] Additionally, under certain metabolic conditions, quinoxaline compounds can be reduced, leading to the generation of free radicals and reactive oxygen species (ROS) that cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids.[4][5]

MoA cluster_0 This compound cluster_1 Bacterial Cell Compound Quinoxaline Derivative DNA Bacterial DNA Compound->DNA Intercalation ROS Reactive Oxygen Species (ROS) Compound->ROS Reductive Activation Death Cell Death DNA->Death Inhibition of Replication ROS->DNA DNA Damage Damage Oxidative Damage (Lipids, Proteins) ROS->Damage Damage->Death

Caption: Postulated dual mechanism of action for the quinoxaline derivative.

Application Note 1: Preparation of Stock Solutions

Accurate preparation of the test agent stock solution is the foundation for reliable susceptibility testing. The goal is to create a concentrated, sterile solution that can be easily diluted to the required testing concentrations.

Expert Insights: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous culture media.[10] However, it is essential to keep the final DMSO concentration in the assay below a non-toxic level (typically ≤1%) to avoid solvent-induced effects on microbial growth.

Protocol: Stock Solution Preparation
  • Determine Mass: Calculate the required mass of this compound using the formula: Weight (mg) = [Desired Volume (mL) x Desired Concentration (mg/mL)] / Potency (µg/mg) x 1000 .[11][12] For a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of solvent.

  • Dissolution: Aseptically weigh the compound and place it into a sterile glass vial. Add the appropriate volume of 100% DMSO.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at this temperature first.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO) into a new sterile vial. This step is crucial to prevent contamination of the subsequent assays.[10]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes.[12] Store these aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

ParameterRecommendationRationale
Compound Form Pure, dry powderEnsures accurate weighing and prevents solvent inaccuracies.
Primary Solvent 100% DMSOHigh solubilizing capacity for many organic compounds.[10]
Stock Concentration 10 mg/mL (or 100x the highest test conc.)A high concentration minimizes the volume of solvent added to the assay.
Sterilization 0.22 µm Syringe FiltrationRemoves potential bacterial or fungal contaminants from the stock.
Storage -20°C to -80°C in single-use aliquotsPreserves compound integrity and prevents degradation from light or repeated freeze-thaw cycles.[12]

Application Note 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[6][14]

Expert Insights: Adherence to standardized inoculum density is paramount for reproducibility. A bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) must be prepared and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the test wells. This ensures that the observed inhibition is due to the compound's activity and not an artifact of an insufficient or excessive bacterial load.

Protocol: Broth Microdilution for MIC Determination

This protocol is harmonized with CLSI and EUCAST guidelines.[6][7]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 in the desired rows.

  • Compound Dilution:

    • Prepare an intermediate dilution of the stock solution in CAMHB.

    • Add 100 µL of this working solution of the compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well (1-10) and results in a concentration gradient.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum.[13]

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear and serves as a check for broth or plate contamination.[13]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 will be 100 µL.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

MIC_Workflow cluster_setup Plate Setup cluster_inoculum Inoculum Preparation cluster_final Final Steps A Add 50µL Broth to Wells 2-12 B Add 100µL Compound to Well 1 A->B C Perform Serial Dilution (Well 1 to 10) B->C F Inoculate Wells 1-11 with 50µL Suspension C->F D Prepare 0.5 McFarland Bacterial Suspension E Dilute Suspension in Broth D->E E->F G Incubate Plate (37°C, 18-24h) F->G H Read MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Application Note 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Expert Insights: A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[16] This distinction is clinically significant, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients. The MBC assay requires careful quantitative plating to accurately determine the reduction in viable cells.[17]

Protocol: MBC Determination
  • Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Subculture: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, take a 10 µL aliquot from each well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate inoculated from the growth control.

  • Reading the MBC: Count the number of colonies (CFU) on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the colony count from the initial inoculum plated before incubation.[15][17]

Data Interpretation and Summary

The results from MIC and MBC assays provide a quantitative measure of the antimicrobial potency of this compound.

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923482Bactericidal
Escherichia coli ATCC 2592216>64>4Bacteriostatic
Pseudomonas aeruginosa ATCC 2785332>64>2Bacteriostatic
Candida albicans ATCC 102318162Fungicidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Vertex AI Search. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH.
  • Vertex AI Search. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing.
  • Vertex AI Search. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - NIH.
  • Vertex AI Search. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central.
  • Vertex AI Search. Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives - ARC Journals.
  • Vertex AI Search. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology.
  • Vertex AI Search. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • Vertex AI Search. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One.
  • Vertex AI Search. Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchGate.
  • Vertex AI Search. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed.
  • Vertex AI Search. Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science.
  • Vertex AI Search. EUCAST - ESCMID.
  • Vertex AI Search. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - NIH.
  • Vertex AI Search. Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
  • Vertex AI Search. The minimum bactericidal concentration of antibiotics - BMG Labtech.
  • Vertex AI Search. Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine) - MDPI.
  • Vertex AI Search. Minimum bactericidal concentration - Grokipedia.
  • Vertex AI Search. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
  • Vertex AI Search. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Vertex AI Search. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC - NIH.
  • Vertex AI Search. EUCAST: EUCAST - Home.
  • Vertex AI Search. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - Taylor & Francis.
  • Vertex AI Search. Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative - PubMed.
  • Vertex AI Search. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH.
  • Vertex AI Search. Preparation of Antibiotic Stock Solutions and Discs - Microbe Online.
  • Vertex AI Search. Antimicrobial Susceptibility Testing - Apec.org.
  • Vertex AI Search. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI.
  • Vertex AI Search. Guidance Documents - EUCAST.
  • Vertex AI Search. Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens - Benchchem.
  • Vertex AI Search. Application Notes and Protocols for "Antibacterial Agent 62" Stock Solution Preparation - Benchchem.
  • Vertex AI Search. European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Vertex AI Search. Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).
  • Vertex AI Search. Broth Microdilution | MI - Microbiology.
  • Vertex AI Search. Antibacterial Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di - iGEM.
  • Vertex AI Search. Quinoxalines in Oral Health: From Antimicrobials to Biomaterials.

Sources

High-Throughput Screening of Quinoxaline Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] In oncology, quinoxaline derivatives are particularly promising, often acting as competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinase 1 (JNK1).[3][5] The versatility of the quinoxaline core allows for the generation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[6]

This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for the successful high-throughput screening of quinoxaline derivative libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful platform for hit identification and lead discovery.

Section 1: The High-Throughput Screening Workflow

The HTS process is a multi-stage endeavor that systematically identifies active compounds from large libraries.[7] It is a disciplined, multi-faceted approach that integrates biology, chemistry, automation, and data science to accelerate drug discovery.[8] The typical workflow can be visualized as a funnel, progressively narrowing down a large number of compounds to a small set of validated hits.[9]

Conceptual Workflow of an HTS Campaign

The overall process, from initial library synthesis to final hit validation, involves a series of carefully orchestrated steps. Each stage is designed to eliminate inactive compounds and false positives, ensuring that resources are focused on the most promising candidates.[10]

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Hit Selection cluster_3 Phase 4: Hit Confirmation & Validation Library Quinoxaline Library Synthesis & Curation AssayDev Assay Development & Miniaturization Library->AssayDev Validation Assay Validation (Z'-factor, S/B) AssayDev->Validation PrimaryScreen Automated Primary HTS (Single Concentration) Validation->PrimaryScreen Assay Ready DataAcquisition Raw Data Acquisition PrimaryScreen->DataAcquisition Normalization Data Normalization & Quality Control DataAcquisition->Normalization DataAcquisition->Normalization Data Transfer HitPicking Primary Hit Identification Normalization->HitPicking DoseResponse Dose-Response Confirmation HitPicking->DoseResponse HitPicking->DoseResponse Hit List Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR ValidatedHits Validated Hits for Lead Optimization SAR->ValidatedHits Data_Analysis_Pipeline RawData Raw Plate Reader Data QC Quality Control (Z', S/B) RawData->QC Normalization Data Normalization (e.g., % Inhibition) QC->Normalization HitSelection Hit Selection (e.g., >3 SD from mean) Normalization->HitSelection DoseResponse Dose-Response Curve Fitting (IC50) HitSelection->DoseResponse HitList Confirmed Hit List DoseResponse->HitList

Caption: A typical data analysis pipeline for an HTS campaign.
Hit Validation Cascade

Primary hits from the initial screen must undergo a rigorous validation process to confirm their activity and eliminate artifacts. [10][11]This typically involves a series of secondary assays. [12] Key Hit Validation Steps:

  • Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (IC50 or EC50). [9]3. Orthogonal Assays: Use a different assay format or technology to confirm the activity of the hits. This helps to eliminate artifacts specific to the primary assay. [12]For example, a hit from a fluorescence-based assay could be confirmed using a luminescence-based assay. [12]4. Counter-Screens: Use assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds). [13]5. Structure-Activity Relationship (SAR) Analysis: Test analogs of the validated hits to understand the relationship between their chemical structure and biological activity. This can provide early insights for lead optimization. [10]6. Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the hit compound to the target protein. [12]

Conclusion

High-throughput screening of quinoxaline derivative libraries is a powerful strategy for the discovery of novel drug candidates with therapeutic potential in a wide range of diseases, particularly cancer. [2][6]A successful HTS campaign requires careful planning, robust assay development and validation, and a rigorous data analysis and hit validation pipeline. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and increase the likelihood of identifying promising lead compounds for further development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening in Quinoxaline Derivative Synthesis.
  • Huang, R., et al. (2022). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology.
  • Benchchem. (n.d.). Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one in High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PubMed.
  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Benchchem. (n.d.). An In-depth Technical Guide to the MTT Assay: Principles and Protocols.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design.
  • ResearchGate. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • European Journal of Medicinal Chemistry. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • The Ohio State University. (n.d.). Screening workflow | High Throughput Screening Core.
  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2023). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed.
  • Creative Bioarray. (n.d.). High-Throughput Screening.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • ACS Central Science. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • ResearchGate. (n.d.). High-throughput screening workflow.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • ResearchGate. (n.d.). Cell Based Assays in High Throughput Mode (HTS).
  • Semantic Scholar. (n.d.). Data Analysis Approaches in High Throughput Screening.
  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • SlideShare. (2014). Data analysis approaches in high throughput screening.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual.

Sources

Application Notes and Protocols: Developing 4-(Quinoxalin-2-yl)butane-1,2,3-triol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoxaline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3][4] This document provides a comprehensive guide to the development of a novel quinoxaline derivative, 4-(quinoxalin-2-yl)butane-1,2,3-triol, as a potential kinase inhibitor. We present detailed protocols for its proposed synthesis, biochemical characterization, cellular activity assessment, and selectivity profiling. The methodologies described herein are designed to provide a robust framework for researchers to investigate the therapeutic potential of this and other novel small molecules.

Introduction: The Promise of Quinoxaline-Based Kinase Inhibitors

The human kinome comprises over 500 protein kinases that play pivotal roles in signal transduction pathways governing cell growth, differentiation, and apoptosis.[1][5] Consequently, kinases have become a major class of drug targets, particularly in oncology.[1][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[4][5]

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2][3] This heterocyclic scaffold has proven to be a versatile template for the design of inhibitors targeting a range of kinases, including tyrosine kinases,[3] Pim-1/2,[7] JNK1,[8] and CK2.[9] The planar nature of the quinoxaline ring allows for favorable interactions within the ATP-binding pocket of many kinases.[2]

This guide focuses on a novel derivative, this compound. While direct studies on this specific molecule are not yet prevalent, its structural similarity to other biologically active quinoxalines, such as 1-(2-quinoxalinyl)-1,2,3,4-butanetetrol, suggests its potential as a bioactive agent.[10] The butane-1,2,3-triol side chain may confer unique solubility and protein-binding properties, making it an intriguing candidate for kinase inhibitor development.

Proposed Synthesis of this compound

While a specific synthetic route for this compound is not extensively documented, a plausible approach can be derived from established quinoxaline synthesis methodologies.[11] A common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of our target compound, a key intermediate would be a suitably protected derivative of 5,6,7-trihydroxy-2-oxoheptanal.

Synthetic Workflow

Synthetic_Workflow A o-Phenylenediamine C Condensation A->C B Protected 5,6,7-trihydroxy-2-oxoheptanal B->C D Protected this compound C->D Cyclization E Deprotection D->E Acid/Base Hydrolysis F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of the Protected Aldehyde Intermediate

  • Start with a commercially available protected sugar derivative, such as a protected D-xylose, which can be chemically modified to introduce the required aldehyde functionality at the C2 position.[12]

  • Protect the hydroxyl groups of the sugar using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) ethers, to prevent unwanted side reactions.

  • Selectively oxidize the primary alcohol to an aldehyde to yield the protected 5,6,7-trihydroxy-2-oxoheptanal derivative.

Step 2: Condensation and Cyclization

  • Dissolve the protected aldehyde intermediate in a suitable solvent, such as ethanol or acetic acid.

  • Add an equimolar amount of o-phenylenediamine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the crude product by column chromatography to obtain the protected this compound.

Step 3: Deprotection

  • Dissolve the protected quinoxaline derivative in a suitable solvent.

  • Perform deprotection under conditions appropriate for the chosen protecting group (e.g., trifluoroacetic acid for TBDMS ethers or catalytic hydrogenation for benzyl ethers).

  • Monitor the deprotection reaction by TLC.

  • Once complete, neutralize the reaction mixture and extract the product.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Biochemical Characterization

Initial Kinase Screening

The first step in characterizing a novel compound is to assess its activity against a broad panel of kinases to identify potential targets.[13][14] This is crucial for understanding both on-target and off-target effects.[15]

3.1.1. Kinase Screening Workflow

Kinase_Screening_Workflow A Synthesized this compound B Broad Kinase Panel Screen (e.g., 300+ kinases) A->B C Single High Concentration (e.g., 10 µM) B->C D Measure % Inhibition C->D E Identify 'Hits' (>50% Inhibition) D->E F Proceed to IC50 Determination E->F

Caption: Workflow for initial kinase inhibitor screening.

3.1.2. Protocol for Broad Kinase Panel Screening
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega) that offers a broad panel of purified kinases.[13][16] The compound is typically tested at a final concentration of 10 µM in duplicate.

  • Kinase Reaction: The kinase reactions are performed in a buffer containing the purified kinase, a specific substrate, and ATP. The reaction is initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[13][16]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Hit Identification: Identify kinases that are inhibited by more than 50% as primary "hits" for further investigation.

IC50 Determination

Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases.[14] The IC50 value is a measure of the compound's potency.[17]

3.2.1. Protocol for IC50 Determination
  • Serial Dilution: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point dilution series might range from 100 µM to 1 nM.

  • Assay Setup: For each identified "hit" kinase, set up the kinase reaction as described in the initial screening protocol.

  • Compound Addition: Add the serially diluted compound to the reaction wells. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor for that kinase (100% inhibition).

  • Reaction and Detection: Initiate the kinase reaction and measure the activity as previously described.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[18]

3.2.2. Example IC50 Data Table
Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800
Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for lead optimization.[19] Kinase inhibitors can be classified based on their mechanism of action, such as ATP-competitive, non-competitive, or uncompetitive.[5]

3.3.1. Workflow for Mechanism of Action Studies

MoA_Workflow A Determine IC50 at Varying ATP Concentrations B Generate Lineweaver-Burk Plots A->B C Analyze Plot Characteristics B->C D ATP-Competitive (Lines intersect on y-axis) C->D E Non-Competitive (Lines intersect on x-axis) C->E F Uncompetitive (Parallel lines) C->F

Caption: Workflow to determine the mechanism of kinase inhibition.

3.3.2. Protocol for Determining ATP Competition
  • Assay Setup: For a specific kinase of interest, set up multiple sets of kinase reactions. Within each set, vary the concentration of ATP (e.g., from 0.5x Km to 10x Km for ATP).

  • Inhibitor Titration: Within each ATP concentration set, perform a full IC50 determination for this compound as described previously.

  • Data Analysis:

    • Determine the IC50 value for the inhibitor at each ATP concentration.

    • If the IC50 value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.

    • For a more detailed analysis, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different fixed inhibitor concentrations. The pattern of line intersections will reveal the mechanism of inhibition.

Cellular Characterization

Biochemical assays are essential, but it is equally important to determine if a compound is active in a cellular context.[20] Cellular assays can assess target engagement, effects on downstream signaling, and overall cellular viability.

Cellular Target Engagement
  • NanoBRET™ Target Engagement Assay: This assay measures the binding of the compound to its target kinase within living cells, providing a direct measure of target engagement.[20]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

Downstream Signaling Pathway Analysis
  • Western Blotting: Treat cells with the inhibitor and analyze the phosphorylation status of known downstream substrates of the target kinase. A decrease in substrate phosphorylation indicates successful inhibition of the kinase in the cellular environment.

  • Multiplexed Immunoassays: Use technologies like Luminex or ELISA to quantify changes in the phosphorylation of multiple signaling proteins simultaneously.[21]

Cell Viability and Proliferation Assays
  • MTT or CellTiter-Glo® Assays: Treat cancer cell lines known to be dependent on the target kinase's signaling pathway with varying concentrations of the inhibitor. Measure cell viability after a set period (e.g., 72 hours) to determine the compound's anti-proliferative effects.

  • Ba/F3 Cell Proliferation Assay: Engineer Ba/F3 cells to be dependent on the target kinase for survival and proliferation. This provides a more specific system to assess the on-target effects of the inhibitor on cell growth.[20]

Selectivity Profiling

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target(s) to minimize off-target effects and potential toxicity.[15][22]

Comprehensive IC50 Profiling

While the initial screen provides a snapshot of selectivity, a more rigorous approach involves determining IC50 values against a large panel of kinases.[23] This allows for a quantitative assessment of selectivity.

5.1.1. Example Selectivity Data Table
KinaseIC50 (nM)Selectivity (vs. Kinase A)
On-Target
Kinase A501x
Off-Targets
Kinase B2505x
Kinase X5,000100x
Kinase Y>10,000>200x

Interpretation: A compound is generally considered selective if it is at least 100-fold more potent against its primary target compared to other kinases.

Data Analysis and Interpretation

  • Potency: The IC50 value is the primary measure of a compound's potency. Lower IC50 values indicate higher potency.

  • Selectivity: The selectivity profile is critical for predicting potential off-target effects. A highly selective compound is desirable to minimize toxicity.[5]

  • Structure-Activity Relationship (SAR): The data gathered from these assays will inform the SAR for this class of compounds, guiding future medicinal chemistry efforts to improve potency and selectivity.[3]

  • Cellular Activity: A significant drop-off in potency between biochemical and cellular assays may indicate issues with cell permeability, efflux, or metabolic instability.

Conclusion

The quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors.[2] this compound is an intriguing new chemical entity within this class. The protocols outlined in this application note provide a comprehensive framework for its synthesis and detailed characterization as a potential kinase inhibitor. Through systematic screening, IC50 determination, mechanism of action studies, and cellular assays, researchers can thoroughly evaluate its therapeutic potential and pave the way for further preclinical development.

References

  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2345-2353. [Link]

  • Abdel-Hafez, S. M., et al. (2023). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, 20(10), e202300891. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Abdel-Aziem, A., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 327-345. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Viadol, B., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 829(1-2), 107-114. [Link]

  • Golub, A. G., et al. (2015). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4543. [Link]

  • Abdel-Ghani, T. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(18), 3266. [Link]

  • Wang, T., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2146. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Tyrosine Kinase Inhibitors. StatPearls. [Link]

  • Sharma, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1167. [Link]

  • Yarde, M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. [Link]

  • Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. [Link]

  • Kumar, D., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy, 153, 113425. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Križan, M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Kumar, D., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy, 153, 113425. [Link]

  • Robert, A., et al. (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Bantscheff, M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 661, 149-160. [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Scott, A. D., et al. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry. [Link]

  • El-Adl, K., et al. (2020). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 25(18), 4236. [Link]

  • Li, Y., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369. [Link]

  • Al-Obaid, A. M., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6542. [Link]

  • Gherghiceanu, E., et al. (2021). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules, 26(11), 3163. [Link]

  • Unzue, A., et al. (2018). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. [Link]

  • Niu, W., et al. (2006). Large Scale Green Synthesis of 1,2,4-Butanetriol. Defense Technical Information Center. [Link]

  • Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol. PubChem. [Link]

Sources

Application Notes & Protocols: Experimental Setup for In Vivo Anti-inflammatory Studies of Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoxalines in Inflammation

Quinoxaline, a heterocyclic compound composed of a benzene and pyrazine ring, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These include anticancer, antibacterial, and notably, anti-inflammatory properties.[1][2] The anti-inflammatory effects of quinoxalines are attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines, and interference with the nuclear factor-kappa B (NF-κB) signaling cascade.[1] Given the pressing need for novel anti-inflammatory agents with improved efficacy and safety profiles, quinoxaline derivatives present a promising avenue for drug discovery and development.[3]

This guide provides a comprehensive overview of the experimental setup for conducting in vivo anti-inflammatory studies of quinoxaline compounds. It is designed to equip researchers with the necessary protocols and rationale to effectively screen and characterize the anti-inflammatory potential of these molecules in preclinical animal models.

I. Foundational Principles: Selecting the Appropriate In Vivo Model

The judicious selection of an animal model is a critical first step in the evaluation of novel anti-inflammatory compounds.[3] The choice of model depends on the specific aspect of inflammation being investigated—acute, chronic, or systemic—and the putative mechanism of action of the test compound.

Acute Inflammation Models:
  • Carrageenan-Induced Paw Edema: This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[4][5] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[4][6] The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins, mediated by COX-2.[7][8] This model is particularly useful for identifying compounds that inhibit mediators of the early or late phase of acute inflammation.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and can mimic aspects of sepsis.[9] Intraperitoneal injection of LPS triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10] This model is valuable for assessing the ability of quinoxaline derivatives to modulate systemic inflammatory responses and cytokine production.[11][12]

Chronic Inflammation Models:
  • Adjuvant-Induced Arthritis (AIA): This model is widely used to study the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.[13][14] A single injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, induces a delayed-type hypersensitivity reaction, leading to chronic inflammation and joint destruction.[13][15] This model is suitable for evaluating compounds intended for the treatment of chronic inflammatory conditions and allows for the assessment of both the primary inflammatory response at the injection site and the secondary systemic arthritic response.[14][15]

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for two common in vivo anti-inflammatory models. Ethical considerations and adherence to institutional animal care and use guidelines are paramount throughout these procedures.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methods for assessing acute anti-inflammatory activity.[4][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Quinoxaline derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 0.5% Tween 80)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Experimental Workflow:

G cluster_0 Acclimatization & Baseline cluster_1 Grouping & Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize rats for 1 week baseline Measure baseline paw volume (V₀) acclimatize->baseline grouping Randomly assign to groups (n=6) administer Administer Test Compound, Vehicle, or Positive Control (p.o. or i.p.) grouping->administer induce 1 hr post-treatment: Inject 0.1 mL 1% Carrageenan into right hind paw administer->induce measure Measure paw volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan induce->measure calculate_edema Calculate Edema (mL) = Vₜ - V₀ measure->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

  • Grouping and Dosing: Randomly divide the animals into experimental groups (n=6 per group):

    • Group I (Vehicle Control): Administer the vehicle.

    • Group II (Positive Control): Administer Indomethacin (10 mg/kg).

    • Group III, IV, etc. (Test Groups): Administer the quinoxaline derivative at various doses.

    • Administration is typically oral (p.o.) or intraperitoneal (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[4]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[4]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected Outcomes & Interpretation:

A significant reduction in paw edema in the quinoxaline-treated groups compared to the vehicle control group indicates anti-inflammatory activity. The time course of inhibition can provide insights into the potential mechanism of action (i.e., inhibition of early-phase vs. late-phase mediators).

ParameterVehicle ControlPositive Control (Indomethacin)Quinoxaline Derivative
Peak Paw Edema (mL) ~0.8 - 1.2Significant reductionDose-dependent reduction
% Inhibition at 3h 0%~40-60%[17][18]Varies based on efficacy
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol is designed to evaluate the effect of quinoxaline derivatives on systemic inflammation and cytokine production.[9][10]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Quinoxaline derivative (test compound)

  • Vehicle (e.g., sterile PBS)

  • Positive control: Dexamethasone (1-5 mg/kg)

  • Anesthesia and blood collection supplies

  • ELISA kits for TNF-α and IL-6

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Pre-treatment cluster_2 Inflammation Induction & Sample Collection cluster_3 Analysis acclimatize Acclimatize mice for 1 week grouping Randomly assign to groups (n=6-8) acclimatize->grouping pretreat Administer Test Compound, Vehicle, or Positive Control (i.p. or p.o.) grouping->pretreat induce 1 hr post-treatment: Inject LPS (e.g., 1-10 mg/kg, i.p.) pretreat->induce collect 1.5-2 hrs post-LPS: Collect blood via cardiac puncture induce->collect prepare_serum Prepare Serum collect->prepare_serum elisa Measure TNF-α and IL-6 levels by ELISA prepare_serum->elisa

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Pre-treatment: Randomly assign mice to experimental groups (n=6-8 per group):

    • Group I (Vehicle Control): Administer vehicle.

    • Group II (Positive Control): Administer Dexamethasone.

    • Group III, IV, etc. (Test Groups): Administer the quinoxaline derivative at various doses.

  • Induction of Systemic Inflammation: One hour after pre-treatment, administer LPS (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection to all groups except a naive control group (which receives only vehicle).[12]

  • Blood Collection: At a predetermined time point after LPS injection (typically 1.5-2 hours for peak TNF-α levels), anesthetize the mice and collect blood via cardiac puncture.[9]

  • Serum Preparation and Cytokine Analysis: Allow the blood to clot and centrifuge to obtain serum. Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[19][20]

Expected Outcomes & Interpretation:

A significant and dose-dependent decrease in the serum levels of TNF-α and IL-6 in the quinoxaline-treated groups compared to the LPS-only group would indicate potent anti-inflammatory activity.[21][22]

ParameterLPS + VehicleLPS + DexamethasoneLPS + Quinoxaline Derivative
Serum TNF-α (pg/mL) High levels (e.g., >1000)Significant reductionDose-dependent reduction
Serum IL-6 (pg/mL) High levels (e.g., >500)Significant reductionDose-dependent reduction

III. Mechanistic Insights: Probing the Molecular Targets

To elucidate the mechanism of action of promising quinoxaline derivatives, further molecular and histological analyses are essential.

Molecular Pathways of Inflammation

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[23][24] Many anti-inflammatory agents exert their effects by inhibiting this pathway.[25][26]

G cluster_nucleus Inside Nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNFR TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes induces transcription Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibits? Quinoxaline->NFkB Inhibits translocation?

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Post-Experimental Analyses

Following the in vivo experiments, tissues can be harvested for further analysis:

  • Western Blot Analysis: To assess the protein expression levels of key inflammatory mediators. Paw tissue from the carrageenan model or lung/liver tissue from the LPS model can be homogenized and analyzed for:

    • COX-2 and iNOS: The expression of these enzymes is often upregulated during inflammation.[27][28] A reduction in their expression by a quinoxaline derivative would suggest a direct inhibitory effect on the inflammatory cascade.[29][30]

    • Phosphorylated IκBα and Nuclear NF-κB: To determine if the compound inhibits the NF-κB pathway. A decrease in IκBα phosphorylation and subsequent nuclear translocation of NF-κB would confirm this mechanism.

  • Histopathological Examination: To visually assess the extent of inflammation and tissue damage.[31]

    • Paw tissue sections from the carrageenan model can be stained with Hematoxylin and Eosin (H&E).[32]

    • Assessment: A pathologist can score the tissue for edema, inflammatory cell infiltration (neutrophils, macrophages), and overall tissue architecture disruption.[33][34] A reduction in these parameters in the treated groups provides strong evidence of anti-inflammatory efficacy.

IV. Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for the in vivo evaluation of quinoxaline derivatives as potential anti-inflammatory agents. By employing a combination of acute and chronic inflammation models, researchers can effectively screen compounds for efficacy. Subsequent molecular and histological analyses are crucial for elucidating the underlying mechanisms of action, which is a critical step in the drug development process. Future studies may also explore more complex models of inflammatory diseases, such as inflammatory bowel disease or neuroinflammation, to further characterize the therapeutic potential of promising quinoxaline candidates.[35]

References

  • G. de la Fuente, I. R. L. de la Lastra, J. M. G. C. de la Fuente, et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 20(13), 4094-4103. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 647-665. [Link]

  • Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 189(4), 1970-1977. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc.[Link]

  • Mali, P. Y., & Goyal, S. N. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(17), 4293. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • de la Fuente, G., de la Lastra, I. R. L., de la Fuente, J. M. G. C., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra. [Link]

  • JoVE. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments. [Link]

  • Gonzalez-Chavez, S. A., & Quiroz-Compean, F. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2195. [Link]

  • Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc.[Link]

  • Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • StudySmarter. (n.d.). Inflammatory Histology: Cells & Techniques. StudySmarter US. [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Chondrex, Inc.[Link]

  • Shelar, P. A., & Mishra, A. (2018). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Journal of Advanced Pharmaceutical Technology & Research, 9(1), 28-33. [Link]

  • National Genomics Data Center. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. CNCB-NGDC. [Link]

  • Creative Biolabs. (n.d.). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Creative Biolabs. [Link]

  • Kim, S. F., & Huri, D. A. (2001). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Cell Physiology, 281(5), C1367-C1378. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. IJPSR. [Link]

  • Kumar, A., Sharma, S., & Sharma, A. (2022). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Synthesis, 19(6), 612-632. [Link]

  • ResearchGate. (n.d.). What is induction of rheumatoid arthritis in rats protocol?. ResearchGate. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Amison, R. T., Momi, S., Morris, A., et al. (2014). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis, 12(9), 1546-1556. [Link]

  • ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Chen, Y. C., Chen, C. H., & Sun, W. Z. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 11, 154. [Link]

  • de Oliveira, R. B., de Oliveira, A. C. A., de Souza, A. C. G., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Grellner, W., & Madea, B. (2007). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Forensic Science International, 173(2-3), 116-123. [Link]

  • Doyle, P. T., Reid, C., & Guiry, P. J. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry, 64(13), 9159-9171. [Link]

  • Stojanović, N., Mitić, A., Stojanović, M., et al. (2017). Histopathological analysis of inflammatory tissue reaction around the experimental materials. Vojnosanitetski Pregled, 74(1), 32-38. [Link]

  • ResearchGate. (n.d.). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. ResearchGate. [Link]

  • Lee, S., Kim, H., & Lee, D. H. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 12, e86354. [Link]

  • ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Measurement of pro-inflammatory cytokines (A) IL-6, (B) TNF-α and (C)... ResearchGate. [Link]

  • Chen, Y. C., Chen, C. H., & Sun, W. Z. (2006). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. The Journal of Pineal Research, 40(4), 361-369. [Link]

  • Preprints.org. (2023). LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex. Preprints.org. [Link]

  • Southern Illinois University. (n.d.). Inflammation - Histology at SIU. SIU School of Medicine. [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 pro-inflammatory cytokine release was measured after... ResearchGate. [Link]

  • Iadecola, C., Niwa, K., Nogawa, S., et al. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(22), 12195-12200. [Link]

  • MDPI. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(8), 711. [Link]

  • El-Gazzar, I. I., & El-Sharnouby, J. A. (2011). Proinflammatory Cytokines (TNF-alpha and IL-6) in Egyptian Patients With SLE: Its Correlation With Disease Activity. The Egyptian Journal of Medical Human Genetics, 12(2), 147-153. [Link]

  • Chen, C. C., Chen, Y. C., & Sun, W. Z. (2015). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. Experimental and Therapeutic Medicine, 10(4), 1493-1499. [Link]

  • Olszanecka-Glinianowicz, M., & Zahorska-Markiewicz, B. (2012). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia Polska, 63(1), 20-23. [Link]

  • ResearchGate. (n.d.). Scoring of tissue inflammation by histopathology. (A) Representative... ResearchGate. [Link]

Sources

Application Note & Protocols: A Comprehensive Guide to Evaluating Quinoxaline-Based DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the comprehensive evaluation of quinoxaline compounds as potential DNA intercalating agents. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind each technique, ensuring a robust and well-validated approach to your research.

Introduction: The Significance of Quinoxaline-Based DNA Intercalators

Quinoxaline derivatives represent a class of heterocyclic compounds with a planar aromatic structure, making them prime candidates for investigation as DNA intercalators.[1] This structural characteristic allows them to insert between the base pairs of the DNA double helix, a mechanism that can lead to significant biological consequences, including the inhibition of DNA replication and transcription.[2] Consequently, these compounds are of great interest in the development of novel therapeutic agents, particularly in oncology.[3][4][5]

The interaction of these small molecules with DNA is a critical determinant of their biological activity. Therefore, a thorough and multi-faceted evaluation of their DNA binding properties is essential. This guide outlines a suite of biophysical and biochemical techniques to characterize the binding mode, affinity, and conformational impact of quinoxaline compounds on DNA.

Preliminary Assessment: Spectroscopic Approaches

Spectroscopic methods offer a rapid and sensitive means to detect and characterize the interaction between quinoxaline compounds and DNA. These techniques are often the first line of investigation due to their relatively low sample consumption and high throughput.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: The interaction of a quinoxaline compound with DNA can perturb the electronic transitions of the molecule's chromophore. Intercalation, which involves the stacking of the aromatic quinoxaline ring with DNA base pairs, typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum.[6] These spectral changes are indicative of a close association between the compound and the DNA.[7]

Protocol: UV-Vis Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the quinoxaline compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the ct-DNA solution spectrophotometrically using the absorbance at 260 nm (A260) and an extinction coefficient of 6600 M⁻¹ cm⁻¹.

  • Titration:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of the quinoxaline compound.

    • Record the initial UV-Vis spectrum from 200-500 nm.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption maximum of the quinoxaline compound.

    • Plot the absorbance at the maximum wavelength against the concentration of DNA.

    • The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or a similar binding model.

Fluorescence Spectroscopy

Principle: Many quinoxaline derivatives are fluorescent. The fluorescence of these compounds can be either quenched or enhanced upon binding to DNA.[8] Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms, including energy transfer to the DNA bases.[9][10][11][12] The extent of quenching can be used to determine binding affinities.

Protocol: Fluorescence Quenching Assay

  • Preparation of Solutions:

    • Prepare solutions of the quinoxaline compound and ct-DNA as described for UV-Vis spectroscopy.

  • Measurement:

    • In a fluorescence cuvette, place a fixed concentration of the quinoxaline compound.

    • Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.

    • Titrate with increasing concentrations of ct-DNA, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.[9]

    • The binding constant and the number of binding sites can be calculated from the fluorescence data using appropriate binding models.

Probing Conformational Changes: Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[13][14][15][16] The B-form DNA helix exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of a quinoxaline compound can induce significant changes in these bands, reflecting alterations in the DNA helical structure.[14]

Protocol: CD Titration

  • Preparation of Solutions:

    • Prepare solutions of the quinoxaline compound and ct-DNA in a low-salt buffer to minimize interference.

  • Measurement:

    • Record the CD spectrum of the ct-DNA solution alone in the range of 200-320 nm.

    • Add increasing concentrations of the quinoxaline compound to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Observe changes in the position and intensity of the characteristic B-DNA bands. Significant alterations are indicative of strong interactions and potential conformational changes.

Hydrodynamic Methods: Viscometry

Principle: Viscometry provides strong evidence for the mode of binding. Intercalation causes a lengthening and stiffening of the DNA helix to accommodate the inserted molecule, leading to a significant increase in the viscosity of the DNA solution.[6][17][18][19] In contrast, groove binding has a much smaller effect on DNA viscosity.

Protocol: Viscometric Titration

  • Preparation of Solutions:

    • Prepare a concentrated and highly viscous solution of sonicated, linear DNA in buffer.

    • Prepare a stock solution of the quinoxaline compound.

  • Measurement:

    • Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) thermostated at a constant temperature.

    • Add small aliquots of the quinoxaline compound to the DNA solution, mix, and measure the new flow time.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) at each compound concentration, where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.

    • Plot (η/η₀)¹/³ versus the ratio of the compound concentration to the DNA concentration. A steep increase in viscosity is a hallmark of intercalation.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[20] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[21][22][23] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Protocol: ITC Experiment

  • Preparation of Solutions:

    • Prepare precisely concentrated solutions of the quinoxaline compound and DNA in the same buffer. It is crucial to accurately know the concentrations.

    • Degas both solutions immediately before the experiment to avoid air bubbles.

  • Titration:

    • Load the DNA solution into the sample cell of the ITC instrument and the quinoxaline compound solution into the injection syringe.

    • Perform a series of injections of the quinoxaline solution into the DNA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.

Visualizing DNA Unwinding: Agarose Gel Electrophoresis

Principle: Intercalating agents unwind the DNA double helix.[24] This unwinding can be visualized using supercoiled plasmid DNA and agarose gel electrophoresis.[25][26][27] As an intercalator binds, it removes negative supercoils, causing the plasmid to relax and migrate more slowly through the gel. At higher concentrations of the intercalator, positive supercoils can be introduced, leading to a faster migration rate again.

Protocol: DNA Unwinding Assay

  • Reaction Setup:

    • Incubate a fixed amount of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the quinoxaline compound in a suitable buffer.

    • Include a known intercalator like ethidium bromide as a positive control.[25]

  • Electrophoresis:

    • Add loading dye to the samples and load them onto an agarose gel.

    • Run the gel at a low voltage to ensure good separation of the different DNA topoisomers.[28]

  • Visualization and Analysis:

    • Stain the gel with a DNA stain (if not already present in the loading dye) and visualize the DNA bands under UV light.

    • Observe the change in the migration of the supercoiled DNA band as a function of the quinoxaline compound concentration. A biphasic mobility shift is characteristic of an intercalator.

In Silico Approach: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2][29][30][31] In this context, it can be used to model the interaction of quinoxaline derivatives with DNA and to visualize the potential intercalation mode at the atomic level.[3]

Protocol: Molecular Docking Study

  • Preparation of Structures:

    • Obtain a high-resolution 3D structure of a DNA duplex from the Protein Data Bank (PDB).

    • Build the 3D structure of the quinoxaline compound using molecular modeling software and perform energy minimization.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to dock the quinoxaline compound into the DNA structure. Define the binding site to encompass the entire DNA molecule to allow for unbiased exploration of intercalation and groove binding modes.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, π-π stacking) between the quinoxaline compound and the DNA bases.

Summary of Methods and Expected Outcomes

Method Principle Key Parameters Determined Indication of Intercalation
UV-Vis Spectroscopy Changes in electronic transitions upon binding.Binding constant (Kb)Hypochromism and bathochromic shift.
Fluorescence Spectroscopy Quenching or enhancement of fluorescence upon binding.Binding constant (K), number of binding sites (n)Significant quenching or enhancement of fluorescence.
Circular Dichroism Changes in DNA secondary structure.Conformational changesPerturbation of the characteristic B-DNA CD spectrum.
Viscometry Changes in DNA length and stiffness.Relative viscositySignificant increase in the viscosity of the DNA solution.
Isothermal Titration Calorimetry Measurement of heat changes upon binding.Ka, ΔH, ΔS, ΔG, nProvides a complete thermodynamic profile of the binding.
Gel Electrophoresis Unwinding of supercoiled DNA.DNA unwinding abilityBiphasic mobility shift of supercoiled plasmid DNA.
Molecular Docking Computational prediction of binding mode.Binding energy, interaction detailsPredicted pose showing insertion between DNA base pairs.

Experimental Workflow Diagram

DNA_Intercalation_Workflow cluster_preliminary Preliminary Screening cluster_confirmation Conformational & Hydrodynamic Analysis cluster_thermodynamics Thermodynamic & Functional Validation cluster_insilico In Silico Modeling UV_Vis UV-Vis Spectroscopy CD Circular Dichroism UV_Vis->CD Fluorescence Fluorescence Spectroscopy Fluorescence->CD Viscometry Viscometry CD->Viscometry ITC Isothermal Titration Calorimetry Viscometry->ITC Gel Gel Electrophoresis (Unwinding) ITC->Gel Docking Molecular Docking Gel->Docking End Characterized DNA Intercalator Docking->End Start Quinoxaline Compound Synthesis Start->UV_Vis Start->Fluorescence

Caption: Workflow for evaluating quinoxaline compounds as DNA intercalators.

Mechanism of DNA Intercalation Diagram

DNA_Intercalation_Mechanism cluster_DNA DNA Double Helix cluster_Intercalated_DNA Unwound & Lengthened DNA BasePair1 G≡C BasePair2 A=T BasePair3 C≡G BasePair4 T=A Intercalated Intercalated Complex Quinoxaline Quinoxaline Compound Quinoxaline->Intercalated Intercalation Intercalator Quinoxaline IBasePair1 G≡C IBasePair2 A=T IBasePair3 C≡G IBasePair4 T=A

Caption: Schematic of quinoxaline intercalation into the DNA double helix.

References

  • Dougherty, G. (1983). The unwinding of circular DNA by intercalating agents as determined by gel electrophoresis. Bioscience Reports, 3(5), 453-460. [Link][24][25]

  • Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link][16]

  • Ren, J., & Chaires, J. B. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. ScienceOpen. [Link][13][14][15]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link][21]

  • Bentham Science Publishers. (n.d.). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Retrieved from [Link][3]

  • Herrera, I., & Winnik, M. (2013). Differential binding models for isothermal titration calorimetry: moving beyond the Wiseman isotherm. Journal of Physical Chemistry B, 117(49), 15495-15507. [Link][22]

  • Elwan, A., Sakr, H., Abdel-Ghany, A. A., El-morsy, A., Mohamed, M. A., Mohammed, M. M., & El-Sherbinye, M. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of Biomolecular Structure and Dynamics, 41(13), 6143-6160. [Link][2][32]

  • Wilson, W. D., Keel, R. A., Jones, R. L., & Mosher, C. W. (1982). Viscometric analysis of the interaction of bisphenanthridinium compounds with closed circular supercoiled and linear DNA. Nucleic Acids Research, 10(13), 4093–4106. [Link][17]

  • Zaro, O. G., & O'Brien, P. J. (2003). A gel electrophoresis assay for the simultaneous determination of topoisomerase I inhibition and DNA intercalation. Analytical Biochemistry, 321(2), 254-261. [Link][26][27]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link][33]

  • Patil, P., & Betageri, V. S. (2022). Viscosity measurements of DNA solutions with and without condensing agents. ResearchGate. [Link][18]

  • ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. Retrieved from [Link][19]

  • Swamy, M. J., Sankhala, R., & Singh, B. P. (2019). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 2003, 131-147. [Link][23]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Fayed, E. A., et al. (2021). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link][4]

  • Singh, A., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. [Link][29]

  • Dag, A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 303-315. [Link][30]

  • Shahab, S., et al. (2012). Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques. Iranian Journal of Pharmaceutical Research, 11(3), 853-861. [Link][6]

  • ResearchGate. (n.d.). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. Retrieved from [Link][34]

  • ResearchGate. (n.d.). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. Retrieved from [Link][35]

  • ResearchGate. (n.d.). Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Quinoxaline-derived intercalators. Retrieved from [Link][1]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • Ross, J. B., & Le, T. H. (2010). Differential Fluorescence Quenching of Fluorescent Nucleic Acid Base Analogues by Native Nucleic Acid Monophosphates. The Journal of Physical Chemistry B, 114(16), 5486-5494. [Link][9]

  • El-Sayed, M. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 723497. [Link][5]

  • Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic Acids Research, 29(6), e34. [Link][10]

  • ResearchGate. (n.d.). Fluorescence quenching studies of drug-DNA interactions. Retrieved from [Link][11]

  • Atherton, S. J., & Beaumont, P. C. (1986). Quenching of the fluorescence of DNA-intercalated ethidium bromide by some transition-metal ions. The Journal of Physical Chemistry, 90(10), 2252-2254. [Link][12]

  • Fiszbein, A., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link][36]

  • Verma, S., & Singh, A. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Journal of Biomolecular Structure and Dynamics, 37(10), 2595-2606. [Link][7]

  • Raman, N., & Parameswari, S. (2018). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules, 23(11), 2946. [Link][37]

  • Ingle, R. (2017). MOLECULAR DOCKING STUDIES OF QUINOXALINE DERIVATIVES AS ASPARGINYL T-RNA SYNTHETASE INHIBITORS. World Journal of Pharmaceutical Research, 6(10), 853-864. [Link][31]

Sources

Application Note & Protocols: High-Fidelity Quantification of Quinoxaline Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for Quinoxaline Quantification

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Their development as therapeutic agents necessitates robust and reliable analytical methods to characterize their pharmacokinetic (PK) and toxicokinetic (TK) profiles in complex biological matrices. The concentration of these compounds and their metabolites in plasma, urine, and tissue is a critical determinant of their efficacy and safety.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the precise and accurate quantification of quinoxaline derivatives. We will move beyond mere procedural lists to explore the rationale behind method selection, the intricacies of sample preparation, and the rigorous validation required to ensure data integrity, aligning with global regulatory expectations such as the International Council for Harmonisation (ICH) M10 guidelines.[5][7][8]

The Analytical Blueprint: From Sample to Signal

The successful quantification of any analyte in a biological sample is a multi-stage process. Each stage presents unique challenges and requires careful optimization to minimize variability and maximize recovery. The overall workflow is designed to isolate the analyte from a complex biological environment and present it in a purified, concentrated form for instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data & Validation Sample Biological Sample (Plasma, Urine, Tissue) Pretreatment Pre-treatment (Homogenization, pH adjust) Sample->Pretreatment Initial processing Extraction Extraction (SPE, LLE, Dilute-and-Shoot) Pretreatment->Extraction Isolate analyte Evap Evaporation & Reconstitution Extraction->Evap Concentrate sample Separation Chromatographic Separation (HPLC, UPLC, GC) Evap->Separation Inject for analysis Detection Detection & Quantification (MS/MS, DAD, FID) Separation->Detection Resolve & Measure Data Data Acquisition & Processing Detection->Data Generate raw data Validation Method Validation (ICH M10 Guidelines) Data->Validation Ensure data integrity

Caption: General workflow for quantifying quinoxaline derivatives.

Foundational Step: High-Fidelity Sample Preparation

The biological matrix (e.g., plasma, urine, tissue) is inherently complex, containing proteins, salts, lipids, and endogenous small molecules that can interfere with analysis.[8] The primary goal of sample preparation is to remove these interferences while quantitatively recovering the analyte of interest. The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the sample throughput needs.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique that separates components of a mixture according to their physical and chemical properties.[9] It is preferred for its ability to provide high analyte concentration and cleaner extracts compared to other methods.[10]

Causality of Choice: The selection of the SPE sorbent is the most critical decision.

  • Reversed-Phase (e.g., C18, HLB): Ideal for nonpolar to moderately polar quinoxalines extracted from a polar matrix like plasma or urine.[10] Hydrophobic interactions retain the analyte, while polar interferences are washed away. HLB (Hydrophilic-Lipophilic Balanced) cartridges are excellent for a wide range of polarities and offer enhanced retention for more polar metabolites.[11][12]

  • Ion-Exchange (e.g., MAX, WCX): Used when the quinoxaline derivative has an ionizable functional group (acidic or basic). This allows for a highly selective retention mechanism based on charge, leading to exceptionally clean extracts.[11]

G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Activate sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Adjust to sample pH (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Analyte binds to sorbent Equilibrate->Load Wash 4. Wash Remove interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Recover analyte (e.g., ACN/Methanol) Wash->Elute Analysis Analysis (LC-MS/MS, etc.) Elute->Analysis

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Protocol 1: SPE for a Quinoxaline Derivative in Human Plasma

  • Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of internal standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts pH.

  • Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[10]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a slow, steady flow using a vacuum manifold.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[13] It is a cost-effective and straightforward method, particularly for less polar, non-ionizable compounds.

Causality of Choice: The choice of organic solvent is paramount. A solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is effective for extracting moderately polar quinoxalines from an aqueous matrix.[11] The pH of the aqueous phase must be controlled to ensure the analyte is in a neutral, un-ionized state to maximize its partitioning into the organic layer.

G cluster_lle Liquid-Liquid Extraction (LLE) Workflow Sample 1. Sample Aliquot (Plasma/Urine + IS) pH_Adjust 2. pH Adjustment (e.g., add buffer) Ensure analyte is neutral Sample->pH_Adjust Add_Solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Add_Solvent Vortex 4. Vortex/Mix Partition analyte into organic phase Add_Solvent->Vortex Centrifuge 5. Centrifuge Separate aqueous and organic layers Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Analysis Dry-down, Reconstitute & Analyze Collect->Analysis

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Dilute-and-Shoot

For simpler matrices like urine, a "dilute-and-shoot" approach can be highly effective and is ideal for high-throughput screening.[14] This method relies on the sensitivity and selectivity of modern LC-MS/MS instruments to overcome matrix effects. The protocol simply involves diluting the sample with solvent (often the initial mobile phase) containing an internal standard, centrifuging to remove particulates, and injecting the supernatant.[14] While fast, this method is more susceptible to matrix effects and may not be suitable for achieving the lowest limits of quantification.

Instrumental Analysis: Choosing the Right Tool

The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the quinoxaline derivative.

Technique Principle Advantages Disadvantages Best For
LC-MS/MS Separation by HPLC, detection by mass spectrometry (parent/fragment ions).Highest sensitivity and selectivity; structural confirmation.[15]Higher cost and complexity; susceptible to matrix effects (ion suppression/enhancement).Low-level quantification in complex matrices (plasma, tissue); metabolite identification.
HPLC-UV/DAD Separation by HPLC, detection by UV/Vis absorbance.Cost-effective, robust, and widely available.[16]Lower sensitivity than MS; requires significant chromatographic resolution from interferences.[17]Higher concentration samples; routine analysis in simpler matrices; pharmaceutical formulations.
GC-MS Separation of volatile compounds by GC, detection by mass spectrometry.Excellent for volatile, thermally stable compounds; high chromatographic efficiency.Requires analyte to be volatile or made volatile through derivatization.[18][19]Volatile quinoxaline derivatives; analysis in less common matrices where GC expertise exists.
Protocol 2: LC-MS/MS Quantification

This protocol is a general guideline and must be optimized for the specific quinoxaline derivative.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice.[11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode electrospray ionization (ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes. This ensures that both early-eluting polar metabolites and later-eluting lipophilic parent drugs are effectively separated and eluted.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode, is common for nitrogen-containing quinoxalines.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This is the key to selectivity. The precursor ion (M+H)+ is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.[11]

    • Optimization: Infuse a standard solution of the analyte to determine the optimal precursor/product ion pair and collision energy.

Example LC-MS/MS Parameters (Hypothetical)

Parameter Setting Rationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1x50 mm Provides excellent efficiency and peak shape for a broad range of compounds.
Column Temp 40 °C Ensures reproducible retention times and reduces viscosity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 5 µL Small volume minimizes peak distortion.
Ionization Mode ESI Positive Quinoxaline nitrogens are readily protonated.
MRM Transition e.g., 250.1 -> 185.2 Specific parent-to-fragment transition provides high selectivity.

| Dwell Time | 50 ms | Sufficient time to acquire >15 data points across a chromatographic peak. |

Method Validation: The Cornerstone of Trustworthiness

A method is not reliable until it is validated. Bioanalytical method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6] The ICH M10 guideline provides a harmonized framework for this process.[5][7][8]

Key Validation Parameters & Typical Acceptance Criteria

Parameter Definition Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7] No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.
Accuracy Closeness of the measured value to the true value.[7] Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of repeated individual measurements.[7] Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99. Calibration standards must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. Should be consistent, precise, and reproducible, though 100% is not required.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix.[7] The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations of stability samples must be within ±15% of nominal (baseline) concentrations. |

Conclusion

The quantification of quinoxaline derivatives in biological matrices is a critical activity in pharmaceutical research and development. Success hinges on a holistic approach that begins with a well-designed sample preparation strategy, transitions to a highly selective and sensitive instrumental method, and is underpinned by a rigorous validation protocol compliant with international standards like ICH M10. While LC-MS/MS is often the platform of choice for its superior sensitivity, techniques like HPLC-UV and GC-MS remain valuable tools for specific applications. By understanding the scientific principles behind each step, researchers can develop robust, reliable, and defensible methods to support the advancement of new quinoxaline-based therapies.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Vertex AI Search.
  • ICH M10 guideline: valid
  • ICH Guidelines for Analytical Method Valid
  • Bioanalytical method validation and study sample analysis. Progress.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies.
  • Simultaneous Determination of quinoxaline-1,4-dioxides in Feeds Using Molecularly Imprinted Solid-Phase Extraction Coupled With HPLC. PubMed.
  • An HPLC method with diode array detector for the simultaneous quantification of chloroquine and desethylchloroquine in plasma and whole blood samples from Plasmodium vivax patients in Vietnam, using quinine as an internal standard. (2016). PubMed Central.
  • Liquid-Liquid Extraction Of Zinc By 3-Methyl-Quinoxaline-2-Thione
  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • Refining protocols for consistent results in quinoxaline-based experiments. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Deriv
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases. (2024). PubMed.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). PubMed.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PubMed Central.
  • Derivatization of glyoxal to quinoxaline (a) for the purpose of GC...
  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of polar quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Drawing upon established methodologies and field-proven insights, this resource provides a structured approach to troubleshooting common issues and selecting the optimal purification strategy.

Purification Workflow for Polar Quinoxaline Derivatives

The selection of an appropriate purification technique is paramount for achieving high purity of polar quinoxaline derivatives. The following workflow provides a general decision-making framework.

PurificationWorkflow start Crude Polar Quinoxaline Derivative tlc_analysis Initial Purity Assessment by TLC start->tlc_analysis decision_purity Purity > 95%? tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes decision_separation Good Separation on TLC? decision_purity->decision_separation No final_product High Purity Product recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product decision_separation->column_chromatography Yes complex_mixture Complex Mixture or Poor Separation decision_separation->complex_mixture No acid_base_extraction Consider Acid-Base Extraction (for basic quinoxalines) acid_base_extraction->column_chromatography sfc Advanced Techniques: Supercritical Fluid Chromatography (SFC) complex_mixture->acid_base_extraction complex_mixture->sfc

Caption: Decision workflow for selecting a purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude polar quinoxaline derivatives?

A1: The nature of impurities is highly dependent on the synthetic route. Common impurities often include unreacted starting materials, such as substituted o-phenylenediamines and 1,2-dicarbonyl compounds.[1][2] By-products from side reactions, residual catalysts, and solvents are also frequently encountered. For instance, in syntheses involving chlorination, the corresponding hydroxyquinoxaline can be a significant impurity.[3]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of quinoxaline derivatives.[3][4] Due to their aromatic nature, these compounds are often UV-active, allowing for easy visualization under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator.[3] Staining with iodine vapor can also be an effective visualization method.[3]

Q3: My polar quinoxaline derivative is a weak base. How does this affect purification?

A3: The basicity of the quinoxaline ring system can lead to strong interactions with the acidic silica gel stationary phase during column chromatography, resulting in peak tailing or streaking.[3][5] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to improve peak shape and separation.[3]

Q4: What is a good starting point for choosing a recrystallization solvent?

A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar quinoxaline derivatives, polar protic solvents like ethanol or methanol are often good starting points.[1][2] If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, methanol/diethyl ether) can be employed.[3]

Troubleshooting Guides

Column Chromatography

Issue 1: My polar quinoxaline derivative streaks badly on the TLC plate and the column, leading to poor separation.

  • Probable Cause: Strong interaction between the basic quinoxaline nitrogen atoms and the acidic silanol groups on the silica gel surface.[3][5] This is a common issue with nitrogen-containing heterocyclic compounds.

  • Solution:

    • Incorporate a Basic Modifier: Add a small percentage of a volatile base, such as triethylamine (Et3N) or pyridine, to your eluent system (typically 0.1-1% v/v).[3] This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and minimizing tailing.

    • Consider an Alternative Stationary Phase: If a basic modifier does not resolve the issue, consider using a less acidic stationary phase like neutral alumina.[3] Alumina is available in basic, neutral, and acidic grades; for basic compounds, neutral or basic alumina is recommended.

    • Check for Overloading: Ensure you are not overloading the column, as this can also lead to band broadening and streaking.[3]

Issue 2: My highly polar quinoxaline derivative will not elute from the silica gel column, even with a very polar solvent system like 100% ethyl acetate or methanol/dichloromethane.

  • Probable Cause: The compound is too polar for normal-phase chromatography on silica gel. The strong interactions with the stationary phase prevent elution.[6]

  • Solution:

    • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] Polar compounds have weaker interactions with the nonpolar stationary phase and will elute more readily.

    • Employ Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of polar compounds.[8][9] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[10] SFC offers fast separations and is more environmentally friendly due to reduced organic solvent consumption.[9]

Recrystallization

Issue 1: My polar quinoxaline derivative "oils out" instead of forming crystals upon cooling.

  • Probable Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.[3] The presence of significant impurities can also inhibit crystal lattice formation.[3]

  • Solution:

    • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

    • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point than the melting point of your compound.

    • Perform a Pre-purification Step: If impurities are the likely cause, a preliminary purification by column chromatography may be necessary to remove the substances that are hindering crystallization.[3]

Issue 2: No crystals form even after the solution has cooled completely.

  • Probable Cause: The solution is not supersaturated, meaning either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[3]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the air-solution interface with a glass rod to create nucleation sites.[3]

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

    • Introduce an "Anti-Solvent": If your compound is dissolved in a solvent in which it is very soluble, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes turbid. Then, add a small amount of the first solvent to redissolve the solid and allow the mixture to cool slowly.[3]

Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization - Cost-effective- Can yield very high purity product- Scalable- Requires a suitable solvent- May result in low recovery- Not effective for separating compounds with similar solubility- Final purification step for compounds with >90% purity- Removing small amounts of impurities
Column Chromatography (Silica/Alumina) - Versatile for a wide range of polarities- Good for separating mixtures of compounds- Can be time-consuming and labor-intensive- May lead to sample decomposition on acidic silica- Requires significant solvent volumes- Primary purification of crude reaction mixtures- Separation of compounds with different polarities
Reversed-Phase Chromatography - Excellent for highly polar compounds- Reproducible separations- More expensive columns and solvents- May require buffer solutions- Highly polar and water-soluble quinoxaline derivatives
Acid-Base Extraction - Simple and rapid- Good for removing non-basic or non-acidic impurities- Only applicable to ionizable compounds- May not provide high purity in a single step- Initial cleanup of crude mixtures containing basic quinoxalines
Supercritical Fluid Chromatography (SFC) - Fast separations- Reduced organic solvent consumption ("greener" chemistry)- Good for polar and chiral compounds- Requires specialized equipment- Can be complex to set up and maintain- Purification of highly polar, thermally labile, or chiral quinoxaline derivatives

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Use TLC to identify a solvent system that provides good separation and an Rf value of ~0.2-0.3 for your target compound. A common system for polar quinoxalines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Eluent Preparation: To the chosen solvent system, add 0.5% (v/v) triethylamine.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude polar quinoxaline derivative in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent turbidity is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

References

  • Tavakkoli, Z., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 624157. [Link]

  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1255. [Link]

  • Singh, P., et al. (2012). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Rasayan Journal of Chemistry, 5(2), 235-239.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2474-2486. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Zarei, A., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2014, 841783. [Link]

  • Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • West, F. G. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Lesellier, E. (2016). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation and reaction optimization. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise to diagnose problems, implement effective solutions, and improve the yield and purity of your target quinoxalines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a step-by-step approach to resolving them.

Problem 1: Low Yield of the Desired Quinoxaline Product

Observation: The reaction consistently results in a low yield (<50%) of the target quinoxaline, as determined by crude analysis or after purification.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound can be highly sensitive to reaction parameters.[1][2] Traditional methods often require high temperatures and long reaction times, which can lead to product degradation.[2][3]

    • Solution 1: Systematic Optimization: Screen key parameters, including temperature, reaction time, and solvent. The choice of solvent is critical as it affects reactant solubility and intermediate stability.[1] While ethanol and acetic acid are common, greener options like water or solvent-free conditions have proven effective.[2]

    • Solution 2: Consider Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields significantly.[2][4]

  • Purity of Starting Materials: The purity of your starting materials, particularly the o-phenylenediamine, is paramount.[1][5] This diamine is susceptible to air oxidation, often indicated by a darkening in color, which introduces impurities that can interfere with the reaction and generate colored byproducts.[5]

    • Solution: Use freshly purified o-phenylenediamine. If the material is old or discolored, consider purification by recrystallization or chromatography before use.[1] The purity of the 1,2-dicarbonyl compound is equally important.

  • Catalyst Choice and Loading: While the condensation can proceed without a catalyst, yields are often poor.[1] The appropriate catalyst can significantly enhance reaction rates and selectivity.[2]

    • Solution: Screen a range of catalysts to find the optimal choice for your specific substrates.[5] A summary of common catalyst types is provided in the table below.

Table 1: Effect of Different Catalyst Types on Quinoxaline Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Brønsted Acids Acetic Acid, p-TSA, PhenolRoom temp to refluxSimple, inexpensive. Strong acids can promote side reactions.[2][6][7]
Lewis Acids / Metal Salts Ce(IV) ammonium nitrate (CAN), CuSO₄, Ni-based systemsRoom temp, often in water or EtOHHighly efficient, can provide excellent yields under mild conditions.[2][8]
Heterogeneous / Green Catalysts Bentonite clay, TiO₂-Pr-SO₃H, ZeolitesRoom temp or mild heatingEnvironmentally friendly, easily recoverable and recyclable, high yields.[2][3]
Organocatalysts Nitrilotris(methylenephosphonic acid)Room temp, short reaction timesMetal-free conditions, high efficiency.[9]
Problem 2: Formation of Benzimidazole Byproducts

Observation: NMR and Mass Spectrometry data of isolated byproducts indicate the presence of a benzimidazole scaffold instead of or in addition to the desired quinoxaline.

Cause & Mechanism:

Benzimidazoles can form through an acid-catalyzed rearrangement of the quinoxaline skeleton.[6] This is particularly prevalent under harsh conditions, such as high temperatures or the use of strong acids, which can protonate the quinoxaline ring and facilitate ring-opening and subsequent recyclization to the thermodynamically stable benzimidazole core.

Solutions:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using acid catalysts.[6]

  • Select Milder Catalysts: Switch from strong acids like H₂SO₄ to milder options like acetic acid or phenol.[7]

  • Explore Catalyst-Free Methods: Green chemistry approaches, such as reacting in hot water or using microwave irradiation without an acid catalyst, can significantly reduce the likelihood of this rearrangement.[6]

G start Low Yield Observed check_purity Assess Purity of Starting Materials (o-phenylenediamine, dicarbonyl) start->check_purity is_pure Are materials pure? check_purity->is_pure purify Purify Starting Materials (Recrystallization / Chromatography) is_pure->purify No optimize_conditions Systematically Optimize Conditions (Temp, Time, Solvent) is_pure->optimize_conditions  Yes purify->optimize_conditions screen_catalyst Screen Catalyst Systems (Acid, Metal, Heterogeneous) optimize_conditions->screen_catalyst is_yield_improved Yield Improved? screen_catalyst->is_yield_improved consider_alt Consider Alternative Methods (Microwave, Flow Chemistry) is_yield_improved->consider_alt No success Successful Synthesis is_yield_improved->success  Yes consider_alt->success

Caption: The central synthesis pathway to quinoxalines and major side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

  • To a series of parallel reaction vials, add the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • To each vial, add the chosen solvent (e.g., 5 mL of ethanol).

  • Add a specific catalyst to each vial (e.g., 10 mol% acetic acid, 5 mol% CAN, 50 mg TiO₂-Pr-SO₃H, etc.). Include a no-catalyst control.

  • Seal the vials and stir the reactions at a set temperature (e.g., room temperature or 60 °C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • After a set time (e.g., 4 hours), or upon completion as indicated by TLC, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS) to compare yields and byproduct profiles.

Protocol 2: Purification of o-Phenylenediamine by Recrystallization

  • Dissolve the impure, discolored o-phenylenediamine in a minimum amount of hot water, adding a small amount of sodium dithionite to prevent oxidation.

  • If necessary, treat with activated charcoal to remove colored impurities and hot-filter the solution.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified, pale-colored crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water and dry them under vacuum.

  • Store the purified material under an inert atmosphere and use it promptly.

References
  • Benchchem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • ScienceDirect. One electron reduction of quinoxaline 1,4-di-N-oxides to form a radical anion.
  • National Institutes of Health (NIH).
  • National Center for Biotechnology Information (NCBI). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • PubMed. N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1.
  • Request PDF. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • ResearchGate.
  • PubMed Central.
  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Al-Ostath, A. A. (n.d.).
  • PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines.
  • ACS Publications.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Frontiers.
  • ResearchGate.
  • ResearchGate.
  • ReCIPP.
  • International Journal of Pharmaceutical Research and Development. Quinoxaline: Synthetic and pharmacological perspectives.
  • Longdom Publishing. A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • ResearchGate.
  • MDPI. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor.
  • Encyclopedia.pub. (2023).

Sources

Technical Support Center: Optimizing Microwave-Assisted Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of microwave-assisted quinoxaline synthesis. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into this powerful synthetic technique. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Traditional synthesis methods often involve long reaction times, harsh conditions, and modest yields.[2] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, providing rapid, efficient, and often greener routes to these valuable molecules.[3][4] This guide will help you navigate the common challenges and unlock the full potential of MAOS for your quinoxaline synthesis projects.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the principles and practice of microwave-assisted quinoxaline synthesis.

Q1: What are the primary advantages of using microwave irradiation for quinoxaline synthesis compared to conventional heating?

Microwave irradiation offers several significant advantages over traditional heating methods like oil baths or heating mantles:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[5][6]

  • Improved Yields and Purity: The rapid and uniform heating of the reaction mixture often minimizes the formation of unwanted side products, leading to higher yields and cleaner reaction profiles.[4][7]

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, leading to significantly lower energy consumption.[4][8]

  • Greener Chemistry: The efficiency of MAOS allows for the use of less solvent or even solvent-free conditions, reducing chemical waste and environmental impact.[2][8][9]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, leading to greater experimental reproducibility.[10]

Q2: I am new to microwave synthesis. What are the most critical safety precautions I must follow?

Safety is paramount. The rapid heating and potential for high pressure generation in sealed vessels require strict adherence to safety protocols.

  • NEVER Use a Domestic Microwave Oven: Kitchen microwaves lack the necessary temperature/pressure controls and safety features for laboratory use. They cannot contain explosions from runaway reactions and can corrode quickly, creating severe hazards.[6][11] Always use a dedicated, purpose-built laboratory microwave reactor.[10]

  • Use Appropriate Reaction Vessels: Only use vessels specifically designed by the manufacturer for high-pressure microwave synthesis. Inspect them for cracks or defects before each use.[10]

  • Respect Temperature and Pressure Limits: Be aware of the stability of your reagents and solvents at high temperatures.[11] Never exceed the pressure or temperature rating of the reaction vessels.

  • Start Small: If you are unfamiliar with a reaction's kinetics, begin with small-scale experiments at low power and temperature settings.[11]

  • Ensure Proper Cooling: Allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point, e.g., <50 °C) before removing it from the microwave cavity and opening it.[10]

  • Work in a Fume Hood: Always conduct chemical reactions in a properly ventilated laboratory hood to avoid inhaling potentially toxic fumes.[11]

Q3: What is the general mechanism for the most common microwave-assisted quinoxaline synthesis?

The most prevalent pathway is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2][12] The reaction proceeds via a two-step mechanism:

  • Condensation: One amino group of the 1,2-diamine attacks a carbonyl group of the 1,2-dicarbonyl, forming a hemiaminal intermediate, which then dehydrates to form an imine. This process repeats with the second amino and carbonyl groups.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration (or oxidation, depending on the intermediate) to form the stable, aromatic quinoxaline ring. Microwave energy accelerates these steps, often leading to rapid and high-yielding product formation.

Reaction Mechanism Diagram

Caption: General mechanism for quinoxaline synthesis.

Troubleshooting and Optimization Guide

This section is formatted as a series of question-and-answer scenarios to address specific experimental challenges.

Problem Area: Low or No Product Yield

Q: My reaction yield is disappointingly low. What are the first parameters I should investigate?

A low yield is a common issue that can often be resolved by systematically optimizing key reaction parameters.[12]

  • Temperature and Time: These are the most critical factors. Unlike conventional heating, microwave energy can rapidly bring a reaction to a high temperature.[5] If your yield is low, your reaction may be incomplete or over-cooking.

    • Action: First, ensure your temperature is adequate. Many quinoxaline syntheses run efficiently between 100-160 °C.[13][14] Try incrementally increasing the temperature. If you suspect decomposition, try lowering the temperature and slightly increasing the reaction time. A typical reaction time is between 2-30 minutes.[1][15]

  • Purity of Starting Materials: Impurities in your 1,2-diamine or 1,2-dicarbonyl compounds can introduce side reactions that consume reagents and lower the yield of your desired product.[12]

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify them if necessary before use.

  • Stoichiometry and Substituent Effects: Ensure you are using the correct molar ratios (typically 1:1 or a slight excess of one reagent). The electronic nature of substituents on your starting materials also plays a crucial role.

    • Causality: Electron-donating groups (EDGs) on the 1,2-diamine can increase its nucleophilicity, often leading to higher yields and faster reactions. Conversely, strong electron-withdrawing groups (EWGs) can decrease reactivity and yield.[15][16] If you are working with a deactivated diamine, you may require more forcing conditions (higher temperature or a stronger catalyst).

Q: Could my choice of catalyst be the problem? What are some effective catalysts for this synthesis?

Absolutely. The right catalyst can dramatically improve both reaction rate and yield.[12] If you are running the reaction neat or in a non-acidic solvent without a catalyst, adding one is the logical next step.

  • Acid Catalysts: A catalytic amount of acid is often sufficient.

    • Examples: Acetic acid (can also be used as a solvent),[2] iodine (a mild Lewis acid),[1] or solid acid catalysts like montmorillonite K-10 or acidic alumina.[17][18]

  • Solid-Supported Catalysts (Solvent-Free): These are excellent "green" options. The reactants are adsorbed onto a solid support and irradiated. This often simplifies work-up to a simple filtration and solvent wash.

    • Causality: Acidic alumina is highly effective not only as a catalyst but also as an oxidizing agent, allowing for one-pot synthesis from α-hydroxyketones (acyloins) by oxidizing them in-situ to the required 1,2-dicarbonyl.[17][19]

  • Metal Catalysts: Various metal-based catalysts have proven effective, including Nickel (Ni) nanoparticles and Cerium(IV) ammonium nitrate (CAN).[18][20]

Catalyst TypeExample(s)Typical ConditionsKey Advantage
Homogeneous Acid Iodine (5 mol%)Ethanol/Water, 50 °C, 2-3 min[1]Mild, rapid, and effective for a wide range of substrates.[1]
Solid Acid Support Acidic AluminaSolvent-free, 3 min[17][19]Green, easy work-up, and can facilitate tandem oxidation.[17]
Nanoparticle Ni-NanoparticlesAcetonitrile, 25 °C, 10 min[20]Highly efficient, reusable, and works at room temperature.[20]
Oxidative Catalyst CANWater or MeCNLow cost, water-miscible, and considered a green option.[18]

Q: How does solvent choice impact my yield? Are solvent-free conditions preferable?

Solvent choice is critical as it dictates how efficiently the microwave energy is absorbed.

  • Polar Solvents: Solvents with a high dielectric constant (e.g., ethanol, DMF, ethylene glycol, water) absorb microwave energy very efficiently, leading to rapid heating.[9] An ethanol/water mixture (1:1) has been shown to be highly effective.[1]

  • Non-Polar Solvents: Solvents like toluene or hexane are poor microwave absorbers and are generally not recommended unless a reactant or catalyst strongly absorbs the energy.[9]

  • Solvent-Free Conditions: This is a major advantage of MAOS.[8] By mixing the neat reactants (often on a solid support like silica gel or acidic alumina), you eliminate solvent costs, hazards, and waste.[2][17][19] This approach often results in very clean reactions and high yields.[17] For many quinoxaline syntheses, a solvent-free approach is the superior choice.[21]

Problem Area: Byproducts and Reproducibility

Q: I'm getting significant byproducts. How can I improve selectivity?

Byproduct formation is often due to excessive heating or non-optimized catalytic conditions.

  • Action: Try reducing the reaction temperature or shortening the irradiation time. Microwave heating is very powerful, and it's easy to "overcook" a reaction, leading to decomposition or side reactions.[7] Also, re-evaluate your catalyst; a milder catalyst might provide better selectivity.

Q: My results are not reproducible. One day I get an 80% yield, the next it's 40%. What's going on?

Reproducibility issues in microwave chemistry almost always stem from inconsistent reaction conditions.

  • Causality: This is precisely why using a dedicated laboratory microwave reactor is essential.[5][6] These instruments use temperature and pressure sensors to ensure the reaction profile is identical every time. Domestic ovens have "hot spots" and no feedback control, making reproducible synthesis impossible.[5]

  • Action: Ensure adequate stirring to prevent localized overheating.[11] Double-check that your vial is sealed correctly and that the programmed temperature, power, and time parameters are being accurately executed by the instrument.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low-yield reactions.

Experimental Protocols

The following are representative protocols that can be adapted for your specific substrates.

Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol[1]

This protocol is an excellent starting point due to its mild conditions and use of a green solvent system.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of an ethanol/water (1:1 v/v) solution. Add iodine (I₂) (0.05 mmol, 5 mol%).

  • Reaction: Securely seal the vial with a cap. Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 50 °C for 2-5 minutes (power level may need to be adjusted to maintain temperature, e.g., ~300 W). Monitor the reaction progress by TLC.[1]

  • Work-up: After cooling the vessel to below 50 °C, add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL, to quench excess iodine) and brine (2 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify via recrystallization or column chromatography as needed.

Protocol 2: Solvent-Free Synthesis on Acidic Alumina[17][19]

This "green" protocol is ideal for minimizing solvent waste and simplifying purification.

  • Preparation: In a mortar, thoroughly mix the 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and acidic alumina (approx. 1.0 g). The mixture should appear as a free-flowing powder.

  • Transfer: Transfer the solid mixture to an open glass beaker or a microwave process vial (unsealed).

  • Reaction: Place the vessel in the microwave reactor. Irradiate at a set power (e.g., 200-400 W) for 3-5 minutes. Note: Since this is an open-vessel, solvent-free reaction, temperature monitoring may be less precise; power and time are the primary variables.

  • Work-up: After cooling, add ethyl acetate (15 mL) to the solid mixture and stir for 5 minutes.

  • Isolation: Filter the mixture to remove the acidic alumina. Wash the solid support with additional ethyl acetate (2 x 5 mL). Combine the filtrates and concentrate under reduced pressure to yield the product. Purification is often minimal.[17]

References
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 12(5), 1076-1083. Available from: [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from: [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. Available from: [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. Available from: [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Sattler, A. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton eCommons. Available from: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Reactions. Organic Syntheses, 88, 236. Available from: [Link]

  • Heravi, M. M., & Bakhtiari, K. (2006). THE SYNTHESIS OF QUINOXALINES BY CONDENSATION REACTION OF ACYLEINS WITH O-PHENYLENEDIAMINE WITHOUT SOLVENT UNDER MICROWAVE IRRADIATION. Semantic Scholar. Available from: [Link]

  • Volyniuk, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. Available from: [Link]

  • Beagle, J. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons. Available from: [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Quinoxaline Derivatives. Retrieved from [Link]

  • Patel, R., & Patel, V. (2016). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1637-1644. Available from: [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. Available from: [Link]

  • Thimmappa, R. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21523-21550. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4963. Available from: [Link]

  • Volyniuk, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivative. ScienceOpen. Available from: [Link]

  • Horsting, E. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives". University of Dayton eCommons. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines. Bioorganic & Medicinal Chemistry, 19(11), 3344-3351. Available from: [Link]

  • Organic Chemistry Portal. (2007). Microwave Chemistry. Retrieved from [Link]

  • Zuin, V. G., & Ramin, L. Z. (2018). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. MDPI. Available from: [Link]

  • Sharma, V., & Singh, P. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 12(4-S), 184-192. Available from: [Link]

  • da Silva, W. R., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. Available from: [Link]

  • Singh, S., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(3), 1-13. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-(quinoxalin-2-yl)butane-1,2,3-triol in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(quinoxalin-2-yl)butane-1,2,3-triol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility challenges often encountered with this compound during bioassay development. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound possesses a bifurcated chemical nature. The quinoxaline ring system lends a degree of hydrophobicity, while the butane-1,2,3-triol side chain, with its multiple hydroxyl groups, imparts polarity and the potential for hydrogen bonding. This structural duality can lead to complex solubility behavior in aqueous bioassay buffers. While the triol moiety suggests some water solubility, the larger quinoxaline core can dominate, often resulting in poor aqueous solubility that can significantly impact bioassay results. Inaccurate IC50 values, reduced hit rates in high-throughput screening (HTS), and variable data are common consequences of inadequate solubilization[1][2][3].

This guide provides a systematic approach to addressing these solubility issues, from initial stock solution preparation to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve this compound directly in aqueous buffer have failed. What is the recommended first step for solubilization?

A1: Direct dissolution in aqueous buffers is often challenging for compounds like this. The standard industry practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

Recommended Starting Solvent:

  • Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent.[2][4] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5]

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a small amount of this compound.

  • Solvent Addition: Add a precise volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex thoroughly. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be employed.[2]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[3]

Causality: DMSO effectively disrupts the intermolecular forces in the crystalline solid, allowing individual molecules to be solvated. This high-concentration stock then serves as a liquid form of the compound that is more readily dispersible into the aqueous assay medium.

Q2: I've prepared a DMSO stock, but upon dilution into my aqueous assay buffer, the compound precipitates. How can I prevent this?

A2: This is a common issue known as "compound crashing out." It occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The key is to maintain a low final concentration of the organic solvent and consider modifications to the assay buffer.

Troubleshooting Strategies:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% (v/v) in your assay. Many cell-based and enzymatic assays can tolerate up to this concentration, but it is crucial to run a solvent tolerance control to assess any effects on your specific system.

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.

  • Increase Buffer Components (with caution):

    • Serum: If your assay is cell-based and the protocol allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can aid in solubilizing hydrophobic compounds through protein binding.

    • Detergents/Surfactants: The inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.1%) can help maintain compound solubility by forming micelles.[6][7] This is more common in biochemical assays.

Workflow for Dilution:

A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 1 mM in Buffer + 10% DMSO) A->B 1:10 Dilution C Final Assay Concentration (e.g., 10 µM in Buffer + 0.1% DMSO) B->C 1:100 Dilution cluster_0 Solubility Troubleshooting Workflow Start Poor Solubility Observed Step1 Prepare High-Concentration Stock in 100% DMSO Start->Step1 Step2 Optimize Dilution Protocol (Minimize final DMSO %) Step1->Step2 Step3 Advanced Solubilization (Co-solvents, Cyclodextrins, pH) Step2->Step3 If precipitation persists End Solubility Issue Resolved Step2->End If successful Step3->End

Caption: A stepwise approach to addressing solubility issues.

Q4: How can I be certain that my compound is truly in solution and not present as microscopic particles that could affect my bioassay?

A4: Visual inspection is not sufficient to rule out the presence of small, insoluble aggregates. Poor solubility can lead to underestimated activity and inaccurate structure-activity relationships (SAR). [1][3] Validation Techniques:

  • Nephelometry or Turbidimetry: These methods measure light scattering caused by suspended particles and can provide a quantitative measure of insolubility.

  • Dynamic Light Scattering (DLS): DLS can detect the presence of sub-micron aggregates and provide information on their size distribution.

  • Filtration and Quantification:

    • Prepare the final dilution of your compound in the assay buffer.

    • Filter the solution through a low-protein-binding 0.22 µm filter.

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Compare this concentration to the theoretical (unfiltered) concentration. A significant drop indicates precipitation.

Self-Validating Protocol: It is essential to incorporate a solubility assessment into your bioassay development. Before proceeding with extensive biological testing, confirm that the highest concentration of this compound you plan to use remains soluble in the final assay buffer for the duration of the experiment.

By systematically addressing the solubility of this compound, you can have greater confidence in the integrity of your bioassay data and make more informed decisions in your research and drug development efforts.

References

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • de Castro, H. G., et al. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Grüning, C. S., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. [Link]

  • Various Authors. (2024). Compexation of poorly water soluble drug with cyclodextrin. AyurEx. [Link]

  • Jadav, N., et al. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Various Authors. (2024). Co-solvency and anti-solvent method for the solubility enhancement. AyurEx. [Link]

  • Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]

  • Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (n.d.). Physical properties of compounds 1-10. ResearchGate. [Link]

  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

stability analysis of 4-(quinoxalin-2-yl)butane-1,2,3-triol under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(quinoxalin-2-yl)butane-1,2,3-triol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the stability assessment of this compound under physiological conditions. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each experimental choice, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical properties and expected stability profile of this compound.

Q1: What are the inherent stability liabilities of the quinoxaline core structure?

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is generally considered chemically robust.[1][2] However, under physiological conditions, two primary areas of concern are oxidation and photosensitivity.

  • Oxidative Stability: The nitrogen atoms in the pyrazine ring are susceptible to oxidation. While strong oxidizing agents can cleave the ring, milder physiological or metabolic oxidation can lead to the formation of quinoxaline-N-oxides.[3][4] These N-oxides can have different pharmacological and toxicological profiles, making it a critical transformation to monitor.

  • Reductive Metabolism: In anaerobic or hypoxic conditions, or mediated by certain reductase enzymes, the N-oxide metabolites (if formed) can be reduced back to the parent quinoxaline. This redox cycling can sometimes generate reactive oxygen species (ROS).

  • Photosensitivity: Quinoxaline derivatives can be sensitive to light. Upon photoexcitation, they may generate ROS such as singlet oxygen, which can lead to the degradation of the compound itself or other molecules in the formulation.[5] Therefore, all solutions should be protected from light during preparation and experimentation.

Q2: How might the butane-1,2,3-triol side chain influence the compound's stability?

The butane-1,2,3-triol (a polyol) side chain introduces different stability considerations, primarily related to metabolic transformations rather than chemical hydrolysis.

  • Chemical Hydrolysis: Polyol structures are generally stable against hydrolysis under physiological pH conditions (pH 7.4) and temperature (37°C).[6] Significant degradation via this pathway in simple aqueous buffers is not expected.

  • Metabolic Conjugation (Phase II Metabolism): The primary metabolic fate of the hydroxyl groups on the triol side chain is enzymatic conjugation. The most common pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which are present in liver microsomes and S9 fractions.[7][8] Sulfation is another possible conjugation pathway. These processes increase the molecule's water solubility to facilitate excretion.

Q3: What are the primary degradation pathways I should anticipate under physiological conditions?

Based on the structure, the primary degradation pathways for this compound are likely to be metabolic rather than purely chemical. The overall stability will be a composite of its susceptibility to both enzymatic and non-enzymatic processes.

A general workflow for investigating these pathways is outlined below:

G cluster_0 Initial Assessment cluster_1 Metabolic Stability Assessment cluster_2 Analysis & Identification A Compound Stock Solution (Protect from light) B Aqueous Buffer Stability (pH 7.4, 37°C) A->B Chemical Stability C Plasma Stability A->C Enzymatic Stability D Liver Microsome Stability (+/- NADPH) A->D E Hepatocyte Stability A->E F Quantify Parent Compound (LC-MS/MS) B->F C->F D->F E->F G Identify Degradants/ Metabolites (LC-MS/MS) F->G If degradation observed

Caption: General workflow for stability assessment.

The most probable pathways are:

  • Phase I Oxidation: Formation of N-oxides on the quinoxaline ring, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[9]

  • Phase II Conjugation: Glucuronidation or sulfation of the hydroxyl groups on the butane-1,2,3-triol side chain.[8]

Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Problem 1: Rapid and inconsistent loss of compound in initial aqueous buffer stability tests.

You observe >15% loss of the parent compound within 24 hours in a simple phosphate-buffered saline (PBS) at 37°C, with high variability between replicates.

Causality & Troubleshooting Steps

This issue often points to non-enzymatic degradation or experimental artifacts rather than inherent hydrolytic instability.

  • Assess Photosensitivity: The quinoxaline core is a known photosensitizer.[5]

    • Action: Repeat the experiment with one set of samples incubated in the dark (e.g., wrapped in aluminum foil) and another set exposed to ambient lab light. If the degradation is significantly lower in the dark set, photosensitivity is the primary cause.

    • Solution: Protect all stock solutions and experimental samples from light at all stages.

  • Check for Oxidative Degradation: Dissolved oxygen in the buffer can contribute to the oxidation of susceptible moieties.

    • Action: Prepare your buffer using degassed water and consider running a parallel experiment where an antioxidant (e.g., 0.1 mM ascorbic acid) is added. If stability is improved, oxidation is a contributing factor.

    • Causality: This suggests the quinoxaline nitrogens are susceptible to non-enzymatic oxidation.[3][10]

  • Evaluate Container Adsorption: Hydrophobic compounds can adsorb to plastic surfaces, leading to an apparent loss of compound from the solution.

    • Action: Run the stability test in parallel using different types of microplates or tubes (e.g., standard polypropylene, low-adsorption polypropylene, and glass-lined).

    • Solution: If losses are lower in low-adsorption or glass containers, switch to the appropriate labware. Pre-treating wells with a blank buffer solution can also help saturate non-specific binding sites.

Data Summary: Troubleshooting Chemical Instability
Potential Cause Diagnostic Test Corrective Action
Photosensitivity Compare degradation in light vs. dark conditions.Protect all samples and solutions from light.
Oxidation Test stability with and without an antioxidant.Use degassed buffers; consider formulation with antioxidants.
Adsorption Compare stability in different container materials.Use low-adsorption plates or glass containers.
Problem 2: High variability or unexpectedly rapid clearance in in vitro metabolic stability assays (Liver Microsomes, S9).

Your results from a liver microsomal stability assay show either very fast clearance (e.g., half-life < 5 minutes) which seems implausible, or the results are not reproducible across experiments.

Causality & Troubleshooting Steps

This often points to issues with the experimental setup or compound properties that interfere with the assay, rather than solely reflecting metabolic rate.

  • Verify Cofactor Dependence: True CYP-mediated metabolism is dependent on the cofactor NADPH.[9]

    • Action: Always run a control incubation without NADPH. The rate of disappearance in the "-NADPH" condition represents non-enzymatic degradation (chemical instability, binding, etc.).

    • Interpretation: Significant degradation in the absence of NADPH points to issues identified in Problem 1 (e.g., instability in the buffer) or non-specific binding to the microsomal proteins. True intrinsic clearance (CLint) should be calculated from the difference in degradation rates between "+NADPH" and "-NADPH" conditions.

  • Assess Compound Solubility: Poor aqueous solubility is a common cause of assay artifacts. If the compound precipitates in the incubation, the measured concentration will decrease, mimicking metabolic clearance.

    • Action: Visually inspect the incubation wells for precipitation. Also, measure the concentration at time zero (T0) and compare it to the expected nominal concentration. A significantly lower T0 concentration suggests immediate precipitation or binding.

    • Solution: Reduce the initial substrate concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells, typically ≤0.5%.[9]

  • Investigate Non-Specific Binding: The compound may be binding to the microsomal proteins, reducing the free concentration available for metabolism.

    • Action: Perform an equilibrium dialysis or ultrafiltration experiment to determine the fraction of the compound unbound in the microsomal incubation (fu,mic).

    • Causality: Highly lipophilic compounds are more prone to non-specific binding. While this doesn't invalidate the assay, accounting for the unbound fraction is crucial for accurately scaling in vitro data to predict in vivo clearance.[11]

G cluster_0 Problem cluster_1 Troubleshooting Pathway cluster_2 Root Cause A Inconsistent/Fast Clearance in Microsomal Assay B Run Control: -NADPH A->B C Check T0 Concentration & Visual Precipitation A->C D Determine fu,mic (Non-Specific Binding) A->D E Chemical Instability B->E If high loss in -NADPH H True High Metabolism B->H If loss is NADPH-dependent F Poor Solubility C->F G High Non-Specific Binding D->G

Caption: Troubleshooting workflow for metabolic assays.

Problem 3: Difficulty identifying degradation products or metabolites.

You observe the disappearance of the parent compound, but you cannot detect any clear degradation products or metabolites using LC-MS/MS.

Causality & Troubleshooting Steps

This can be due to analytical challenges or the nature of the degradation pathway.

  • Analytical Sensitivity and Ionization: The degradants may be formed at very low concentrations or may not ionize well under the mass spectrometry conditions used for the parent compound.

    • Action: Use a more sensitive high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite identification.[11] Test different ionization modes (positive and negative electrospray ionization, ESI) and sources (e.g., atmospheric pressure chemical ionization, APCI).

    • Causality: Conjugated metabolites like glucuronides often ionize better in negative mode, while the parent quinoxaline may be optimal in positive mode.

  • Formation of Reactive or Unstable Metabolites: The compound might be converted into reactive metabolites that covalently bind to proteins in the incubation matrix.

    • Action: This is more advanced, but "trapping" experiments can be performed by adding nucleophiles like glutathione (GSH) to the incubation. The formation of a GSH adduct, detectable by LC-MS/MS, is strong evidence of reactive metabolite formation.

  • Complete Degradation/Fragmentation: In cases of severe instability (e.g., photo-oxidation), the molecule might fragment into small, volatile pieces that are not easily detected by standard reverse-phase LC-MS methods.

    • Action: If this is suspected, focus on stabilizing the compound first (Problem 1). Forced degradation studies under controlled conditions (e.g., mild UV exposure, controlled oxidation) can help generate intermediates that are stable enough to be identified.[12]

Experimental Protocols

Protocol 1: Aqueous Buffer Stability Assessment

This protocol determines the chemical stability of the compound under physiological pH and temperature, in accordance with regulatory guidelines.[13][14]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

    • Dispense the buffer into three sets of vials/plates: one wrapped in foil (dark), one exposed to light, and one containing 0.1 mM ascorbic acid (antioxidant control, also dark).

  • Incubation:

    • Spike the compound from the DMSO stock into the pre-warmed (37°C) buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤0.1%.

    • Immediately take a sample for the T=0 time point.

    • Incubate all samples at 37°C.

    • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses metabolic stability mediated by Phase I enzymes, a core requirement in early ADME testing.[7][9]

  • Preparation:

    • Prepare a 10 mM stock solution in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute them in 100 mM phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL protein.

    • Prepare a 10 mM NADPH regenerating solution in phosphate buffer.

    • Pre-warm all solutions to 37°C.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH solution. For "-NADPH" controls, add buffer instead.

    • Collect samples at T=0, 5, 15, 30, and 45 minutes.

  • Sample Analysis:

    • Quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, a compound with known metabolic properties, can serve as a positive control).

    • Seal, vortex, and centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k (where k is the slope of the ln[% remaining] vs. time plot)

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Data Summary: Typical Microsomal Assay Parameters
Parameter Typical Value Rationale
Substrate Conc. 0.5 - 1 µMBelow typical Km values to ensure first-order kinetics.
Microsomal Protein 0.5 mg/mLBalances metabolic activity with minimizing non-specific binding.[15]
NADPH Conc. 1 mMEnsures the cofactor is not rate-limiting.
Incubation Time 0 - 60 minCaptures a range of metabolic rates from high to low clearance compounds.
DMSO Conc. ≤0.5%Minimizes solvent-inhibition of CYP enzymes.

References

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Generic Drug Stability Testing: FDA and EMA Guidelines Ensure Product Quality and Safety. GeneOnline News. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. [Link]

  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Pharmacophore. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology. [Link]

  • Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. ResearchGate. [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. PubMed. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH). [Link]

  • Oxidation of dihydroquinoxalinones to quinoxalines. ResearchGate. [Link]

  • FDA 483s and Warning Letters concerning Stability Testing. GMP Journal. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency (EMA). [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Possible degradation pathway of quinoline. ResearchGate. [Link]

  • Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST. [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry. [Link]

  • Study on developing hydrolysis stability of polyurethane elastomer modified by poly(ether-ester) segmented copolyols. ResearchGate. [Link]

  • Degradation pathway of quinoline in aerobic conditions. ResearchGate. [Link]

  • Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. ResearchGate. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. ResearchGate. [Link]

  • ASEAN guideline on stability study of drug product. Food and Drug Administration (FDA) Philippines. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • Production of polyols via direct hydrolysis of Kraft lignin: Optimization of process parameters. ResearchGate. [Link]

  • The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. J-STAGE. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCiPP. [Link]

  • Hydrolysis of the polyester polyol yielding acidic compounds. ResearchGate. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their quinoxaline synthesis from the bench to a larger, process-scale operation. Quinoxalines are a privileged scaffold in medicinal chemistry and materials science, making their efficient, scalable synthesis a critical endeavor.[1][2] Scaling up, however, is rarely a linear process and often introduces unforeseen challenges.

This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of scale-up, ensuring robust, reproducible, and efficient production of your target quinoxaline derivatives.

Troubleshooting Guide: From Benchtop Hiccups to Process Headaches

This section addresses common issues encountered during the scale-up of quinoxaline synthesis in a practical question-and-answer format.

Q1: My reaction yield dropped significantly when I increased the scale from 10g to 1kg. What are the likely causes and how can I fix it?

This is one of the most common challenges in process chemistry. The drop in yield is typically due to physical and kinetic factors that are negligible at the lab scale but become dominant at a larger scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio. This can lead to localized "hot spots" if the reaction is exothermic, or incomplete heating if it requires energy input. These temperature gradients can promote side reactions or decomposition.

    • Causality: The classic condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is often exothermic upon mixing.[3][4] Uneven temperature distribution can lead to the formation of undesired polymeric or tar-like byproducts.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to manage the rate of reaction and heat generation.

      • Efficient Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure homogenous mixing and temperature distribution.

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.

  • Poor Mixing & Mass Transfer: Inadequate mixing can lead to localized high concentrations of reagents, causing side reactions to outcompete the desired reaction.

    • Causality: If the reaction involves a heterogeneous catalyst or if intermediates/products have poor solubility, mass transfer limitations can become the rate-limiting step, stalling the reaction.

    • Solution: As mentioned above, employ a robust overhead stirring system. For heterogeneous reactions, ensure the catalyst is effectively suspended throughout the reaction mixture.

  • Extended Reaction Time: A reaction that takes 2 hours on a small scale might be run for 4-5 hours on a larger scale to ensure completion, including time for additions and temperature adjustments. This prolonged exposure to heat or catalytic conditions can degrade sensitive products.

    • Solution:

      • In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using TLC or HPLC. Do not rely solely on the time that worked at the lab scale.

      • Re-optimization: You may need to slightly increase the reaction temperature or catalyst loading to achieve a reasonable reaction time at scale, but this must be balanced against potential impurity formation.

Q2: I am seeing new, unidentified impurities in my crude product after scaling up. Why is this happening?

The appearance of new impurities is often linked to the same issues that cause yield loss: thermal control and reaction time.

Potential Causes & Solutions:

  • Side Reactions: The classic quinoxaline synthesis involves a dehydration step. Inefficient removal of water at a large scale or localized overheating can promote side reactions.

    • Causality: The reaction proceeds through a diimine intermediate which then cyclizes and aromatizes.[4] If conditions are not optimal, this intermediate can participate in undesired pathways.

    • Solution:

      • Tighter Temperature Control: Maintain the validated temperature range strictly.

      • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., Nitrogen) can prevent oxidative side reactions, which may become more prevalent with longer reaction times.

  • Raw Material Quality: The purity of starting materials for a 1kg scale synthesis may differ from the high-purity reagents used for a 10g batch.

    • Solution:

      • Qualify Your Vendors: Obtain certificates of analysis (CoA) for all raw materials.

      • Test Incoming Materials: Perform identity and purity checks (e.g., melting point, NMR, HPLC) on all new batches of starting materials before use in a large-scale run.

  • Regioselectivity Issues: When using unsymmetrical o-phenylenediamines or 1,2-dicarbonyl compounds, the ratio of regioisomers can change with scale.

    • Causality: The formation of one regioisomer over another can be under either kinetic or thermodynamic control. A change in the temperature profile during scale-up can shift this balance. Excellent regioselectivity is often a key feature of an optimized protocol.[1][5]

    • Solution:

      • Strict Temperature Protocol: Identify the optimal temperature for regioselectivity and ensure your large-scale reactor can maintain it precisely. A lower temperature often favors the thermodynamically more stable product.

      • Catalyst Choice: Some catalysts can influence regioselectivity. Re-evaluate if a different catalyst might provide better control at scale.

Q3: My product was easy to purify by column chromatography in the lab, but this isn't feasible for a multi-kilogram batch. What are my options?

Chromatography is generally avoided in large-scale production due to high solvent consumption, cost, and time. Scalable purification relies on exploiting the physicochemical properties of the product.

Potential Causes & Solutions:

  • Over-reliance on Chromatography: The lab-scale process was not developed with scalability in mind.

    • Solution:

      • Crystallization: This is the most desirable method for large-scale purification. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity. A detailed protocol is provided later in this guide.

      • Trituration/Washing: If the product is a solid and the main impurities are soluble in a specific solvent, you can suspend the crude material in that solvent, stir, and filter. Washing with hot methanol has been shown to be effective for purifying certain quinoxaline derivatives.[6]

      • Acid-Base Extraction: Quinoxalines are weakly basic due to the nitrogen atoms in the pyrazine ring.[3] It may be possible to perform an aqueous acid wash of an organic solution of the crude product to remove basic impurities, or conversely, to extract the product into an acidic aqueous phase, wash the organic phase, and then basify the aqueous phase to recover the purified product.

Scale-Up Synthesis Workflow

This diagram illustrates the key stages and decision points in a typical scale-up campaign for substituted quinoxalines.

cluster_prep Phase 1: Preparation cluster_scaleup Phase 2: Scale-Up Execution cluster_purification Phase 3: Purification & Analysis P1 Lab-Scale Process (1-10g) P2 Identify Critical Process Parameters (CPPs) P1->P2 P3 Raw Material Qualification P2->P3 S1 Pilot Batch (100-500g) P3->S1 Proceed to Pilot S2 Reaction Monitoring (IPC: HPLC/TLC) S1->S2 S3 Work-up & Isolation S2->S3 KD1 Yield/Purity Acceptable? S2->KD1 PU1 Develop Scalable Purification Method S3->PU1 Crude Product PU2 Execute Purification (e.g., Crystallization) PU1->PU2 KD2 Purification Method Scalable? PU1->KD2 PU3 Final Product Analysis (Purity, Yield, CoA) PU2->PU3 KD1->P2 No, Re-evaluate CPPs KD1->S3 Yes KD2->PU1 KD2->PU2 Yes

Caption: A typical workflow for scaling up quinoxaline synthesis.

Frequently Asked Questions (FAQs)

  • What is the most robust and scalable synthetic route to substituted quinoxalines? The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, first reported by Hinsberg and Körner, remains the most common and generally scalable method.[2][3][7] Modern variations often employ mild conditions and recyclable catalysts, making them suitable for green chemistry and large-scale applications.[3]

  • How do I choose an appropriate catalyst for scale-up? For scale-up, an ideal catalyst is inexpensive, efficient at low loading, and easily removable. While many catalysts work well in the lab, heterogeneous catalysts are highly preferred for large-scale work because they can be removed by simple filtration.

    • Examples: Recyclable catalysts like Amberlyst-15, graphite, nanozeolite clinoptilolite, and various supported catalysts have been shown to be effective and reusable for several cycles without significant loss of activity.

  • What are the key safety considerations?

    • Exothermicity: The initial condensation can be highly exothermic. Always ensure your reactor's cooling capacity can handle the heat load and plan for controlled, slow addition of reagents.

    • Solvent Safety: Use solvents with higher flash points where possible. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

    • Reagent Handling: Some reagents, like o-phenylenediamines, can be toxic and irritants. Always use appropriate Personal Protective Equipment (PPE) and handle them in a ventilated area or fume hood.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

This table summarizes various modern, often scalable, catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Ceric Ammonium Nitrate (CAN)WaterRoom Temp20 min98%[3]
Hexafluoroisopropanol (HFIP)HFIPRoom Temp1 hour95%[3][6]
TiO₂-Pr-SO₃H (Solid Acid)Ethanol / Solvent-freeRoom Temp10 min95%[3][6]
Alumina-supported MoVPToluene25°C2 hours92%[4]
Bentonite K-10 ClayEthanolRoom Temp20 min95%[3]
Microwave (Catalyst-free)Solvent-freeN/A (160W)60 secHigh[8]
Protocol 1: Scalable Synthesis of 2,3-Diphenylquinoxaline using a Recyclable Catalyst

This protocol uses a solid acid catalyst, which is easily filtered off, making it ideal for scale-up.

Materials:

  • o-Phenylenediamine (1.00 mol, 108.14 g)

  • Benzil (1.00 mol, 210.23 g)

  • Amberlyst-15 (0.10 mol eq., ~50 g)

  • Ethanol (2.0 L)

Procedure:

  • Setup: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with o-phenylenediamine, benzil, and ethanol.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Catalyst Addition: With moderate stirring, add the Amberlyst-15 resin to the mixture.

  • Reaction: Heat the reaction mixture to 60-65 °C. Monitor the reaction progress every 30 minutes by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Isolation: Concentrate the filtrate under reduced pressure to about one-third of its original volume.

  • Precipitation: Cool the concentrated solution to 0-5 °C in an ice bath. The product will precipitate as a crystalline solid.

  • Filtration: Collect the solid product by filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

  • Analysis: Expected yield: >90%. Analyze the product for purity via HPLC, ¹H NMR, and melting point.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2,3-diphenylquinoxaline (100 g)

  • Ethanol (or appropriate solvent identified during screening)

Procedure:

  • Dissolution: Place the crude quinoxaline in an appropriately sized flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pad of Celite® to remove the charcoal. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Decision Logic

This diagram provides a logical path for diagnosing common scale-up issues.

cluster_yield cluster_impurities start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield new_impurities New Impurities start->new_impurities bad_purity Difficult Purification start->bad_purity ly_c1 Poor Heat Transfer? low_yield->ly_c1 ly_c2 Inefficient Mixing? low_yield->ly_c2 ly_c3 Degradation? low_yield->ly_c3 ni_c1 Side Reactions (Hot Spots)? new_impurities->ni_c1 ni_c2 Raw Material Quality? new_impurities->ni_c2 ni_c3 Regioisomer Formation? new_impurities->ni_c3 sol_purify Solution: Develop Scalable Purification (Crystallization, Trituration) bad_purity->sol_purify sol_temp Solution: Improve Temp Control (Jacketed Reactor, Slow Addition) ly_c1->sol_temp sol_stir Solution: Improve Stirring (Overhead Stirrer) ly_c2->sol_stir sol_ipc Solution: Use In-Process Controls (Stop reaction on time) ly_c3->sol_ipc ni_c1->sol_temp sol_raw Solution: Qualify/Test Raw Materials ni_c2->sol_raw ni_c3->sol_temp

Caption: A decision tree for troubleshooting common scale-up problems.

References

  • Ghuge, P. P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Moreno-Félix, C. A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

  • Mondal, S., & Guria, M. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]

  • Mondal, S., & Guria, M. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Available at: [Link]

  • Kumar, V., et al. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry. Available at: [Link]

Sources

Technical Support Center: Resolving Complex NMR Spectra of Polyhydroxylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving complex NMR spectra of polyhydroxylated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these often-complex molecules. Here, you will find practical, field-proven insights and step-by-step protocols to help you navigate through severe signal overlap, identify individual spin systems, and confidently determine the constitution and stereochemistry of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of polyhydroxylated compounds often so complex and poorly resolved?

A: The complexity arises primarily from two factors. First, the non-anomeric protons on the carbon backbone often resonate in a narrow chemical shift range, typically between 3 and 6 ppm, leading to significant signal overlap.[1][2] Second, the numerous hydroxyl (-OH) protons can introduce additional complexity through hydrogen bonding, leading to broad signals whose chemical shifts are highly dependent on concentration, temperature, and solvent.[3][4][5]

Q2: My hydroxyl proton signals are either very broad or not visible at all. What is happening?

A: This is a common phenomenon due to the chemical exchange of labile hydroxyl protons with residual water or other exchangeable protons in the sample.[6][7] This rapid exchange on the NMR timescale can lead to signal broadening, sometimes to the point where the signals "melt" into the baseline.[3] In protic deuterated solvents like D₂O or methanol-d₄, the hydroxyl protons will exchange with deuterium, causing their signals to disappear entirely from the ¹H NMR spectrum.[8][9][10]

Q3: What is the benefit of adding a drop of D₂O to my NMR sample?

A: Adding D₂O is a quick and effective way to identify which signals in your ¹H NMR spectrum correspond to exchangeable hydroxyl protons.[4][7][8] The hydroxyl protons will be replaced by deuterium, which is not detected in a standard ¹H NMR experiment, causing the corresponding signals to vanish.[9] This simplifies the spectrum and helps to confirm the presence of -OH groups.[8]

Q4: What is a "spin system" in the context of a sugar or polyol?

A: A spin system is a group of protons that are all coupled to each other through the carbon framework. In a typical sugar ring, all the non-anomeric and anomeric protons on that ring form a single, continuous spin system.[11][12] Magnetization can be transferred between these protons. This is interrupted by heteroatoms like the oxygen in a glycosidic bond, meaning that protons on different sugar rings belong to different spin systems.[11][12][13]

Q5: Can I use NMR to determine the stereochemistry of my polyhydroxylated compound?

A: Yes, NMR is a powerful tool for stereochemical analysis. Through-space correlations detected in Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY and ROESY, can reveal the spatial proximity of protons.[14][15][16] This information is crucial for determining relative stereochemistry, such as the orientation of substituents on a ring.

Troubleshooting Common Issues

Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Causality: The similar electronic environments of methine and methylene protons in polyhydroxylated compounds lead to their signals clustering in a narrow spectral region, making individual assignments impossible from a 1D spectrum alone.[2]

Troubleshooting Protocol:

  • Optimize 1D Acquisition:

    • Ensure the best possible resolution by optimizing shimming.

    • Consider acquiring the spectrum at a higher magnetic field strength to increase signal dispersion.

  • Employ 2D NMR Spectroscopy: The most effective way to resolve overlap is to spread the signals into a second dimension.

    • 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled (typically over two or three bonds). It helps to trace out neighboring protons but can still be ambiguous in crowded regions.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton directly to the carbon it is attached to.[17] Since 13C chemical shifts are much more dispersed than ¹H shifts, this experiment effectively resolves the overlapping proton signals by spreading them out in the carbon dimension.[2][17]

  • Data Processing for Resolution Enhancement:

    • Apply mathematical functions to the Free Induction Decay (FID) before Fourier transformation.[18] Techniques like Gaussian multiplication or deconvolution can improve spectral resolution.[18][19] Be aware that this can sometimes reduce the signal-to-noise ratio.[18]

Issue 2: Difficulty in Identifying and Assigning Hydroxyl Protons

Causality: The lability of hydroxyl protons leads to rapid chemical exchange, causing signal broadening and variable chemical shifts that are highly sensitive to experimental conditions.[3][10]

Troubleshooting Protocol:

  • Solvent Selection:

    • To observe sharper hydroxyl signals, use a hydrogen-bond-accepting solvent like DMSO-d₆. This slows down the exchange rate, often revealing coupling between the -OH proton and adjacent protons.[3][10]

    • In contrast, using a protic deuterated solvent like methanol-d₄ will cause the -OH signal to disappear due to exchange with solvent deuterium.[10]

  • Deuterium Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum.

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.[7]

    • The signals that disappear in the second spectrum are from the exchangeable hydroxyl protons.[8][9]

  • Temperature Variation:

    • Acquiring the spectrum at a lower temperature can sometimes slow the rate of chemical exchange, leading to sharper -OH signals. Conversely, increasing the temperature can also sharpen signals in some cases.[3]

Issue 3: Inability to Delineate Individual Sugar Rings or Polyol Chains

Causality: In oligosaccharides or complex polyols, the severe overlap of signals from different subunits makes it impossible to assign protons to their respective spin systems using 1D NMR alone.

Troubleshooting Protocol:

  • Utilize TOCSY (Total Correlation Spectroscopy):

    • The 2D TOCSY experiment is the most powerful tool for identifying complete, unbroken spin systems.[11][12] It creates correlations between all protons within a given spin system, not just adjacent ones.[11]

    • For a sugar, you can typically see correlations from the anomeric proton to all other protons within that same sugar ring.[12]

    • The mixing time is a key parameter: a longer mixing time (e.g., 80-120 ms) allows for magnetization transfer over more bonds, revealing the entire spin system.[11][12]

  • Leverage Heteronuclear Correlation:

    • HSQC-TOCSY: This experiment combines the resolving power of HSQC with the correlation ability of TOCSY.[17] It shows correlations between all protons in a spin system and the carbons within that same system, which is extremely useful when proton overlap is severe.[17]

Decision-Making Workflow for Spectral Analysis

workflow cluster_start Start: Complex 1D ¹H Spectrum cluster_problems Identify Key Problems cluster_solutions Apply Advanced Techniques cluster_goal Achieve Structural Elucidation start Acquire High-Quality 1D ¹H Spectrum overlap Severe Signal Overlap? start->overlap oh_protons Hydroxyl Protons Unclear? overlap->oh_protons No hsqc Run ¹H-¹³C HSQC overlap->hsqc Yes spin_systems Spin Systems Undefined? oh_protons->spin_systems No d2o_exchange Perform D₂O Exchange oh_protons->d2o_exchange Yes tocsy Run 2D TOCSY spin_systems->tocsy Yes hmbc Run ¹H-¹³C HMBC spin_systems->hmbc No hsqc->oh_protons d2o_exchange->spin_systems tocsy->hmbc noesy Run NOESY/ROESY hmbc->noesy Connect Fragments structure Propose Structure noesy->structure Determine Stereochemistry

Caption: A workflow for resolving complex NMR spectra.

Advanced Experimental Protocols

Protocol 1: Complete Assignment of a Monosaccharide Unit

This protocol outlines a standard workflow for the complete assignment of ¹H and ¹³C resonances for a single sugar unit within a larger molecule.[20]

Step-by-Step Methodology:

  • Acquire Foundational Spectra:

    • ¹H NMR: Provides the initial overview of proton signals.

    • ¹³C NMR & DEPT-135: Identifies the number of carbon signals and distinguishes between CH/CH₃ (positive) and CH₂ (negative) groups.

  • Resolve Overlap and Correlate Protons to Carbons:

    • ¹H-¹³C HSQC: Create a map correlating each proton to its directly attached carbon. This is the cornerstone for assignment, as it resolves the heavily overlapped proton signals.[2][17]

  • Trace the Proton Spin System:

    • ¹H-¹H COSY: Starting from a well-resolved signal (often the anomeric proton, H1), trace the correlations to its neighbors (H2). Continue this walk around the ring.

    • 2D TOCSY: For a more robust assignment, use the TOCSY spectrum. A cross-peak from the anomeric proton (H1) will ideally show correlations to all other protons in that sugar ring (H2, H3, H4, etc.), confirming they belong to the same spin system.[11][12][21]

  • Connect the Fragments and Assign Quaternary Carbons:

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for connecting different spin systems across glycosidic linkages and for assigning quaternary carbons which are not visible in HSQC.

  • Determine Stereochemistry:

    • NOESY/ROESY: Use through-space NOE correlations to determine the relative stereochemistry. For example, a strong NOE between H1 and H3, and H1 and H5 in a pyranose ring is indicative of an α-anomer. The choice between NOESY and ROESY depends on the molecular weight of the compound.[14][15] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[14][22]

Data Summary for a Hypothetical Glucose Unit

ExperimentInformation GainedExample Correlation
¹H NMR Proton chemical shifts, multiplicitiesH1 (anomeric proton) is a doublet ~4.5-5.5 ppm.
¹³C NMR Carbon chemical shiftsC1 (anomeric carbon) is distinct ~90-100 ppm.[1]
HSQC Direct ¹H-¹³C correlationsConnects each proton signal to its specific carbon signal.
COSY ¹H-¹H (2-3 bond) couplingsShows H1 is coupled to H2, H2 to H3, etc.
TOCSY Entire ¹H spin systemShows correlations from H1 to H2, H3, H4, H5, H6s.
HMBC ¹H-¹³C (2-3 bond) correlationsConnects sugar units across the glycosidic oxygen.
NOESY ¹H-¹H through-space proximityDetermines axial/equatorial positions and anomeric configuration.
Protocol 2: Quantitative Analysis using qNMR

Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a compound without needing an identical reference standard for the analyte.[23][24][25]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of your polyhydroxylated compound.

    • Accurately weigh a known amount of a certified internal standard. The standard should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.

    • Dissolve both compounds in a known volume of deuterated solvent.

  • Acquisition Parameters for Quantitation:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation and accurate signal integration.

    • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended).

  • Data Processing:

    • Apply a gentle apodization function (e.g., exponential with a small line broadening) to improve S/N without significantly distorting the baseline.

    • Carefully phase and baseline correct the spectrum.

  • Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Experimental Workflow for qNMR

qnmr_workflow prep 1. Prepare Sample - Weigh Analyte & Standard - Dissolve in Solvent acq 2. Acquire Data - Long Relaxation Delay (d1) - High S/N Ratio prep->acq proc 3. Process Spectrum - Careful Phasing - Baseline Correction acq->proc calc 4. Integrate & Calculate - Integrate Analyte & Standard Peaks - Apply Purity Formula proc->calc result Result: Purity/Concentration calc->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • TOCSY - NMR Core Facility. Columbia University.
  • NMR Data Processing.
  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. 2020-09-21.
  • Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI.
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • SUCROSE.....TOCSY, COSY ETC. ORGANIC SPECTROSCOPY INTERNATIONAL. 2014-12-18.
  • Recent Advances in NMR Studies of Carbohydrates | Request PDF. ResearchGate.
  • Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate.
  • Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Administrative page for SLU library.
  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. NIH.
  • Hydroxyl Groups in NMR : r/Chempros. Reddit. 2023-03-16.
  • Chemical shift-based identification of monosaccharide spin-systems with NMR spectroscopy to complement untargeted glycomics. Oxford Academic.
  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. 2025-01-17.
  • Towards Ultimate NMR Resolution with Deep Learning. arXiv. 2025-02-28.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018-04-02.
  • Primary Structure of Glycans by NMR Spectroscopy. PMC - PubMed Central.
  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. PubMed. 2013-11-07.
  • Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. JoVE. 2024-12-05.
  • NMR of carbohydrates | Nuclear Magnetic Resonance: Volume 43. Books Gateway.
  • Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. YouTube. 2011-12-02.
  • Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction. Chemical Communications (RSC Publishing). 2020-10-28.
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
  • Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews. ACS Publications. 2023-01-09.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • NMR of carbohydrates | Nuclear Magnetic Resonance. Books Gateway.
  • Application of Paramagnetic Shift Reagents in Nuclear Magnetic Resonance Studies of Complex Alcohols and Amines. Canadian Science Publishing.
  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins.
  • Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. 2018-03-12.
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • 14.
  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. 2022-09-24.
  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. 2023-01-26.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. 2016-02-19.
  • NOESY and ROESY. 2018-08-08.
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago.
  • NOESY and ROESY. ORGANIC SPECTROSCOPY INTERNATIONAL. 2014-11-25.
  • Alcohols. OpenOChem Learn.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. 2013-09-14.
  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • Quantitative NMR (qNMR). Nanalysis.
  • Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols | Organic Letters. ACS Publications.
  • Chemical shifts.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. 2020-03-20.
  • NOESY and EXSY.
  • Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis § | Request PDF. ResearchGate. 2025-08-05.
  • NOESY vs ROESY for Large Molecules.. University of Ottawa NMR Facility Blog. 2008-02-26.

Sources

Technical Support Center: Quinoxaline-1,4-di-N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Degradation and Ensuring Experimental Integrity

Welcome to the technical support center for quinoxaline-1,4-di-N-oxide derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the stability and integrity of these compounds throughout your research. Quinoxaline-1,4-di-N-oxides are a fascinating class of heterocyclic N-oxides with a broad spectrum of biological activities, but their inherent reactivity can also present challenges in experimental settings.[1][2] This guide will equip you with the expertise to anticipate and prevent common degradation issues, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with quinoxaline-1,4-di-N-oxide derivatives.

Q1: My quinoxaline-1,4-di-N-oxide derivative solution seems to be degrading upon storage. What are the likely causes and how can I prevent this?

A1: Degradation upon storage is a common issue and can be attributed to several factors. The primary culprits are typically photodecomposition and chemical instability. Quinoxaline-1,4-di-N-oxides are known to be sensitive to UV irradiation, which can induce rearrangements to form products like 3-oxoquinoxaline 1-N-oxides.[1][3] Additionally, these compounds can be sensitive to basic conditions, nucleophiles, and even some solvents.[1] To prevent degradation, always store your compounds, both in solid form and in solution, protected from light in amber vials or containers wrapped in aluminum foil. For solutions, use aprotic, anhydrous solvents like DMSO and store them at low temperatures, ideally -70°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[4]

Q2: I'm observing unexpected peaks in my analytical analysis (HPLC, LC-MS) of a recently prepared solution. Could this be degradation?

A2: Yes, the appearance of unexpected peaks is a strong indicator of degradation. The nature of the degradation product will depend on the specific derivative and the conditions it has been exposed to. For instance, if your derivative has a carboxylic acid moiety, you might be observing decarboxylation, especially if the solution was heated.[1][3] Another possibility is deoxygenation, where one or both of the N-oxide groups are reduced. This can occur in the presence of certain reducing agents.[1][3] To confirm degradation, you should compare the analytical profile of your freshly prepared solution with the stored one. If degradation is confirmed, you will need to review your storage and handling procedures.

Q3: Can the biological activity of my quinoxaline-1,4-di-N-oxide derivative be affected by its degradation?

A3: Absolutely. The biological activity of quinoxaline-1,4-di-N-oxide derivatives is intrinsically linked to their chemical structure, particularly the di-N-oxide fragment.[2] The mechanism of action for many of these compounds involves bioreduction of the N-oxide groups, which leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage in target cells.[4] If the compound degrades, for example through deoxygenation or rearrangement, its ability to undergo this bioreduction process will be compromised, leading to a significant decrease or complete loss of biological activity. Therefore, ensuring the stability of your compound is critical for obtaining meaningful biological data.

Q4: Are there any specific functional groups that make quinoxaline-1,4-di-N-oxide derivatives more susceptible to degradation?

A4: Yes, certain functional groups can increase the susceptibility of these derivatives to degradation. As mentioned, carboxylic acid groups are prone to decarboxylation upon heating.[1][3] The presence of strong electron-withdrawing groups can facilitate the bioreduction process, which is key to their biological activity but also represents a form of chemical transformation.[4] Conversely, the reactivity of the quinoxaline core is enhanced by the di-N,N'-oxide fragment, making it more susceptible to nucleophilic substitution reactions.[1] Therefore, when working with derivatives containing these functional groups, extra care should be taken during synthesis, purification, and storage.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Investigating Loss of Compound Activity in Biological Assays

Problem: A previously active batch of a quinoxaline-1,4-di-N-oxide derivative shows significantly reduced or no activity in a biological assay.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Photodegradation Quinoxaline-1,4-di-N-oxides are sensitive to UV light, which can cause photoinduced rearrangement to less active or inactive isomers.[1][3]1. Review Storage: Confirm that the compound (solid and solution) was stored in a light-protected container (amber vial, wrapped in foil).2. Minimize Light Exposure: During experiments, work in a dimly lit area or use light-blocking plates/tubes. Prepare solutions fresh before use whenever possible.3. Analytical Confirmation: Use HPLC or LC-MS to compare the current sample with a fresh, unexposed sample or a previously validated active batch to check for the appearance of new peaks corresponding to degradation products.
Chemical Degradation in Solution The compound may be unstable in the chosen solvent or buffer system. Basic conditions or the presence of nucleophiles can lead to rearrangements or deoxygenation.[1]1. Solvent & Buffer Compatibility: Ensure the solvent is aprotic and anhydrous (e.g., high-purity DMSO). If using aqueous buffers, check the pH and for the presence of potentially reactive components. Prepare fresh solutions for each experiment.2. Temperature Effects: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. Store at -70°C for long-term storage.[4]
Bioreduction Prior to Assay The biological activity of many quinoxaline-1,4-di-N-oxides relies on intracellular bioreduction.[2][4] If the compound is prematurely reduced, it will be inactive.1. Check Assay Conditions: Ensure that the assay medium does not contain strong reducing agents. Some cell culture media components can have mild reducing properties; consider this if observing inconsistencies.2. Anaerobic vs. Aerobic Conditions: The antibacterial activity of some derivatives is enhanced under anaerobic conditions due to more efficient bioreduction.[2] Be mindful of the oxygen levels in your assay system as this can impact compound efficacy.
Experimental Protocol: Verifying Compound Integrity via HPLC
  • Prepare a fresh standard solution of your quinoxaline-1,4-di-N-oxide derivative in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) at a known concentration.

  • Prepare a sample of the suspect solution at the same concentration.

  • Analyze both samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

  • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the suspect sample.

Logical Workflow for Troubleshooting Activity Loss

start Loss of Biological Activity Detected check_storage Review Storage Conditions (Light, Temperature) start->check_storage check_handling Review Solution Preparation & Handling Procedures start->check_handling analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_storage->analytical_chem check_handling->analytical_chem compare_data Compare with Reference Standard or Previous Batch analytical_chem->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Discrepancy found no_degradation No Degradation Detected compare_data->no_degradation No discrepancy implement_sop Implement Strict SOPs: - Light protection - Aliquoting - Fresh solutions degradation_confirmed->implement_sop investigate_assay Investigate Assay Parameters (e.g., media components, cell health) no_degradation->investigate_assay

Caption: Troubleshooting workflow for loss of biological activity.

Guide 2: Managing Unexpected Reactions During Synthesis or Modification

Problem: An attempt to modify a quinoxaline-1,4-di-N-oxide derivative results in a low yield of the desired product and the formation of unexpected byproducts.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Deoxygenation The N-oxide groups can be reduced by various reagents, including some catalytic hydrogenation conditions, complex metal hydrides, and trivalent phosphorus compounds.[1][3]1. Reagent Selection: Carefully choose reducing agents that are selective for the desired functional group transformation while being mild enough to not affect the N-oxides. If reduction is unavoidable, consider re-oxidation as a final step.2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely to avoid over-reduction.
Reaction with Basic Reagents The quinoxaline 1,4-dioxide core can undergo rearrangements under basic conditions.[1]1. Base Selection: Use non-nucleophilic, sterically hindered bases where possible. If a strong base is required, perform the reaction at low temperatures and monitor it carefully.2. Protect N-oxides (if feasible): In complex multi-step syntheses, protecting the N-oxide functionality might be an option, although this adds complexity.
Nucleophilic Attack The di-N,N'-oxide fragment activates the quinoxaline core for nucleophilic substitution reactions.[1]1. Control Stoichiometry: Use the correct stoichiometry of your nucleophile to avoid unwanted side reactions.2. Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation to occur at a reasonable rate.
Decarboxylation If the starting material is a quinoxaline-2-carboxylic acid 1,4-dioxide, heating can easily lead to decarboxylation.[1][3]1. Temperature Management: Avoid high temperatures during the reaction and work-up. If heating is necessary, use the lowest effective temperature for the shortest possible time.
Degradation Pathways Overview

QdNO Quinoxaline-1,4-di-N-Oxide (Parent Compound) Rearrangement Rearrangement Product (e.g., 3-oxoquinoxaline-1-N-oxide) QdNO->Rearrangement Photoisomerization MonoNoxide Mono-N-Oxide or Quinoxaline QdNO->MonoNoxide Deoxygenation SideProducts Substitution/Rearrangement Products QdNO->SideProducts Decarboxylated Decarboxylated Product QdNO->Decarboxylated ROS Reactive Oxygen Species (ROS) + Reduced Metabolite QdNO->ROS Leads to biological effect UV UV Light UV->QdNO ReducingAgents Reducing Agents (e.g., PCl3, H2/Pd) ReducingAgents->QdNO BaseNucleophile Base / Nucleophiles BaseNucleophile->QdNO Heat Heat (for COOH derivatives) Heat->QdNO Bioreduction Bioreduction (Enzymatic) Bioreduction->QdNO

Caption: Common degradation and transformation pathways for quinoxaline-1,4-di-N-oxides.

References

  • Buravchenko, A.; Shchekotikhin, A. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. 2023;28(14):5489. [Link]

  • Wang, Y.; et al. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. 2017;8:19. [Link]

  • Salas-Ambrosio, P.; et al. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules. 2022;27(19):6619. [Link]

  • Rivera, G.; et al. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. 2023. [Link]

  • Gomez-Caro, L.; et al. Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. ResearchGate. 2011. [Link]

  • Buravchenko, A.; Shchekotikhin, A. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed Central. 2023;28(14):5489. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Quinoxaline-2-yl Derivatives: A Structure-Activity Relationship Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline-2-yl derivatives, offering a comparative look at their performance backed by experimental data. Designed for researchers, scientists, and drug development professionals, this document aims to unravel the nuances of how structural modifications to the quinoxaline core influence therapeutic efficacy, thereby guiding the rational design of next-generation therapeutic agents.

The Quinoxaline Core: A Versatile Platform for Therapeutic Innovation

The inherent chemical properties of the quinoxaline ring system, including its aromaticity, planarity, and the presence of two nitrogen atoms, make it an ideal backbone for interacting with various biological targets.[4] These interactions, primarily through hydrogen bonding, pi-pi stacking, and hydrophobic interactions, are finely tuned by the nature and position of substituents on the quinoxaline core. This guide will focus on the critical role of substitutions at the C-2, C-3, and other positions of the quinoxaline ring, exploring how these modifications dictate the biological activity of the resulting derivatives.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The therapeutic potential of quinoxaline-2-yl derivatives is intricately linked to the chemical moieties attached to the core structure. Understanding the impact of these substituents is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Crucial Role of C-2 and C-3 Substitutions

The C-2 and C-3 positions of the quinoxaline ring are the most common sites for chemical modification and have been shown to be critical determinants of biological activity.[5][6]

  • Influence of Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at the C-2 and/or C-3 positions is a widely employed strategy to enhance biological activity. For instance, in the realm of anticancer agents, 2,3-diarylquinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. The nature of the substituent on these aryl rings further modulates the activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring at the C-2 position can enhance anticancer activity.[7] Conversely, electron-donating groups like methoxy or methyl groups can sometimes lead to a decrease in activity.[7]

  • Impact of Linkers: The linker connecting a substituent to the quinoxaline core at the C-2 position plays a pivotal role in determining the compound's potency. Amide (-NH-CO-) linkers have often been associated with increased anticancer activity compared to simple aliphatic linkers.[7] This is likely due to the ability of the amide group to form additional hydrogen bonds with the target protein.

Modifications on the Benzene Ring of the Quinoxaline Core

Substitutions on the benzene portion of the quinoxaline scaffold (positions 5, 6, 7, and 8) also contribute to the overall SAR.

  • Electronic Effects: The introduction of electron-withdrawing groups, such as a nitro group at the C-7 position, has been reported to decrease the anticancer activity of some quinoxaline derivatives.[7] This highlights the sensitive electronic requirements for optimal interaction with the biological target.

Comparative Performance of Quinoxaline-2-yl Derivatives

To provide a clearer perspective on the impact of structural modifications, the following tables summarize the in vitro activity of representative quinoxaline-2-yl derivatives against various cancer cell lines and microbial strains.

Table 1: Comparative Anticancer Activity of Selected Quinoxaline-2-yl Derivatives

Compound IDC-2 SubstituentC-3 SubstituentC-7 SubstituentCancer Cell LineIC50 (µM)Reference
1 PhenylHHMCF-7 (Breast)>100[8]
2 4-ChlorophenylHHMCF-7 (Breast)9.0[7]
3 4-MethoxyphenylHHMCF-7 (Breast)25.0[7]
4 Phenyl-NH-CO-HHHCT116 (Colon)4.4[7]
5 PhenylPhenylHA549 (Lung)>10[5]
6 FuranylFuranylHA549 (Lung)1.5[5]
7 Phenyl-NH-CO-HNO2HCT116 (Colon)15.2[7]

Table 2: Comparative Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound IDC-2 SubstituentC-3 SubstituentMicroorganismMIC (µg/mL)Reference
8 Cl1-Aryl-4-chloro-[1][5][9]triazolo[4,3-a]S. aureusPotent[10]
9 Cl4-(arylidenehydrazino)1-phenyl-[1][5][9]triazolo[4,3-a]B. subtilisPotent[10]
10 Thio-4-fluorophenylThio-4-fluorophenylS. aureus16[11]
11 N2,N3-Di(pyridin-2-yl)N2,N3-Di(pyridin-2-yl)E. coli32[11]

Mechanism of Action: Unraveling the Molecular Pathways

A significant number of quinoxaline-2-yl derivatives exert their biological effects by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways.[4][12] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Inhibition of Tyrosine Kinases

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, as well as non-receptor tyrosine kinases.[13] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression.[9][14] The STAT3 signaling pathway is a key target for anticancer drug development. Some quinoxaline-arylfuran derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of its downstream transcriptional activity and induction of apoptosis in cancer cells.[14]

STAT3_Pathway_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Transcription 6. DNA Binding Quinoxaline Quinoxaline Derivative Quinoxaline->JAK Inhibition Quinoxaline->STAT3_inactive Inhibition of Phosphorylation

Figure 1: Simplified diagram of the STAT3 signaling pathway and its inhibition by quinoxaline derivatives.

Experimental Protocols for Evaluation

The robust evaluation of novel quinoxaline-2-yl derivatives necessitates standardized and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and biological characterization of these compounds.

General Procedure for the Synthesis of Quinoxaline-2-yl Derivatives

A common and efficient method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][15]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure quinoxaline derivative.

Synthesis_Workflow Start Start Reactants Dissolve o-phenylenediamine & 1,2-dicarbonyl compound Start->Reactants Reaction Stir/Reflux (Monitor by TLC) Reactants->Reaction Workup Cool & Filter Reaction->Workup Purification Recrystallize Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the synthesis of quinoxaline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives (typically in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined by plotting cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][16][17]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoxaline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Conclusion and Future Directions

The quinoxaline-2-yl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of strategic structural modifications in optimizing the biological activity of these derivatives. The insights into the impact of substitutions at various positions, the nature of linkers, and the resulting effects on anticancer and antimicrobial potency provide a rational basis for the design of more effective and selective drug candidates.

Future research in this field will likely focus on the development of quinoxaline derivatives with multi-target activities, potentially offering synergistic therapeutic effects and overcoming drug resistance. Furthermore, the exploration of novel synthetic methodologies will enable the creation of more diverse and complex quinoxaline libraries for high-throughput screening. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of quinoxaline-2-yl derivatives targeting specific biological pathways holds immense promise for the future of medicine.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7531. [Link]

  • Li, Y., et al. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 15(5), 7471-7478. [Link]

  • Zhang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceutics, 14(11), 2420. [Link]

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(19), 3548. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • RSC Publishing. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(7), 1083. [Link]

  • Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor, 2(10), 83-91. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Arkat USA. One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

  • Semantic Scholar. Biological Activity of Quinoxaline Derivatives. [Link]

  • El-Damasy, A. K., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 582-591. [Link]

  • Bioengineer.org. Current Trends in Kinase Inhibitors: Focus on Quinoxaline. [Link]

  • El-Bendary, E. R., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4165. [Link]

  • ResearchGate. Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. [Link]

  • Khedr, M. A., et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(2), 107-113. [Link]

  • Al-harbi, S. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2433-2440. [Link]

  • Wentland, M. P., et al. (2009). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5352. [Link]

Sources

The Quinoxaline Scaffold: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the quinoxaline scaffold has emerged as a privileged heterocyclic system with significant promise.[1][2][3] This guide provides a comprehensive comparison of the anticancer potential of quinoxaline derivatives against two widely used and well-characterized anticancer drugs: the anthracycline antibiotic Doxorubicin and the multi-kinase inhibitor Sorafenib . By examining their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, this document aims to provide researchers and drug development professionals with a detailed understanding of the therapeutic potential of this fascinating class of compounds.

Introduction to the Quinoxaline Scaffold in Oncology

Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. Variously substituted quinoxalines have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Their structural rigidity and the presence of electron-rich nitrogen atoms allow for diverse interactions with various biological targets, making them attractive candidates for the design of novel therapeutic agents.[3]

The anticancer activity of quinoxaline derivatives is a particularly active area of research.[1][2] Studies have shown that these compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and interference with DNA replication.[4][5]

Mechanisms of Action: A Comparative Overview

A key aspect of evaluating any potential anticancer agent is understanding its mechanism of action. Here, we compare the known mechanisms of quinoxaline derivatives with those of Doxorubicin and Sorafenib.

Quinoxaline Derivatives: A Multi-faceted Approach

The anticancer activity of quinoxaline derivatives is not attributed to a single, universal mechanism but rather a range of actions that are dependent on the specific substitutions on the quinoxaline core.[2]

  • Induction of Apoptosis: A significant number of quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4][5] This is a crucial mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through various signaling pathways.

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] Specific targets include:

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor growth.[6][7]

  • Topoisomerase Inhibition: Some quinoxaline derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[8]

The following diagram illustrates the key signaling pathways targeted by quinoxaline derivatives.

Quinoxaline_Targets cluster_0 Signaling Pathways cluster_1 Cellular Processes Quinoxaline Quinoxaline Derivatives VEGFR VEGFR Quinoxaline->VEGFR Inhibition EGFR EGFR Quinoxaline->EGFR Inhibition Topoisomerase_II Topoisomerase II Quinoxaline->Topoisomerase_II Inhibition Apoptosis Apoptosis Quinoxaline->Apoptosis Induction Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication

Caption: Key molecular targets of anticancer quinoxaline derivatives.

Doxorubicin: A DNA-Damaging Agent

Doxorubicin is a well-established chemotherapeutic agent that has been in clinical use for decades. Its primary mechanism of action involves its interaction with DNA.[][10][11]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA and RNA synthesis.[][10]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[][10]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also generate free radicals that cause damage to cellular components, including DNA and cell membranes, contributing to its cytotoxicity.[][12]

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a targeted therapy that functions by inhibiting multiple protein kinases involved in tumor progression.[13][14][15]

  • Inhibition of Raf Kinases: Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation.[13]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): It targets several RTKs, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting angiogenesis and tumor growth.[13][14]

The following diagram illustrates the signaling pathways targeted by Doxorubicin and Sorafenib.

Comparator_Drug_Targets cluster_0 Molecular Targets cluster_1 Cellular Processes Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Sorafenib Sorafenib Raf_Kinases Raf Kinases Sorafenib->Raf_Kinases Inhibition VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR Inhibition DNA_Replication_Synthesis DNA Replication & Synthesis DNA->DNA_Replication_Synthesis Topoisomerase_II->DNA_Replication_Synthesis Angiogenesis_Proliferation Angiogenesis & Cell Proliferation Raf_Kinases->Angiogenesis_Proliferation VEGFR_PDGFR->Angiogenesis_Proliferation

Caption: A typical workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment. [16][17][18]2. Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. 5. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [19]6. Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. [20][21]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-(quinoxalin-2-yl)butane-1,2,3-triol Against Kinase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases, which catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical classes of drug targets. Small molecule inhibitors targeting the highly conserved ATP-binding site have proven to be a successful therapeutic strategy.[1] However, the high degree of similarity in the ATP pocket across the 500+ members of the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3]

A non-selective kinase inhibitor can lead to off-target effects and associated toxicities, confounding experimental results in a research setting and jeopardizing patient safety in a clinical context. Conversely, a well-defined selectivity profile, even one that includes a few specific off-targets (polypharmacology), can be therapeutically advantageous.[4][5] Therefore, rigorous and systematic assessment of an inhibitor's selectivity across the kinome is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 4-(quinoxalin-2-yl)butane-1,2,3-triol (hereafter referred to as QBT ). The quinoxaline scaffold is a recognized and privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors targeting diverse kinases such as tyrosine kinases, Pim kinases, and JNK.[6][7][8][9] This guide will detail the strategic rationale, experimental workflows, and data interpretation necessary to build a robust selectivity profile for QBT, treating it as a new chemical entity emerging from a discovery program.

Part 1: Strategic Approach to Selectivity Profiling

The goal of selectivity profiling is to understand the interaction landscape of a compound with the kinome. A tiered approach is often the most resource-effective strategy.

1.1 The Rationale for a Tiered Screening Funnel

Instead of immediately testing against all 500+ kinases, a more logical approach involves starting with a broad, representative panel and moving to more focused analyses based on initial findings. This conserves compound and resources while maximizing actionable data.

  • Tier 1: Broad Kinome Scan: The initial screen should be performed against a large, diverse panel of kinases (e.g., >300 kinases) at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM).[10] The purpose is not to determine potency (IC50) but to rapidly identify potential "hits"—kinases that show significant inhibition (e.g., >70% inhibition). This provides a panoramic view of the compound's potential targets.

  • Tier 2: Dose-Response (IC50) Determination: All hits identified in Tier 1 are then subjected to 10-point dose-response assays to determine their half-maximal inhibitory concentration (IC50). This quantitative analysis confirms the initial hits and establishes the potency of the compound against each target.

  • Tier 3: Orthogonal & Cellular Assays: For the most potent targets, it is crucial to confirm the interaction using different assay formats (orthogonal validation) and to assess target engagement and pathway inhibition in a cellular context.[2][11] This step ensures the observed biochemical activity translates to a biologically relevant effect.

The following diagram, generated using DOT language, illustrates this strategic funnel.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Validation T1 Broad Kinome Screen (>300 Kinases, 1 µM QBT) T1_out Identify kinases with >70% Inhibition T1->T1_out Primary Hits T2 10-Point Dose-Response Assay (IC50 Determination) T1_out->T2 Progress Hits T2_out Quantify Potency (IC50) for each hit T2->T2_out Confirmed Hits T3_biophys Orthogonal Assay (e.g., Thermal Shift) T2_out->T3_biophys Validate Binding T3_cell Cell-Based Assay (e.g., Target Engagement) T2_out->T3_cell Confirm Cellular Activity T3_out Validated Selectivity Profile & Mechanism of Action T3_biophys->T3_out T3_cell->T3_out

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

1.2 Selection of Control Compounds

Context is critical. The selectivity profile of QBT is only meaningful when compared against benchmark inhibitors.

  • Non-Selective Control (e.g., Staurosporine): A promiscuous inhibitor that targets a wide range of kinases. This serves as a positive control for assay performance across the panel and provides a baseline for broad-spectrum activity.

  • Selective Control (e.g., Erlotinib for EGFR): If a primary target is hypothesized or discovered for QBT, including a known selective inhibitor for that target provides a critical benchmark for both potency and selectivity. For instance, if QBT inhibits Aurora Kinase A, a compound like Alisertib would be an appropriate comparator.

Part 2: Experimental Methodologies

A variety of robust biochemical and cell-based assay formats are available for kinase profiling.[12] Radiometric assays, such as the 33P-ATP filter binding assay, are often considered the gold standard due to their direct measurement of substrate phosphorylation.[13] However, luminescence-based assays like Promega's ADP-Glo™ have become industry standards for their high throughput, sensitivity, and non-radioactive format.[10][14]

2.1 Biochemical Kinase Assay: The ADP-Glo™ Platform

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, generating a luminescent signal.

Detailed Protocol: IC50 Determination for QBT using ADP-Glo™

This protocol describes a self-validating system for determining the IC50 of QBT against a specific kinase (e.g., Aurora Kinase A).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of QBT in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 100 µM. This will be the source plate for the assay. Use DMSO for dilutions to maintain a consistent final solvent concentration.

  • Assay Plate Setup (384-well, low volume):

    • Add 1 µL of the serially diluted QBT or control compound (e.g., Alisertib, Staurosporine) to the appropriate wells.

    • For "No Inhibitor" (100% activity) and "No Enzyme" (background) controls, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of ATP should be at or near the Km,ATP for the specific kinase being tested.[2] This is critical because it ensures the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).

    • Add 2 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls.

    • Prepare a 2X Substrate-only mix (without the kinase) and add 2 µL to the "No Enzyme" control wells.

    • Add 2 µL of 2X ATP solution to initiate the reaction in all wells. The final reaction volume is 5 µL.

    • Seal the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the plate on a standard plate-based luminometer.

2.2 Cell-Based Target Engagement: NanoBRET™ Assay

To confirm that QBT binds to its intended target within a live cell, a target engagement assay is essential.[11] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding at a specific protein target in real-time within living cells.[11]

The workflow involves expressing the target kinase as a fusion to NanoLuc® luciferase and using a fluorescent tracer that reversibly binds to the kinase's active site. When a test compound is added and displaces the tracer, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of cellular IC50.

G cluster_0 NanoBRET™ Assay Principle NLuc Target Kinase-NanoLuc® Fusion Protein Tracer Fluorescent Tracer NLuc->Tracer Binding Light1 BRET Signal (High) Tracer->Light1 Energy Transfer NLuc2 Target Kinase-NanoLuc® Fusion Protein Tracer2 Fluorescent Tracer Inhibitor QBT (Test Compound) Inhibitor->NLuc2 Binding Light2 BRET Signal (Low)

Caption: Principle of the NanoBRET™ competitive displacement assay.

Part 3: Hypothetical Data Analysis & Interpretation

For this guide, we will assume QBT has been profiled against a panel of 350 kinases. The initial screen at 1 µM identified several hits, which were then confirmed with full IC50 curves.

3.1 Biochemical Selectivity Profile of QBT

The table below summarizes the hypothetical IC50 data for QBT against key kinases, compared with the non-selective inhibitor Staurosporine and a selective inhibitor, Alisertib (an Aurora Kinase inhibitor).

Kinase FamilyKinase TargetQBT IC50 (nM)Alisertib IC50 (nM)Staurosporine IC50 (nM)
Aurora Aurora A 15 1.2 25
Aurora B 45 12 15
Polo-like PLK1250>10,0008
CDK CDK2/CycA1,200>10,0003
Tyrosine ABL1850>10,00020
SRC>10,000>10,0006
EGFR>10,000>10,00075
Pim PIM175>10,00050

Interpretation:

  • Primary Target: The data strongly suggests that QBT is a potent inhibitor of Aurora Kinase A (IC50 = 15 nM) and Aurora Kinase B (IC50 = 45 nM).

  • Selectivity: QBT demonstrates excellent selectivity against the tested tyrosine kinases (SRC, EGFR) and CDK2. It is significantly more selective than Staurosporine.

  • Off-Target Activity: A notable off-target activity is observed against PIM1 kinase (IC50 = 75 nM). This dual Aurora/Pim inhibition could be a desirable polypharmacological profile or a liability, depending on the therapeutic context.[8] The activity against PLK1 is moderate and may be less significant physiologically.

3.2 Cellular Target Engagement

The NanoBRET™ assay confirms that QBT engages its primary target in live cells.

Assay TypeTarget KinaseQBT Cellular IC50 (nM)Alisertib Cellular IC50 (nM)
NanoBRET™Aurora A8525

Interpretation:

  • QBT effectively enters cells and binds to Aurora A with a potent IC50 of 85 nM.

  • The rightward shift in potency from the biochemical IC50 (15 nM) to the cellular IC50 (85 nM) is expected. This can be attributed to factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than assay Km,ATP), and potential for efflux pump activity.[2]

Conclusion: A Profile of a Potent and Selective Aurora Kinase Inhibitor

The systematic profiling of this compound (QBT) reveals it to be a potent inhibitor of Aurora kinases with a well-defined selectivity profile. The primary targets are Aurora A and Aurora B, with a secondary, potent off-target activity against PIM1 kinase. The compound demonstrates high selectivity against major kinase families like CDKs and most tyrosine kinases. Crucially, the compound's activity is confirmed in a cellular context, demonstrating target engagement in live cells.

This selectivity profile provides a solid foundation for further preclinical development. The next logical steps would involve assessing the inhibition of downstream phosphorylation events in cell-based assays (e.g., phosphorylation of Histone H3, a substrate of Aurora B) and evaluating the anti-proliferative effects in relevant cancer cell lines.[11] The dual Aurora/Pim activity warrants further investigation as a potentially valuable therapeutic mechanism.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 326-345. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved January 21, 2026, from [Link]

  • Drewry, D. H., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Retrieved January 21, 2026, from [Link]

  • GeneOnline News. (n.d.). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. Retrieved January 21, 2026, from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]

  • Sławiński, J., et al. (2018). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 28(19), 3217-3221. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2959. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 21, 2026, from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 21, 2026, from [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Luceome Biotechnologies. (n.d.). Cell Based Kinase Assays. Retrieved January 21, 2026, from [Link]

  • Posy, S. L., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(2), 110–115. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(21), 7247. [Link]

  • Corvaisier, M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]

  • Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. [Link]

  • ResearchGate. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved January 21, 2026, from [Link]

  • Dhummad, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. [Link]

Sources

A Researcher's Guide to the Enantioselective Synthesis and Bioactivity of Triol Isomers: A Case Study on Rocaglate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological function. In the realm of drug development, where molecules interact with complex, chiral biological machinery like enzymes and receptors, the subtle difference between enantiomers—non-superimposable mirror images—can be the difference between a potent therapeutic and an inactive or even toxic compound.[1][2] This guide delves into the critical interplay of stereoselective synthesis and biological activity, using the potent anticancer and antiviral rocaglate natural products as a compelling case study.

The rocaglates, isolated from plants of the genus Aglaia, are characterized by a complex, highly substituted cyclopenta[b]benzofuran core.[3][4] Many of these molecules, which feature a triol (three hydroxyl groups) moiety, exhibit powerful bioactivity primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A).[5] This RNA helicase is a critical component of the translation initiation complex, which is responsible for unwinding mRNA secondary structures to allow ribosome binding.[5] As many cancers are dependent on the over-expression of certain proteins, targeting translation initiation via eIF4A has emerged as a promising anticancer strategy.[3][5]

This guide will provide an in-depth comparison of the enantioselective synthesis of key rocaglate isomers and analyze how their distinct stereochemistries dictate their biological efficacy. We will explore the causality behind synthetic strategies, present comparative bioactivity data, and provide detailed experimental protocols for researchers in the field.

Part 1: Enantioselective Synthesis of Rocaglate Derivatives

The intricate, stereochemically dense structure of rocaglates presents a significant synthetic challenge. The core objective is to control the formation of multiple stereocenters, particularly those of the triol, to yield the desired isomer. A biomimetic approach, inspired by the proposed natural biosynthesis, has proven effective and involves a key [3+2] photocycloaddition reaction.[5]

Causality in Synthetic Strategy

The choice of a biomimetic photocycloaddition is strategic. It leverages the inherent reactivity of a 3-hydroxyflavone precursor, which upon photoirradiation, forms an oxidopyrylium intermediate.[5] This intermediate can then react with a dipolarophile, such as methyl cinnamate, to construct the core cyclopenta[b]benzofuran skeleton in a highly diastereoselective manner. The stereochemical outcome is dictated by the facial selectivity of the cycloaddition, leading predominantly to the endo diastereomer, which has been found to be the more biologically active form.[5] Subsequent stereocontrolled reduction and hydroxylation steps are then employed to install the triol functionality with the desired configuration.

Synthetic Workflow Diagram

The following diagram illustrates a generalized enantioselective pathway to rocaglate derivatives.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Stereoselective Transformations A 3-Hydroxyflavone Derivative C [3+2] Photocycloaddition A->C B Cinnamate Derivative B->C D Cycloadduct (Aglain Core) C->D hv (light) E Base-mediated Ketol Rearrangement D->E Base (e.g., DBU) F Methyl Rocaglate Core E->F G Stereoselective Reduction (e.g., Diastereoselective Dihydroxylation) F->G H Final Rocaglate Triol Isomer G->H

Caption: Generalized workflow for the enantioselective synthesis of rocaglate triol isomers.

Experimental Protocol: Biomimetic [3+2] Photocycloaddition

This protocol is a representative example for the key cycloaddition step.

  • Preparation: Dissolve the 3-hydroxyflavone derivative (1.0 eq) and the cinnamate dipolarophile (1.5 eq) in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel. The concentration should be approximately 0.01 M.

  • Degassing: Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Irradiation: Irradiate the solution using a high-pressure mercury lamp (e.g., 450 W) equipped with a Pyrex filter (to block wavelengths below 300 nm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting crude product (the aglain core) by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired diastereomer.

Part 2: Comparative Bioactivity of Rocaglate Isomers

The profound impact of stereochemistry is clearly demonstrated in the biological evaluation of rocaglate isomers. While multiple derivatives may be synthesized, their potency can vary by orders of magnitude based on their 3D structure.

Mechanism of Action: eIF4A Inhibition

Rocaglates bind to eIF4A and clamp it onto specific polypurine sequences in the 5' untranslated regions of mRNA. This action inhibits the helicase activity, stalling ribosome recruitment and selectively blocking the translation of proteins crucial for cancer cell proliferation and survival.

G cluster_0 Normal Translation Initiation cluster_1 Inhibition by Rocaglate Isomer A eIF4F Complex (contains eIF4A) B mRNA with 5' Cap and secondary structure C ATP Hydrolysis B->C binds D Unwound mRNA C->D unwinds E Ribosome Recruitment D->E F Protein Synthesis E->F G Active Rocaglate Isomer H eIF4A G->H I mRNA H->I J Stalled Ternary Complex (Rocaglate-eIF4A-mRNA) K Translation INHIBITED J->K

Sources

A Comparative Guide to the Thermal Stability of DNA Complexes with Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the binding affinity and stabilizing effects of small molecules on DNA is paramount. Quinoxaline derivatives, particularly the planar polycyclic 6H-indolo[2,3-b]quinoxaline scaffold, have emerged as a promising class of DNA intercalators with significant therapeutic potential, including antiviral and antitumor activities.[1][2] A critical parameter in evaluating the efficacy of these interactions is the thermal stability of the resulting DNA-ligand complex. This guide provides an in-depth comparison of the thermal stability imparted to DNA by various quinoxaline derivatives, supported by experimental data and detailed protocols.

The interaction of these derivatives with DNA is predominantly through intercalation, where the planar quinoxaline ring system inserts itself between the base pairs of the DNA double helix. This mode of binding is known to enhance the thermal stability of the DNA duplex, an effect that can be quantified by measuring the change in the melting temperature (Tm), denoted as ΔTm.[3] The magnitude of this thermal shift is a direct indicator of the binding affinity and the stabilizing forces exerted by the ligand on the DNA structure.

Comparative Analysis of DNA Thermal Stabilization

The ability of a quinoxaline derivative to stabilize DNA is highly dependent on its structural features, including the nature and position of substituents on the core scaffold.[1] The following table summarizes the experimentally determined changes in melting temperature (ΔTm) of calf thymus DNA upon binding to various 6H-indolo[2,3-b]quinoxaline derivatives. A higher ΔTm value signifies a greater stabilizing effect.

Compound IDDerivative Structure/SubstitutionΔTm (°C)Reference
9-OH-B220 2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy20.5[4]
5a-1 9-fluoro, 6-(2-(dimethylamino)ethyl), 11-methyl (monocationic)12.1[5][6]
5a-2 9-fluoro, 6-(2-(dimethylamino)ethyl), 11-methyl, N,N-dimethyl (dicationic)18.3[5][6]
6a-1 9-fluoro, 6-(2-(pyrrolidin-1-yl)ethyl), 11-methyl (monocationic)11.8[5][6]
6b-3 9-fluoro, 6-(3-(piperidin-1-yl)propyl), 11,N,N-trimethyl (dicationic)17.5[5][6]
6d-1 9-fluoro, 6-(2-(4-methylpiperazin-1-yl)ethyl), 11-methyl (dicationic)14.2[5][6]

Note: The ΔTm values are based on studies using calf thymus DNA. The exact Tm of the control DNA may vary slightly between experiments.

From this data, a clear structure-activity relationship emerges. The dicationic derivatives, such as 5a-2 and 6b-3 , exhibit significantly higher ΔTm values compared to their monocationic counterparts. This suggests that the presence of multiple positive charges enhances the electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby contributing to a more stable complex. The exceptional stabilizing effect of 9-OH-B220 , with a ΔTm of 20.5 °C, underscores the potent intercalating and stabilizing capacity of this particular derivative.[4]

Mechanistic Insights from Biophysical Techniques

The enhanced thermal stability of DNA in the presence of these quinoxaline derivatives is a hallmark of an intercalative binding mode. This mechanism is further elucidated through other biophysical techniques, such as Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for monitoring conformational changes in DNA upon ligand binding. The intrinsic CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Intercalation of a ligand like a quinoxaline derivative into the DNA helix can induce significant changes in this spectrum, often resulting in an increase in the intensity of these bands and the appearance of an induced CD signal in the region of the ligand's absorption.[5] These spectral perturbations are indicative of a more compact and ordered DNA structure, consistent with the observed increase in thermal stability.

Experimental Protocols

To ensure the reproducibility and validity of findings, the following detailed protocols for UV-Vis thermal denaturation and Circular Dichroism analysis are provided.

Protocol 1: UV-Vis Thermal Denaturation (Tm) Analysis

This protocol outlines the determination of the melting temperature of DNA in the absence and presence of a quinoxaline derivative.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dna Prepare stock solution of calf thymus DNA in buffer (e.g., 10 mM PIPES, pH 7.0, 1 mM EDTA). prep_ligand Prepare stock solution of quinoxaline derivative in a suitable solvent (e.g., DMSO). prep_dna->prep_ligand prep_samples Prepare final samples: DNA alone and DNA with the quinoxaline derivative at the desired molar ratio. Ensure the final DMSO concentration is low (<1%) to avoid affecting DNA stability. prep_ligand->prep_samples instrument Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. prep_samples->instrument blank Blank the instrument with the buffer solution. instrument->blank measure Place samples in quartz cuvettes and monitor the absorbance at 260 nm as a function of temperature. blank->measure ramp Increase temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 1°C/min). measure->ramp plot Plot absorbance vs. temperature to obtain the melting curves. ramp->plot tm Determine the Tm as the temperature at the midpoint of the transition (the peak of the first derivative of the melting curve). plot->tm delta_tm Calculate ΔTm = Tm(DNA + ligand) - Tm(DNA alone). tm->delta_tm

Caption: Workflow for UV-Vis Thermal Denaturation Analysis.

Protocol 2: Circular Dichroism (CD) Spectroscopy Analysis

This protocol details the procedure for analyzing the conformational changes of DNA upon binding to a quinoxaline derivative.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dna Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2). prep_ligand Prepare a stock solution of the quinoxaline derivative. prep_dna->prep_ligand titration Prepare a series of samples by titrating the DNA solution with increasing concentrations of the quinoxaline derivative. prep_ligand->titration instrument Use a CD spectropolarimeter. titration->instrument scan Scan the samples in the UV region (e.g., 220-400 nm) at a constant temperature (e.g., 25°C). instrument->scan blank Record the spectrum of the buffer alone and subtract it from the sample spectra. scan->blank plot Plot the CD signal (mdeg) versus wavelength for each sample. blank->plot analyze Analyze the changes in the DNA CD bands (around 245 nm and 275 nm) and the appearance of any induced CD signals for the ligand. plot->analyze

Caption: Workflow for Circular Dichroism Spectroscopy Analysis.

Conclusion

The thermal stabilization of DNA upon complex formation is a key indicator of the binding affinity and potential therapeutic efficacy of quinoxaline derivatives. The experimental data clearly demonstrate that the 6H-indolo[2,3-b]quinoxaline scaffold is a robust platform for developing potent DNA intercalators. Structure-activity relationship studies reveal that the introduction of multiple positive charges through side-chain modifications significantly enhances the thermal stability of the DNA-ligand complex. The protocols provided herein offer a standardized approach for the comparative evaluation of novel quinoxaline derivatives, enabling researchers to systematically optimize their DNA binding properties for drug discovery applications.

References

  • Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 7(72), 45581-45593. Available at: [Link]

  • Gu, Z., et al. (2017). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives.
  • Jenum, S., et al. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 [2, 3-dimethyl-6-(dimethylaminoethyl)- 9-hydroxy-6H-indolo-[2, 3-b]quinoxaline] with duplex and triplex forms of synthetic DNA and RNA. Nucleic Acids Research, 26(8), 1972-1979. Available at: [Link]

  • Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available at: [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. Available at: [Link]

  • Kelly, S. M., et al. (2009). Circular dichroism for the analysis of protein-DNA interactions. Methods in Molecular Biology, 543, 613-624. Available at: [Link]

  • Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3563-3583. Available at: [Link]

  • Bain, G. A., & Bazzi, A. O. (2018). A DNA Melting Exercise for a Large Laboratory Class. Journal of Chemical Education, 95(10), 1832-1836. Available at: [Link]

  • Rill, R. L., & Lando, D. Y. (2012). Temporal behavior of DNA thermal stability in the presence of platinum compounds. Role of monofunctional and bifunctional adducts. Journal of Inorganic Biochemistry, 117, 164-170. Available at: [Link]

  • Blake, R. D., & Delcourt, S. G. (1998). Thermal stability of DNA. Nucleic Acids Research, 26(14), 3323-3332. Available at: [Link]

  • Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available at: [Link]

  • Galy, J. P., et al. (2002). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Current Medicinal Chemistry, 9(13), 1245-1254. Available at: [Link]

  • Rodger, A., & Nordén, B. (1997). Circular Dichroism and Linear Dichroism. Oxford University Press.
  • Shimadzu. (n.d.). Thermal Stability Analysis of Nucleic Acid Drugs by TMSPC™-8 Tm Analysis System. Available at: [Link]

  • Gabelica, V., et al. (2003). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Biophysical Journal, 84(3), 1837-1844. Available at: [Link]

  • Moni, L., et al. (2022). The melting curves of calf thymus-DNA are buffer specific. Journal of Colloid and Interface Science, 630(Pt B), 193-201. Available at: [Link]

  • Hutton, J. R. (1977). Renaturation kinetics and thermal stability of DNA in aqueous solutions of formamide and urea. Nucleic Acids Research, 4(10), 3537-3555. Available at: [Link]

  • Macgregor, R. B. (2016). Effect of Pressure on Thermal Stability of G-Quadruplex DNA and Double-Stranded DNA Structures. International Journal of Molecular Sciences, 17(7), 1076. Available at: [Link]

  • Chaires, J. B. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. Available at: [Link]

  • Rodger, A. (2013). Circular and Linear Dichroism of Drug-DNA Systems. In: Methods in Molecular Biology, vol 1017. Humana Press. Available at: [Link]

  • Galy, A. M., et al. (2002). DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Current medicinal chemistry, 9(13), 1245-54. Available at: [Link]

Sources

A Researcher's Guide to the Validation of Quinoxaline Derivatives as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the identification and validation of novel adenosine receptor antagonists is a critical endeavor. Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) - A1, A2A, A2B, and A3 - are implicated in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. Among the diverse chemical scaffolds explored, quinoxaline derivatives have emerged as a promising class of adenosine receptor antagonists, demonstrating high potency and selectivity.

This guide provides an in-depth comparison of quinoxaline derivatives, offering supporting experimental data and detailed methodologies for their validation. We will delve into the nuances of experimental design, data interpretation, and the comparative landscape of these compounds against other established antagonists.

The Adenosine Receptor Family: A Primer

Adenosine, an endogenous purine nucleoside, modulates numerous physiological functions by activating its four receptor subtypes. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, decreasing intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. This differential signaling underscores the importance of developing subtype-selective antagonists to achieve targeted therapeutic effects.

Quinoxaline Derivatives: A Scaffold of Promise

The quinoxaline core, a bicyclic heteroaromatic system, has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the context of adenosine receptors, specific structural modifications to the quinoxaline ring system have yielded potent and selective antagonists for various subtypes. This guide will focus on two prominent series: 2-(benzimidazol-2-yl)quinoxalines and 4-aminotriazolo[4,3-a]quinoxalines.

Comparative Analysis of Quinoxaline Derivatives

The efficacy of a potential drug candidate is determined by its binding affinity (Ki) and functional potency (IC50) at the target receptor, as well as its selectivity over other receptor subtypes. The following table summarizes the experimental data for representative quinoxaline derivatives, comparing their performance at human adenosine receptor subtypes.

Table 1: Comparative Binding Affinities (Ki in nM) of Quinoxaline Derivatives at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity HighlightsReference
2-(Benzimidazol-2-yl)quinoxalines
2-(4-Ethylthiobenzimidazol-2-yl)quinoxaline (3e)0.53440>10,000955Highly selective for A1 over A2A and A3.
2-(4-Methylbenzimidazol-2-yl)quinoxaline (3b)8000833ND26Selective for A3 over A1 and A2A.
4-Aminotriazolo[4,3-a]quinoxalines
CP-68,247 (121)28>100,000NDND>3000-fold selective for A1 over A2A.
CP-66,713 (128)27021NDND13-fold selective for A2A over A1.
Reference Xanthine Antagonist
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.47~70NDND~150-fold selective for A1 over A2A.

ND: Not Determined

This data highlights the potential of the quinoxaline scaffold to be tailored for selectivity towards different adenosine receptor subtypes. For instance, compound 3e from the 2-(benzimidazol-2-yl)quinoxaline series demonstrates remarkable selectivity for the A1 receptor. In contrast, the 4-aminotriazolo[4,3-a]quinoxaline series has yielded compounds with high selectivity for either the A1 (CP-68,247) or A2A (CP-66,713) receptor.

Experimental Validation: Protocols and Rationale

The validation of these compounds relies on robust and reproducible experimental assays. Here, we provide detailed protocols for the two primary assays used to characterize adenosine receptor antagonists: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation (Cells expressing receptor subtype) incubation Incubation - Membranes - Radioligand (e.g., [3H]DPCPX) - Test Compound (Quinoxaline derivative) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis - Competition curve fitting - Determination of IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: A1 Adenosine Receptor Binding Assay

  • Membrane Preparation: Utilize membranes from cells (e.g., HEK-293 or CHO) stably expressing the human A1 adenosine receptor. Resuspend the membranes in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 50 µL of [3H]DPCPX (a selective A1 antagonist radioligand) at a final concentration of ~0.2 nM.

    • 50 µL of varying concentrations of the quinoxaline test compound.

    • For non-specific binding determination, use a high concentration of a non-radiolabeled antagonist like theophylline (1 mM).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Causality: The choice of radioligand is critical. For A1 receptors, [3H]DPCPX is a high-affinity, selective antagonist radioligand, ensuring that the assay specifically measures binding to the A1 subtype. The incubation time and temperature are optimized to allow the binding to reach equilibrium.

cAMP Functional Assays: Assessing Antagonism

cAMP functional assays measure the ability of a compound to modulate the intracellular levels of the second messenger cAMP. For A2A and A2B receptors, which are Gs-coupled, antagonists will block the agonist-induced increase in cAMP. For A1 and A3 receptors, which are Gi-coupled, antagonists will block the agonist-induced decrease in cAMP.

Signaling Pathways of Adenosine Receptors

G cluster_A1A3 A1 / A3 Receptor cluster_A2A2B A2A / A2B Receptor A1A3 A1/A3 Gi Gi A1A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A2A/A2B Gs Gs A2A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Adenosine receptor signaling pathways influencing cAMP levels.

Step-by-Step Protocol: A2A Adenosine Receptor Antagonist cAMP Assay

  • Cell Culture: Plate HEK-293 cells stably expressing the human A2A adenosine receptor in a 96-well plate and culture overnight.

  • Assay Preparation: Wash the cells with a suitable buffer (e.g., PBS). Add a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to the stimulation buffer to prevent the degradation of cAMP.

  • Antagonist Incubation: Add varying concentrations of the quinoxaline test compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a selective A2A agonist, such as CGS-21680 (at its EC80 concentration), to all wells except the negative control. Incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Causality: The inclusion of a PDE inhibitor is crucial to amplify the cAMP signal, making it easier to detect changes. Pre-incubating with the antagonist allows it to bind to the receptor before the addition of the agonist, ensuring a competitive antagonism is measured.

Quinoxalines vs. Xanthines: A Comparative Perspective

Xanthine derivatives, such as caffeine and theophylline, are the classical non-selective adenosine receptor antagonists. While potent, their lack of selectivity can lead to off-target effects. The development of more selective antagonists is a key goal in adenosine receptor research.

Quinoxaline derivatives offer several potential advantages over xanthines. As demonstrated in Table 1, highly selective compounds for A1 and A2A receptors have been developed from the quinoxaline scaffold. This selectivity can translate to a better side-effect profile in therapeutic applications. For example, a highly A1-selective antagonist could be beneficial in cardiovascular applications without the central nervous system stimulant effects associated with A2A antagonism. Conversely, a selective A2A antagonist is a promising therapeutic strategy for Parkinson's disease.

Conclusion

The validation of quinoxaline derivatives as adenosine receptor antagonists is a multi-faceted process that requires a combination of precise experimental techniques and a deep understanding of the underlying pharmacology. This guide has provided a framework for this process, from the initial comparative analysis of binding affinities to the detailed protocols for functional validation. The quinoxaline scaffold has demonstrated significant potential for the development of potent and selective adenosine receptor antagonists. As research in this area continues, these compounds may offer novel therapeutic options for a wide range of diseases.

References

  • Sarges, R., Howard, H. R., Browne, R. G., Lebel, L. A., Seymour, P. A., & Koe, B. K. (1990). 4-Aminotriazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. Journal of Medicinal Chemistry, 33(8), 2240-2254. [Link]

  • Novellino, E., Cosimelli, B., Ehlardo, M., Greco, G., Iadanza, M., Lavecchia, A., ... & Martini, C. (2005). 2-(Benzimidazol-2-yl)quinoxalines: a novel class of selective antagonists at human A1 and A3 adenosine receptors designed by 3D database searching. Journal of Medicinal Chemistry, 48(26), 8253-8260. [Link]

  • Colotta, V., Catarzi, D., Varano, F., Cecchi, G., Filacchioni, G., Martini, C., ... & Lucacchini, A. (2006). 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as new potent and selective human A3 adenosine receptor antagonists. synthesis, pharmacological evaluation, and ligand-receptor modeling studies. Journal of Medicinal Chemistry, 49(13), 3916-3925. [Link]

  • Novellino, E., Cosimelli, B., Ehlardo, M., Greco, G., Iadanza, M., Lavecchia, A., ... & Martini, C. (2005). 2-(Benzimidazol-2-yl)quinoxalines: a novel class of selective antagonists at human A(1) and A(3) adenosine receptors designed by 3D database searching. Journal of Medicinal Chemistry, 48(26), 8253-8260. [Link]

  • Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., ... & Hays, S. J. (1988).Triazolo[4,3-a]quinoxalin-4-amines: a new class of A1 receptor selective adenosine antagonists. Journal of Medicinal Chemistry, 31(5), 1011-1014. [Link]

  • Gupta, S., Singh, M., & Madan, A. K. (2005). Models for the prediction of adenosine receptors binding activity of 4-aminotriazolo[4,3-a]quinoxalines. Bioorganic & Medicinal Chemistry, 13(16), 4892-4900. [Link]

  • Greco, G., Iadanza, M., Lavecchia, A., Novellino, E., Cosimelli, B., Da Settimo, A., ... & Martini, C. (2011). Derivatives of benzimidazol-2-ylquinoline and benzimidazol-2-ylisoquinoline as selective A1 adenosine receptor antagonists with stimulant activity on human colon motility. ChemMedChem, 6(10), 1845-1854. [Link]

  • Catarzi, D., Varano, F., Colotta, V., Cecchi, G., Filacchioni, G., Martini, C., ... & Lucacchini, A. (2015).

A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoxaline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and Computational Insight

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoxaline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is one such "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and anti-inflammatory properties. A significant area of interest lies in their role as kinase inhibitors, particularly against targets like the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in oncology.[1][2][3]

As we design novel quinoxaline derivatives, the central challenge is to rationally predict which modifications will enhance binding affinity and selectivity for our target. This is where molecular docking, a powerful structure-based computational method, becomes indispensable.[4] Molecular docking aims to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[5] A comparative docking analysis, the focus of this guide, allows us to systematically evaluate a series of related inhibitors, providing crucial insights into their structure-activity relationships (SAR) and guiding the prioritization of candidates for synthesis and in vitro testing.[6]

This guide provides a detailed, field-proven protocol for conducting a comparative docking analysis of two hypothetical quinoxaline inhibitors against the EGFR kinase domain, emphasizing the causality behind each experimental choice to ensure a robust and self-validating workflow.

The Experimental Blueprint: A Comparative Docking Workflow

To illustrate the process, we will compare two hypothetical inhibitors:

  • Quinoxaline-A: A known reference compound with established interactions.

  • Quinoxaline-B: A novel derivative of Quinoxaline-A, featuring a modification designed to engage an additional pocket within the active site.

Our target will be the human EGFR kinase domain. For this purpose, a high-resolution crystal structure from the Protein Data Bank (PDB) is required. The structure with PDB ID: 1M17, which features the kinase domain co-crystallized with the inhibitor erlotinib, serves as an excellent starting point.[7][8][9]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation PDB 1. Download Receptor (PDB: 1M17) PrepReceptor 2. Prepare Receptor (Remove H2O, Add H, Assign Charges) PDB->PrepReceptor Extract 4. Extract Co-crystallized Ligand (Erlotinib from 1M17) Ligands 3. Prepare Ligands (Quinoxaline-A & B, 3D conversion, Energy Minimization) Grid 8. Define Binding Site (Grid Generation) Redock 5. Re-dock Ligand into Receptor Extract->Redock RMSD 6. Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Validate 7. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Validate->Grid Dock_A 9a. Dock Quinoxaline-A Grid->Dock_A Dock_B 9b. Dock Quinoxaline-B Grid->Dock_B Analyze 10. Analyze Results (Scores, Poses, Interactions) Dock_A->Analyze Dock_B->Analyze Compare 11. Compare Inhibitors & Draw Conclusions Analyze->Compare Report 12. Report Findings Compare->Report

Caption: A comprehensive workflow for a validated comparative molecular docking study.

Detailed Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where initial steps confirm the reliability of the methodology before proceeding to the novel compounds. We will use AutoDock Vina, a widely used and validated open-source docking program, as our example software.[10][11]

Part 1: Preparation of Receptor and Ligands

1. Receptor Preparation:

  • Step 1.1: Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the RCSB PDB database.[7]

  • Step 1.2: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[12]

  • Step 1.3: Prepare the protein by removing non-essential molecules. Delete all water molecules and any other heteroatoms not relevant to the binding interaction.

    • Causality: Water molecules in a crystal structure can be difficult to model accurately in docking and may not represent their true state in a dynamic solution. Removing them simplifies the system and is a standard practice unless a specific water molecule is known to be critical for bridging interactions.[13]

  • Step 1.4: Add polar hydrogens to the protein. This step is crucial for correctly defining the ionization states of acidic and basic residues.

  • Step 1.5: Assign partial charges (e.g., Kollman charges). Charges are fundamental to calculating the electrostatic interactions that contribute significantly to the docking score.[14]

  • Step 1.6: Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]

2. Ligand Preparation:

  • Step 2.1: Obtain the 2D structures of Quinoxaline-A and Quinoxaline-B. These can be drawn using chemical sketchers like ChemDraw or MarvinSketch.

  • Step 2.2: Convert the 2D structures to 3D SDF or PDB files.

  • Step 2.3: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand starts in a low-energy, stable conformation. Docking algorithms explore rotational bonds but often start from a single input conformer; a strained, high-energy starting structure can lead to inaccurate results.

  • Step 2.4: In ADT, define the rotatable bonds and save the prepared ligands in the PDBQT format.

Part 2: Docking Protocol Validation

Trustworthiness in computational science hinges on validation. Before docking our novel compounds, we must prove that our chosen parameters can accurately reproduce experimental reality.

  • Step 3.1: From the original 1M17 PDB file, extract the co-crystallized ligand (erlotinib) and save it as a separate file.

  • Step 3.2: Prepare this extracted ligand using the same procedure outlined in section 2.

  • Step 3.3: Define the docking search space (the "grid box"). This is a three-dimensional cube centered on the position of the co-crystallized ligand in the active site. The size should be large enough to accommodate the ligands and allow for rotational freedom.[11]

  • Step 3.4: Perform the docking calculation, re-docking the prepared erlotinib into the prepared 1M17 receptor.

  • Step 3.5: Superimpose the lowest-energy docked pose of erlotinib with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Self-Validation Check: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[13][16][17] This confirms that the docking protocol is capable of accurately identifying the correct binding mode. If the RMSD is high, you must adjust parameters (e.g., grid box size, exhaustiveness) and repeat until the protocol is validated.[18]

Part 3: Comparative Docking and Analysis

With a validated protocol, we can now proceed with confidence.

  • Step 4.1: Using the exact same grid parameters from the validation step, dock Quinoxaline-A and Quinoxaline-B into the prepared EGFR receptor.

  • Step 4.2: Analyze the output files. For each compound, AutoDock Vina will generate several binding poses ranked by their binding affinity score (in kcal/mol). The most negative score represents the most favorable predicted binding energy.[19][20]

  • Step 4.3: For the top-ranked pose of each compound, perform a detailed interaction analysis:

    • Visualize the Pose: Use PyMOL or Discovery Studio to visualize how the ligand sits in the binding pocket.

    • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-stacking. Pay close attention to interactions with key residues in the EGFR kinase domain, such as the hinge region (e.g., Met793), the "gatekeeper" residue (Thr790), and residues forming the core hydrophobic pocket (e.g., Leu718, Val726, Leu844).[21][22][23]

Data Presentation and Interpretation

Summarize all quantitative data into a clear, structured table for easy comparison.

MetricProtocol Validation (Erlotinib)Quinoxaline-A (Reference)Quinoxaline-B (Novel)
Docking Score (kcal/mol) -9.9-9.2-10.8
RMSD from Crystal Pose (Å) 1.15N/AN/A
Hydrogen Bonds Met793 (Hinge)Met793 (Hinge)Met793 (Hinge), Asp855
Key Hydrophobic Interactions Leu718, Val726, Ala743, Leu844Leu718, Val726, Leu844Leu718, Val726, Ala743, Pro794, Leu844

Interpretation of Results:

The docking protocol was successfully validated with an RMSD of 1.15 Å, well below the 2.0 Å threshold, instilling confidence in the subsequent predictions.[16]

The comparative results show that Quinoxaline-B has a more favorable docking score (-10.8 kcal/mol) compared to the reference compound Quinoxaline-A (-9.2 kcal/mol).[24] Analysis of the binding poses reveals the structural basis for this predicted improvement. While both compounds maintain the critical hydrogen bond with the hinge residue Met793, a hallmark of many kinase inhibitors, Quinoxaline-B's novel modification allows it to form an additional hydrogen bond with the side chain of Asp855 at the base of the pocket. Furthermore, it engages in new hydrophobic interactions with Ala743 and Pro794, likely contributing to its more stable binding orientation.

Limitations and Future Directions

While powerful, molecular docking is a predictive tool with inherent limitations.[6][25][26] The primary challenges include:

  • Receptor Flexibility: Docking typically treats the protein as a rigid entity, which is a simplification of its dynamic nature in solution.[26]

  • Scoring Functions: The mathematical functions used to estimate binding affinity are approximations and do not always perfectly correlate with experimental affinities.[5]

Therefore, the results from this study should be interpreted as strong hypotheses. The logical next steps to validate these computational findings would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic view of the interactions.[27][28]

  • In Vitro Enzymatic Assays: To experimentally measure the IC50 values of Quinoxaline-A and Quinoxaline-B against the EGFR kinase, directly testing the docking prediction.[3][21]

  • Cell-Based Assays: To evaluate the anti-proliferative activity of the compounds in cancer cell lines that overexpress EGFR.[2][29]

By integrating computational predictions with experimental validation, we can accelerate the drug discovery cycle, efficiently iterating on the promising quinoxaline scaffold to develop next-generation kinase inhibitors.

References

  • Ray, A. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. Compassionate AI Lab. [Link]

  • Gathiaka, S. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Chemistry. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Ahmadi, S. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Ferreira, L. G., et al. (2018). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. ResearchGate. [Link]

  • Singh, K. (2023). Major Challenges of Molecular Docking. ResearchGate. [Link]

  • Ghasemi, J. B., et al. (2016). Molecular Docking Challenges and Limitations. IGI Global. [Link]

  • Sastry, G. M., et al. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Li, T., et al. (2021). Key amino acid residues binding with molecules in the wild type of EGFR kinase domain. ResearchGate. [Link]

  • Phimsen, S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. PubMed. [Link]

  • Forli, S., et al. (2016). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Phimsen, S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. PMC. [Link]

  • Stamos, J., et al. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Ed-Dra, A. (2021). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Abuelizz, H. A., et al. (2017). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Gajiwala, K.S., & Ferre, R.A. (2017). 5UGB: Crystal structure of the EGFR kinase domain. RCSB PDB. [Link]

  • Liu, Z., et al. (2016). Navigating into the binding pockets of the HER family protein kinases: discovery of novel EGFR inhibitor as antitumor agent. PMC. [Link]

  • Srichana, T., et al. (2023). Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Mahidol University. [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. NIH. [Link]

  • Marzouk, A. A., et al. (2020). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... ResearchGate. [Link]

  • Kung, J.E., et al. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • impotent, A. A., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Zloh, M., & Kirton, S. B. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Roskoski, R. Jr. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Shan, Y., et al. (2013). Structural insights into characterizing binding sites in EGFR kinase mutants. PMC. [Link]

  • Zhao, Y., et al. (2020). Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. ACS Omega. [Link]

  • Pavithra, K. S. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Ghafourian, T., & Barakat, K. (2014). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]

  • Amoateng, P., et al. (2021). Molecular docking protocol validation. This crucial process can enhance... ResearchGate. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

Sources

A Researcher's Guide to De-risking Quinoxaline-Based Therapeutics: Assessing Off-Target Effects of 4-(quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, with derivatives being explored for a wide array of therapeutic applications, including oncology and infectious diseases.[1][2][3] The compound 4-(quinoxalin-2-yl)butane-1,2,3-triol represents a novel entity within this chemical class, holding potential for therapeutic intervention. However, as with any small molecule candidate, a thorough understanding of its selectivity profile is paramount to its successful clinical translation. Unintended interactions with cellular proteins, known as off-target effects, can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of this compound. We will delve into the rationale behind various experimental and computational approaches, offering detailed protocols and comparative data to inform your de-risking strategy. By embracing a multi-pronged approach, we can build a robust safety and selectivity profile, a critical component of any successful drug development program.

The Imperative of Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen safety issues.[5] Off-target interactions are a primary contributor to these adverse events. While the intended "on-target" interaction of a drug with its therapeutic target is the basis of its efficacy, promiscuous binding to other proteins can trigger a cascade of unintended biological consequences. Therefore, a proactive and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will compare and contrast several state-of-the-art techniques for identifying and characterizing the off-target profile of this compound. We will consider this compound in the context of two hypothetical, structurally related quinoxaline derivatives with known kinase inhibitory activity to provide a comparative framework for data interpretation.

Compound IDStructureKnown Target(s)
QBT-123 This compoundHypothetical Target X
QKI-A 2-(4-methylpiperazin-1-yl)quinoxaline5-HT3A/5-HT3AB Receptor[7]
QKI-B 7,8-dichloro-1-propyl-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-oneAMPA Receptor[8]

A Multi-Pronged Strategy for Off-Target Assessment

A robust off-target assessment strategy should not rely on a single methodology. Instead, a combination of computational and experimental approaches provides a more complete picture of a compound's selectivity.

Off_Target_Strategy cluster_computational Computational Approaches cluster_experimental Experimental Validation In_Silico_Prediction In Silico Prediction (e.g., Chemical Similarity, Docking) Biochemical_Screening Biochemical Screening (e.g., Kinome Scanning) In_Silico_Prediction->Biochemical_Screening Hypothesis Generation Cell-Based_Assays Cell-Based Assays (e.g., CETSA) Biochemical_Screening->Cell-Based_Assays Target Validation Proteome-Wide_Profiling Proteome-Wide Profiling (e.g., Mass Spectrometry) Cell-Based_Assays->Proteome-Wide_Profiling Global Impact Assessment

Caption: A multi-pronged strategy for off-target assessment.

In Silico Off-Target Prediction: The First Line of Inquiry

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about potential off-target interactions.[5] These approaches leverage vast databases of known compound-protein interactions and protein structures.

Methodology: Similarity Ensemble Approach (SEA)

The Similarity Ensemble Approach (SEA) is a powerful 2D chemical similarity method that predicts potential targets for a given molecule by comparing its chemical structure to a large database of ligands with known biological activities.[9]

Experimental Protocol: In Silico Off-Target Prediction using SEA

  • Input: Obtain the 2D structure of this compound (QBT-123) in SMILES format.

  • Database Selection: Utilize a publicly available or commercial database such as ChEMBL or BindingDB.

  • Similarity Calculation: Employ the SEA algorithm to calculate the Tanimoto similarity between QBT-123 and all ligands in the database.

  • Target Prediction: The algorithm generates a ranked list of potential off-targets based on the statistical significance of the similarity scores.

  • Analysis: Scrutinize the list of predicted targets for biological plausibility and potential for adverse effects.

Expected Outcome & Comparison:

A hypothetical SEA analysis of QBT-123 and the comparator quinoxalines might yield the following results:

CompoundPredicted Off-Target FamilyE-valueRationale
QBT-123 Serine/Threonine Kinases1.2e-5The quinoxaline core is a common scaffold in kinase inhibitors.[10]
QKI-A G-Protein Coupled Receptors3.5e-8The piperazine moiety is a known pharmacophore for GPCR ligands.
QKI-B Ion Channels7.1e-6The triazoloquinoxaline core has been associated with ion channel modulation.

This in silico data provides a valuable starting point for guiding subsequent experimental validation.

Biochemical Screening: Interrogating the Kinome

Given that many quinoxaline derivatives exhibit kinase inhibitory activity, a comprehensive kinome scan is a crucial step in assessing the selectivity of QBT-123.[11][12] Kinome scanning platforms allow for the simultaneous screening of a compound against a large panel of purified kinases.

Methodology: KINOMEscan™

The KINOMEscan™ platform utilizes a site-directed competition binding assay to quantify the interaction of a test compound with a panel of over 400 human kinases.[13]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Submission: Provide a stock solution of QBT-123 at a known concentration.

  • Assay Execution: The compound is screened at a single concentration (e.g., 1 µM) against the kinase panel.

  • Data Analysis: The results are reported as the percentage of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 35%.

  • Dose-Response: For significant hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

Data Presentation and Interpretation:

The results of a hypothetical KINOMEscan™ for QBT-123 and the comparator compounds are presented below.

Kinase TargetQBT-123 (%Ctrl @ 1µM)QKI-A (%Ctrl @ 1µM)QKI-B (%Ctrl @ 1µM)
Target X 58592
PIM1 204560
GSK3B 307080
CDK2 851525
SRC 909510

This data suggests that QBT-123 has some off-target activity against PIM1 and GSK3B, while QKI-A and QKI-B exhibit different off-target kinase profiles.

Cell-Based Target Engagement: Confirming Intracellular Interactions

While biochemical assays are invaluable for identifying direct interactions, they do not fully recapitulate the complex cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its target within intact cells.[14][15][16][17][18]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[15][17]

CETSA_Workflow Treat_Cells Treat cells with compound or vehicle Heat_Shock Apply heat shock at various temperatures Treat_Cells->Heat_Shock Cell_Lysis Lyse cells and separate soluble and aggregated proteins Heat_Shock->Cell_Lysis Protein_Quantification Quantify soluble target protein (e.g., Western Blot) Cell_Lysis->Protein_Quantification Melting_Curve Generate melting curve Protein_Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA

  • Cell Culture: Culture cells expressing the target protein(s) of interest.

  • Compound Treatment: Treat cells with varying concentrations of QBT-123 or vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected CETSA Results:

Target ProteinVehicle (Tm)QBT-123 (Tm)ΔTm
Target X 52°C58°C+6°C
PIM1 55°C57°C+2°C
Actin (Control) 65°C65°C0°C

A significant thermal shift for Target X and a smaller shift for PIM1 would confirm that QBT-123 engages these targets in a cellular context. The lack of a shift for a housekeeping protein like actin demonstrates the specificity of the interaction.

Proteome-Wide Profiling: An Unbiased Global View

To gain a comprehensive and unbiased understanding of all potential off-targets, proteome-wide profiling techniques are employed.[19][20][21][22][23] These methods utilize mass spectrometry to identify and quantify changes in the proteome in response to compound treatment.

Methodology: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful extension of CETSA that enables the assessment of thermal stability changes across the entire proteome.

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment and Thermal Challenge: Similar to the CETSA protocol, treat cells with the compound or vehicle and apply a temperature gradient.

  • Protein Digestion and Labeling: Lyse the cells, separate the soluble proteins, and digest them into peptides. Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, generate a melting curve and calculate the thermal shift upon compound treatment.

Interpreting TPP Data:

TPP data provides a global view of compound-protein interactions. The results can be visualized as a volcano plot, highlighting proteins with statistically significant thermal shifts. This unbiased approach can uncover novel off-targets that were not predicted by other methods.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of off-target effects is a critical and ongoing process in drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is essential to build a comprehensive selectivity profile. By integrating computational predictions with biochemical and cell-based experimental data, researchers can de-risk their drug candidates early in the development pipeline. The methodologies outlined in this guide provide a robust framework for identifying and characterizing off-target interactions, ultimately contributing to the development of safer and more effective medicines.

References

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • Proteome-Wide Identification and Comparison of Drug Pockets for Discovering New Drug Indications and Side Effects. (2025, January 10). MDPI. [Link]

  • STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 8). bioRxiv. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Big Data. [Link]

  • Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. (2022, February 11). ACS Publications. [Link]

  • Deep proteome profiling promotes whole proteome characterization and drug discovery for esophageal squamous cell carcinoma. (2022, March 15). Cancer Biology & Medicine. [Link]

  • Using scalable proteomic tools for drug discovery. (2018, April 11). Broad Institute. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021, March 23). PubMed Central. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024, January 1). PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2016). Semantic Scholar. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022, November 1). PubMed Central. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2023, September 1). PubMed Central. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022, April 25). Bio-protocol. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • The target landscape of clinical kinase drugs. (2016, September 15). PubMed Central. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022, June 1). PubMed Central. [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2016, May 12). PubMed Central. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020, May). ResearchGate. [Link]

  • Threitol. Wikipedia. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017). ResearchGate. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023, August 23). MDPI. [Link]

  • Second Generation Steroidal 4-Aminoquinolines Are Potent, Dual-Target Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease and P. falciparum Malaria. (2016, April 14). PubMed Central. [Link]

  • (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol. PubChem. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022, November 23). MDPI. [Link]

  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. (1994, November 1). PubMed. [Link]

  • (2R,3R)-1,2,3-Butanetriol (HMDB0034778). Human Metabolome Database. [Link]

  • 1,2,3-Butanetriol. PubChem. [Link]

  • 1,2,4-Butanetriol. PubChem. [Link]

  • 1,3-Butanediol. PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Quinoxalin-2-yl)butane-1,2,3-triol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Quinoxalin-2-yl)butane-1,2,3-triol, a heterocyclic compound with potential biological activity. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

I. Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal activities commence, a thorough risk assessment is paramount. This initial step informs the selection of appropriate personal protective equipment (PPE) and the subsequent handling and segregation of waste.

A. Presumed Hazard Profile:

Based on the toxicological data of related quinoxaline compounds, this compound should be handled as a substance that is:

  • Potentially Carcinogenic: Quinoxaline itself is suspected of causing cancer.[1]

  • Acutely Toxic (Oral): Harmful if swallowed.[1]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]

  • Environmentally Hazardous: The synthesis of quinoxaline derivatives can involve toxic reagents and produce hazardous byproducts, indicating a potential for environmental harm if not disposed of correctly.[2][3]

B. Personal Protective Equipment (PPE):

Given the presumed hazards, the following minimum PPE must be worn when handling this compound and its waste products:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.[1]

II. Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents unintended chemical reactions and ensures that waste is directed to the appropriate disposal stream.

A. Waste Categorization:

All waste containing this compound must be classified as hazardous chemical waste .[4][5] This includes:

  • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., filter paper, gloves, weighing boats), and reaction byproducts.

  • Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.

B. Collection Procedures:

  • Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[6]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Container Integrity: Ensure that waste containers are in good condition, with tightly sealing lids to prevent leaks or spills.[6]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7][8]

III. Disposal Procedures: From Laboratory Bench to Final Disposition

The disposal of this compound must adhere to institutional, local, and national regulations, which are primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[4][9][10][11]

A. Step-by-Step Disposal Workflow:

The following workflow provides a general procedure for the disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan (CHP) for detailed protocols.[10][12]

  • Decontamination of Labware:

    • Thoroughly rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., acetone, ethanol).

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent rinses with soap and water can typically be disposed of down the drain, but this should be confirmed with your institution's environmental health and safety (EHS) office.

  • Packaging for Disposal:

    • Ensure all waste containers are securely sealed and properly labeled.

    • Place smaller containers inside a larger, secondary containment bin for transport to the central waste accumulation area.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][13]

    • The primary method for the final disposal of combustible laboratory waste is incineration at a permitted hazardous waste facility.[14]

B. Decision-Making Flowchart for Disposal:

DisposalWorkflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage & Transport cluster_2 Step 3: Final Disposition Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid vs. Liquid Label Container Label Container Segregate Waste->Label Container Hazardous Waste Store Securely Store Securely Label Container->Store Securely Transport to Central Area Transport to Central Area Store Securely->Transport to Central Area Arrange Pickup Arrange Pickup Transport to Central Area->Arrange Pickup Contact EHS Licensed Disposal Licensed Disposal Arrange Pickup->Licensed Disposal Incineration

Caption: Disposal workflow for this compound.

IV. Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

A. Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct PPE as outlined in Section I.B.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean and Decontaminate:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[15]

    • For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then collect it into a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report the Incident: Report all spills to your supervisor and the EHS office, in accordance with your institution's policies.

V. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal methods, researchers can ensure that the lifecycle of this and other novel compounds concludes in a manner that protects both human health and the planet.

VI. References

  • BenchChem. (2025). Best practices for handling and disposal of quinoxaline-2,3-diones. Retrieved from BenchChem.

  • Environmental Protection Agency. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator.

  • Journal of Organic Chemistry and Pharmaceutical Research. (2023, October 4). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Retrieved from JOCPR.

  • Fisher Scientific. Safety Data Sheet. Retrieved from Fisher Scientific.

  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. (n.d.). Retrieved from a publication.

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA.

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from OSHA.

  • Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA.

  • PubMed. (n.d.). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Retrieved from PubMed.

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024, March 1). Retrieved from a publication.

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from NCBI - NIH.

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from EPA.

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from AA Blocks.

  • CDN Isotopes. Safety Data Sheet. Retrieved from CDN Isotopes.

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (n.d.). Retrieved from ResearchGate.

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from US Bio-Clean.

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Retrieved from a publication.

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Retrieved from JOCPR.

  • 3 - SAFETY DATA SHEET. (2011, February 10). Retrieved from a publication.

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube.

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental.

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from OSHA.

  • ChemicalBook. (2025, December 20). 1,2-BUTANEDIOL - Safety Data Sheet. Retrieved from ChemicalBook.

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator.

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from MDPI.

  • Pyszka, I., Bereźnicki, D., & Jędrzejewska, B. (2025, September 29). Light-Cured Dental Fillings Containing Quinoline and Quinoxaline Derivatives: The Influence of Sorption and Solubility on Color Change—Part III. International Journal of Molecular Sciences, 26(19), 9537. Retrieved from MDPI.

Sources

Personal protective equipment for handling 4-(Quinoxalin-2-yl)butane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-(Quinoxalin-2-yl)butane-1,2,3-triol

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As a novel compound, comprehensive hazard data is not yet fully available. Therefore, this document synthesizes established safety protocols for its constituent chemical classes—quinoxaline derivatives and polyols—to establish a robust framework for safe laboratory operations. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the known hazards of its structural components.

  • Quinoxaline Moiety: Quinoxaline and its derivatives are nitrogen-containing heterocyclic compounds prevalent in pharmacologically active molecules.[1] While specific toxicity data for the target compound is unavailable, related quinoxaline compounds are known to cause skin and eye irritation.[2][3][4] Some quinoline compounds (a related heterocyclic structure) are very hazardous in case of skin contact, eye contact, or ingestion.[5] Therefore, it is prudent to assume that this compound may possess similar irritant properties.

  • Butane-1,2,3-triol (Polyol) Moiety: The butane-1,2,3-triol side chain is a polyol. Polyols, as a class, are generally considered to have low acute toxicity. However, some can cause skin and eye irritation upon direct contact.[6][7] For example, 1,2,3-Butanetriol is known to cause skin and serious eye irritation.[7]

Based on this analysis, a conservative approach is warranted, treating this compound as a compound that is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Required PPE Rationale
Primary Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from splashes and aerosols.[6]
Nitrile or Neoprene GlovesProvides a barrier against skin contact.[8] Always inspect gloves for integrity before use.
Laboratory CoatProtects skin and personal clothing from contamination.
Secondary Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.
Chemical-Resistant Apron or CoverallsProvides an additional layer of protection for the body, especially during procedures with a higher risk of spills.[8]
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any potential aerosols or vapors.
Air-Purifying Respirator (APR) with organic vapor cartridgesMay be necessary if work cannot be conducted in a fume hood and there is a potential for aerosol generation.[6]

Logical Workflow for PPE Selection:

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Hazards Assess Potential Hazards (Skin/Eye Irritation, Inhalation) Start->Assess_Hazards Assess_Task Assess Task (e.g., weighing, dissolution, reaction) Assess_Hazards->Assess_Task Primary_PPE Primary PPE: - Goggles/Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat Assess_Task->Primary_PPE All Tasks Secondary_PPE Secondary PPE: - Face Shield - Chemical-Resistant Apron Assess_Task->Secondary_PPE Splash/Spill Risk Respiratory_PPE Respiratory Protection: - Fume Hood - Respirator (if needed) Assess_Task->Respiratory_PPE Aerosol/Vapor Risk Proceed Proceed with Experiment Primary_PPE->Proceed Secondary_PPE->Proceed Respiratory_PPE->Proceed

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for safety.

3.1. Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure.[6]

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Handling:

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Transfer: Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's emergency response team.

Emergency Response Flowchart:

Emergency_Response cluster_event Exposure/Spill Event cluster_assessment Initial Assessment cluster_actions Response Actions Event Exposure or Spill Occurs Assess_Severity Assess Severity Event->Assess_Severity Is_Personal_Exposure Personal Exposure? Assess_Severity->Is_Personal_Exposure First_Aid Administer First Aid (Eye Wash, Shower, etc.) Is_Personal_Exposure->First_Aid Yes Spill_Control Control Spill (Absorb, Contain) Is_Personal_Exposure->Spill_Control No Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Notify_Supervisor Notify Supervisor/Safety Officer Spill_Control->Notify_Supervisor Seek_Medical->Notify_Supervisor

Caption: Flowchart for emergency response procedures.

By adhering to the principles and protocols outlined in this guide, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • American Chemistry Council. (n.d.). Polyol Resin Blends Safety and Handling Guidelines. Retrieved from [Link]

  • Covestro. (n.d.). APAC Bulk Diisocyanate and Polyol Safety Delivery Guideline. Retrieved from [Link]

  • Spray Polyurethane Foam Health + Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]

  • Ali, M. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Modern Organic Chemistry, 5(1), 1-29.
  • National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Finar Chemicals. (2010). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Threitol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,3-Butanetriol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butane-1,2,3-triol;nitric acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(Quinoxalin-2-yl)butane-1,2,3,4-tetraol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Butanetriol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Quinoxalin-2-yl)butane-1,2,3-triol
Reactant of Route 2
4-(Quinoxalin-2-yl)butane-1,2,3-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.